molecular formula C10H18ClNO3 B1529762 tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate CAS No. 650579-38-7

tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Cat. No.: B1529762
CAS No.: 650579-38-7
M. Wt: 235.71 g/mol
InChI Key: LKTUWBGNUYXETD-UHFFFAOYSA-N
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Description

tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS 650579-38-7) is a versatile chemical building block of significant interest in medicinal and synthetic chemistry. This compound, with a molecular formula of C10H18ClNO3 and a molecular weight of 235.71 g/mol, features both a protected amine, via the tert-butyloxycarbonyl (Boc) group, and a reactive chloromethyl functional group . This structure makes it a valuable scaffold for the synthesis of more complex molecules. Its primary research application lies in its role as a key intermediate for further functionalization. The chloromethyl group is a reactive handle that can undergo various nucleophilic substitution reactions, allowing researchers to introduce the morpholine moiety into a target structure or to create derivatives like tert-butyl 2-(aminomethyl)morpholine-4-carboxylate . The Boc protecting group can be readily removed under acidic conditions to reveal a secondary amine, enabling further diversification in multi-step synthetic routes. This product is offered with a high purity level of up to 98% . For optimal stability and shelf-life, it should be stored sealed in a dry environment at 2-8°C . Please refer to the Safety Data Sheet for detailed handling protocols. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 2-(chloromethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTUWBGNUYXETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728256
Record name tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650579-38-7
Record name tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic building block crucial in medicinal chemistry and organic synthesis. We will delve into its physicochemical properties, present a detailed, field-proven synthetic protocol, and explore its reactivity and applications. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the practical utility and handling of this important synthetic intermediate. The guide emphasizes the causality behind experimental choices, ensuring protocols are robust and reproducible.

Part 1: Core Compound Properties and Structure

This compound is a key intermediate featuring a morpholine scaffold, a reactive chloromethyl group, and a tert-butyloxycarbonyl (Boc) protecting group.[1] This combination makes it an ideal precursor for introducing the morpholine moiety into target molecules.[1] The Boc group provides stability and allows for selective deprotection under acidic conditions, revealing a secondary amine for further functionalization.[1]

Physicochemical Data
PropertyValueSource(s)
IUPAC Name This compoundBenchChem
Synonyms N-Boc-2-(chloromethyl)morpholineBenchChem
Molecular Formula C₁₀H₁₈ClNO₃[1]
Molecular Weight 235.71 g/mol [1]
Appearance Typically an oil or low-melting solidGeneral Knowledge
CAS Number (Racemate) 650579-38-7[1][2]
CAS Number (R)-enantiomer 1260589-87-4[1]
CAS Number (S)-enantiomer 1260611-32-2[3]
Storage Conditions 2-8°C, sealed in a dry environment[1][4]
Molecular Structure Analysis

The structure's utility is derived from two key features: the Boc-protected amine, which prevents unwanted side reactions at the nitrogen, and the primary alkyl chloride, which serves as an excellent electrophilic site for nucleophilic substitution reactions.

Caption: Structure of this compound.

Part 2: Synthesis and Mechanistic Insight

The most direct and industrially scalable synthesis of this compound involves the chlorination of its corresponding alcohol precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. This precursor is readily available and can be synthesized from commercial starting materials.[5] The conversion of the primary alcohol to an alkyl chloride is a standard transformation in organic chemistry.

Proposed Synthetic Pathway

A reliable method for this chlorination is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS). This method proceeds under mild conditions, which is crucial for preserving the acid-labile Boc protecting group.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product Start tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (CAS: 135065-69-9) Reagents 1. Triphenylphosphine (PPh₃) 2. N-Chlorosuccinimide (NCS) Solvent: Dichloromethane (DCM) Temp: 0°C to RT Start->Reagents Chlorination (Appel Reaction) Product This compound (CAS: 650579-38-7) Reagents->Product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative procedure based on standard organic chemistry principles and should be performed by trained personnel in a controlled laboratory setting.

Objective: To synthesize this compound from its alcohol precursor.

Materials:

  • tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq)[5]

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) and anhydrous dichloromethane. Stir the solution until the starting material is fully dissolved.

  • Reagent Addition: Cool the flask to 0°C using an ice-water bath. Add triphenylphosphine (1.2 eq) to the solution. Stir for 10 minutes.

  • Chlorination: Add N-Chlorosuccinimide (1.2 eq) portion-wise over 15-20 minutes. Causality: Portion-wise addition is critical to control the reaction exotherm and prevent the formation of side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1x) and brine (1x). Causality: The bicarbonate wash neutralizes any acidic byproducts, and the brine wash helps to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

Part 3: Applications in Synthetic Chemistry

The primary utility of this compound lies in its role as an electrophile. The chloromethyl group is susceptible to attack by a wide range of nucleophiles, enabling the facile introduction of the N-Boc-morpholin-2-ylmethyl moiety.

General Reactivity Workflow

G cluster_nuc Nucleophiles (Nu-H) cluster_prod Products center tert-Butyl 2-(chloromethyl)morpholine- 4-carboxylate Amine_P Amine Adduct center->Amine_P Base (e.g., K₂CO₃) Thio_P Thioether Adduct center->Thio_P Base (e.g., NaH) Ether_P Ether Adduct center->Ether_P Base (e.g., NaH) Amine Primary/Secondary Amine (R₂NH) Amine->Amine_P Thiol Thiol (RSH) Thiol->Thio_P Alcohol Alcohol/Phenol (ROH) Alcohol->Ether_P

Caption: Nucleophilic substitution pathways using the title compound.

Example Protocol: Synthesis of a Secondary Amine Derivative

Objective: To demonstrate the reactivity of the chloromethyl group via nucleophilic substitution with benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Standard work-up and purification reagents (as listed previously).

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Nucleophile Addition: Add benzylamine (1.1 eq) to the stirred suspension.

  • Heating and Monitoring: Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor by TLC for the disappearance of the starting materials. Causality: Heating is often necessary to drive SN2 reactions with alkyl chlorides to completion. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction.

  • Work-up and Purification: Cool the reaction to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography to yield the desired secondary amine product.

Part 4: Expected Spectroscopic Characterization

Authenticating the structure and purity of the compound is critical. Below are the expected spectroscopic signatures based on its molecular structure.

  • ¹H NMR (in CDCl₃, 400 MHz):

    • δ ~1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.

    • δ ~2.5-4.0 ppm (multiplets, 9H): A complex series of signals corresponding to the seven morpholine ring protons and the two diastereotopic protons of the -CH₂Cl group. The protons adjacent to the oxygen and nitrogen will be further downfield.

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • δ ~28.4 ppm: Methyl carbons of the Boc group.

    • δ ~45.0 ppm: -CH₂Cl carbon.

    • δ ~40-75 ppm: Carbons of the morpholine ring.

    • δ ~80.5 ppm: Quaternary carbon of the Boc group.

    • δ ~154.5 ppm: Carbonyl carbon of the carbamate.

  • IR Spectroscopy (thin film):

    • ~2975 cm⁻¹: C-H stretching of alkyl groups.

    • ~1695 cm⁻¹: Strong C=O stretching of the carbamate (Boc group).

    • ~1160 cm⁻¹: C-O stretching.

    • ~730 cm⁻¹: C-Cl stretching.[6]

Part 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[7]

  • Corrosion/Irritation: Causes skin irritation and serious eye damage/irritation.[5][8]

  • Sensitization: May cause an allergic skin reaction or respiratory irritation.[7][8]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.[7]

  • Personal Protection:

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[9]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[7] Avoid all personal contact.[8]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[9]

  • Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[8]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][7]

  • Recommended storage temperature is 2-8°C.[1]

  • Store locked up in a corrosives area, potentially under an inert atmosphere as it may be air-sensitive.[7]

Spill and Disposal:

  • In case of a spill, evacuate the area.[9] Avoid generating dust.[9] Collect spilled material using appropriate absorbent materials and place it in a suitable, closed container for disposal.[9]

  • Disposal must be in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]

Part 6: Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by its dual functionality. The strategic placement of a reactive electrophilic center and a stable, yet readily removable, protecting group makes it an indispensable tool for constructing complex morpholine-containing molecules. The protocols and data presented in this guide provide a robust framework for its synthesis, handling, and application, empowering researchers to leverage its full potential in their synthetic endeavors.

References

  • Aaron Chemicals. (2024). Safety Data Sheet for 2-(Chloromethyl)morpholine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemicalRegister.com. (n.d.). (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS No. 1260611-32-2) Suppliers. Retrieved from [Link]

  • Chutai Biotech. (n.d.). This compound. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

Sources

An In-depth Technical Guide to tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Pillar: Medicinal Chemistry & Synthetic Scaffolds

Executive Summary

This guide provides a comprehensive technical overview of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate, a key building block in modern medicinal chemistry. Central to its utility is a molecular weight of 235.71 g/mol and a bifunctional structure, featuring a reactive chloromethyl group and a stable Boc-protected amine.[1] This unique architecture allows for sequential and site-selective modifications, making it an invaluable scaffold for synthesizing complex morpholine-containing derivatives. We will explore its physicochemical properties, strategic applications in synthesis, detailed experimental protocols, and critical safety considerations, providing researchers with the foundational knowledge to effectively leverage this compound in drug discovery programs.

Introduction: The Strategic Value of the Morpholine Moiety

The morpholine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[2][3] Its prevalence is due to a combination of favorable properties: the weak basicity of the nitrogen atom and the hydrogen-bond accepting capability of the oxygen atom improve aqueous solubility and pharmacokinetic profiles.[3] In the complex landscape of developing drugs for the central nervous system (CNS), the morpholine heterocycle is particularly effective at helping molecules cross the blood-brain barrier.[3]

This compound emerges as a critical intermediate for introducing this valuable moiety into target molecules.[1] Its structure is a testament to strategic chemical design:

  • A Reactive Handle: The primary chloromethyl group at the 2-position serves as a potent electrophile, readily undergoing nucleophilic substitution reactions.[1] This allows for the covalent attachment of a wide array of functional groups.

  • A Protected Core: The morpholine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, rendering it unreactive during initial synthetic steps. This protecting group is stable under various conditions but can be cleanly removed using acid, revealing a secondary amine for further derivatization.[1]

This duality makes it a cornerstone for building molecular libraries and executing multi-step syntheses of bioactive compounds.[1] Furthermore, the commercial availability of its specific enantiomers, (R) and (S), underscores its importance in asymmetric synthesis, a critical consideration in modern drug development where chirality often dictates biological activity.[1]

Physicochemical and Molecular Properties

A precise understanding of a compound's physical and chemical identity is fundamental to its application. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 235.71 g/mol [1]
Molecular Formula C₁₀H₁₈ClNO₃[1]
CAS Number 650579-38-7[1]
IUPAC Name This compound[1]
Appearance Beige Powder/Solid[4]
Purity Up to 98%[1]
Storage Conditions 2-8°C, Sealed, in a dry environment[1][5]

Synthetic Utility: A Divergent Approach

The primary value of this reagent lies in its capacity for controlled, sequential reactions. A researcher can choose to first exploit the reactivity of the chloromethyl group or, alternatively, deprotect the nitrogen to engage in different chemistry. This strategic flexibility is paramount in synthetic planning.

Pathway A: Nucleophilic Substitution at the C2 Position

The electron-withdrawing nature of the adjacent oxygen atom and the unhindered primary position make the chloromethyl group an excellent substrate for Sₙ2 reactions. This pathway allows for the introduction of a vast range of nucleophiles (e.g., amines, thiols, azides, cyanides), effectively tethering new functionalities to the morpholine ring. The Boc group remains intact under these conditions, ensuring the morpholine nitrogen does not interfere.

Pathway B: Deprotection and Functionalization of the Morpholine Nitrogen

Treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), efficiently cleaves the Boc group to liberate the secondary amine. This newly revealed nucleophilic site can then be used in subsequent reactions, such as amide bond formation, reductive amination, or alkylation, while the chloromethyl group remains available for a later transformation.

The diagram below illustrates this divergent synthetic potential.

G cluster_main Synthetic Strategy start This compound pathA_reagent Nucleophile (Nu-) (e.g., R-NH2, R-SH) start->pathA_reagent Pathway A: Substitution pathB_reagent Acid (e.g., TFA) start->pathB_reagent Pathway B: Deprotection pathA_product Product A (C2-Functionalized Morpholine) pathA_reagent->pathA_product diversification Further Diversification pathA_product->diversification Deprotection pathB_product Product B (Deprotected Morpholine) pathB_reagent->pathB_product pathB_product->diversification Substitution

Caption: Divergent synthetic pathways using the title compound.

Experimental Protocol: Synthesis of an N-Substituted Derivative

This protocol details a representative nucleophilic substitution reaction, a common application for this building block. The procedure is designed with self-validation in mind, including clear steps for reaction monitoring and purification.

Objective: To synthesize tert-butyl 2-((benzylamino)methyl)morpholine-4-carboxylate.

Causality: This experiment leverages the electrophilic chloromethyl group for an Sₙ2 reaction with benzylamine. A non-nucleophilic base is used to quench the HCl byproduct without competing with the primary nucleophile.

Materials & Reagents
  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure
  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add benzylamine (1.1 eq) to the solution via syringe, followed by DIPEA (1.5 eq). Rationale: DIPEA acts as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once complete, dilute the reaction mixture with Ethyl Acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). Rationale: The washes remove residual DMF, DIPEA, and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Reaction Mechanism

The core of this transformation is a classic Sₙ2 mechanism. The lone pair of the benzylamine nitrogen attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group in a single, concerted step.

Caption: Generalized Sₙ2 mechanism for nucleophilic substitution.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]

  • Engineering Controls: Use this compound only within a certified chemical fume hood to avoid inhalation of dust or vapors.[4] Ensure eyewash stations and safety showers are readily accessible.[4]

  • Handling: Avoid all personal contact.[6] Do not eat, drink, or smoke when handling.[4] Avoid dust formation.[7] In case of contact with skin or eyes, rinse immediately and copiously with water and seek medical attention.[4][5]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5] Recommended storage temperature is 2-8°C.[1] The compound may be hygroscopic and air-sensitive.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Conclusion

With a molecular weight of 235.71 g/mol , this compound is more than just a chemical of a specific mass; it is a strategically designed tool for medicinal chemists.[1] Its bifunctional nature—a reactive electrophilic center and a protected nucleophilic center—provides the synthetic flexibility required to construct novel and complex molecules. By understanding its properties, reactivity, and handling requirements, researchers can effectively utilize this building block to accelerate the discovery and development of next-generation therapeutics.

References

  • Safety Data Sheet - 2-(Chloromethyl)morpholine hydrochloride. Aaron Chemicals. [Link]

  • (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. Acta Crystallographica Section E. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

Sources

An In-depth Technical Guide to tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-(chloromethyl)morpholine-4-carboxylate, a key building block in modern medicinal chemistry. The document delves into its structural features, synthesis, and reactivity, with a focus on its application in the development of novel therapeutics. Detailed experimental protocols, spectroscopic data interpretation, and safety considerations are presented to equip researchers with the practical knowledge required for its effective utilization. This guide serves as an essential resource for scientists engaged in the design and synthesis of complex bioactive molecules incorporating the morpholine scaffold.

Introduction: The Strategic Importance of the Morpholine Moiety

The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in the design of new chemical entities. This compound (Figure 1) has emerged as a versatile and highly valuable intermediate for introducing this desirable moiety into target molecules.

This guide will provide a detailed exploration of this compound, from its fundamental chemical properties to its practical application in the synthesis of advanced pharmaceutical candidates.

G cluster_molecule This compound C10H18ClNO3 C₁₀H₁₈ClNO₃ MW MW: 235.71 g/mol CAS CAS: 650579-38-7 structure G Start tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate Reaction Chlorination Reaction Start->Reaction Reagents Chlorinating Agent (e.g., SOCl₂, PCl₃) Base (e.g., Triethylamine) Solvent (e.g., DCM) Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Chromatography/Recrystallization Workup->Purification Product This compound Purification->Product

Figure 2: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

  • Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate in anhydrous dichloromethane at 0°C under an inert atmosphere, add triethylamine.

  • Slowly add a solution of the chlorinating agent (e.g., thionyl chloride) in anhydrous dichloromethane, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture.

  • Low Temperature Addition: Controls the exothermic reaction and minimizes side product formation.

  • Base: Neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

  • Aqueous Workup: Removes unreacted reagents and inorganic byproducts.

Reactivity and Synthetic Applications

The primary utility of this compound lies in the reactivity of its chloromethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the facile introduction of the N-Boc-2-methylmorpholine moiety into a wide range of molecules.

G cluster_main Key Reactions A This compound C Nucleophilic Substitution Product A->C SN2 Reaction B Nucleophile (Nu⁻) B->C E Deprotected Morpholine Derivative C->E Boc Deprotection D Acid D->E

Figure 3: Key reaction pathways involving this compound.

Nucleophilic Substitution Reactions

A variety of nucleophiles can be employed to displace the chloride, including:

  • Amines: To form 2-(aminomethyl)morpholine derivatives.

  • Thiols: To generate 2-(thiomethyl)morpholine derivatives.

  • Alcohols/Phenols: To produce 2-(alkoxymethyl)- or 2-(aryloxymethyl)morpholine derivatives.

  • Carboxylates: To form ester linkages.

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

A significant application of this building block is in the synthesis of inhibitors of Bruton's Tyrosine Kinase (BTK), a key target in the treatment of B-cell malignancies. [1][2]While specific examples directly utilizing the chloro- derivative are found within proprietary contexts, the analogous bromo- derivative is cited in the synthesis of advanced BTK inhibitors, highlighting the importance of this class of reagents. The general synthetic strategy involves the nucleophilic attack of a heterocyclic amine onto the electrophilic methylene group of the morpholine derivative.

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

Hazard Summary:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a cornerstone building block for the synthesis of complex molecules containing the morpholine scaffold. Its well-defined reactivity and dual functionality provide a strategic advantage in the design and execution of synthetic routes towards novel therapeutic agents. A thorough understanding of its structure, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. National Institutes of Health. [Link]

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI. [Link]

Sources

A Technical Guide to tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate is a strategically designed synthetic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure features a morpholine core, a heterocyclic motif known to impart favorable physicochemical properties to bioactive molecules. The nitrogen atom is protected by a labile tert-butyloxycarbonyl (Boc) group, while the carbon at the 2-position is equipped with a reactive chloromethyl "handle." This dual functionality allows for sequential, controlled modifications, making it an exceptionally versatile intermediate for constructing complex molecular architectures and generating libraries of compounds for drug discovery. This guide details its chemical properties, provides a validated synthesis protocol, explores its key reaction pathways, and discusses its applications and safety considerations.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a saturated heterocycle that is a common feature in a multitude of approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to improve key pharmacokinetic properties. The oxygen atom can act as a hydrogen bond acceptor, while the basic nitrogen (when deprotected) can be protonated at physiological pH, enhancing aqueous solubility and potentially improving oral bioavailability and metabolic stability.[3] Molecules incorporating the morpholine scaffold have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antidepressant effects.[1][2]

This compound serves as a high-value starting material, enabling medicinal chemists to readily introduce this "privileged" scaffold into novel molecular entities.[4]

Nomenclature and Physicochemical Properties

IUPAC Name and Identification

The formal IUPAC name for the compound is This compound . It is also commonly referred to in literature and catalogs by various synonyms, including 4-Morpholinecarboxylic acid, 2-(chloromethyl)-, 1,1-dimethylethyl ester.[5][6]

Key Identifiers and Properties

The compound's utility is underscored by the commercial availability of its racemic mixture and its individual enantiomers, which are crucial for stereoselective synthesis and the study of stereoisomer-specific biological activity.

PropertyRacemic Mixture(R)-Enantiomer(S)-Enantiomer
Molecular Formula C₁₀H₁₈ClNO₃C₁₀H₁₈ClNO₃C₁₀H₁₈ClNO₃
Molecular Weight 235.71 g/mol 235.71 g/mol 235.71 g/mol
CAS Number 650579-38-7[7][8]1260589-87-4[9][10]1260611-32-2
Appearance Solid / PowderSolid / PowderSolid / Powder

Synthesis and Purification

Synthetic Strategy: From Alcohol to Chloride

The most direct and common synthetic route to this compound involves the chlorination of its corresponding alcohol precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[11] This transformation is a standard procedure in organic synthesis, reliably converting a primary alcohol into a primary alkyl chloride. The choice of chlorinating agent is critical; reagents such as thionyl chloride (SOCl₂) or Appel reaction conditions (PPh₃/CCl₄) are effective. The rationale for this approach is the high availability of the hydroxymethyl precursor, which can be synthesized from various starting materials.[12][13][14]

G cluster_0 Synthetic Pathway A tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate B This compound A->B Chlorination (e.g., SOCl₂, Pyridine) G cluster_0 Reaction Pathways A tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate B Pathway 1: Nucleophilic Substitution A->B Nu⁻ C Pathway 2: Boc Deprotection A->C H⁺ (e.g., TFA) D C2-Substituted Boc-Morpholine B->D E 2-(Chloromethyl)morpholine (Amine Salt) C->E

Sources

tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Executive Summary

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal and synthetic chemistry. The document delineates its core physical and chemical properties, anticipated spectroscopic signatures, and its strategic application in research and development. We will explore the causality behind its synthetic utility, focusing on the dual reactivity of its functional groups: the N-Boc protecting group and the electrophilic chloromethyl handle. This guide is intended for researchers, scientists, and drug development professionals who utilize complex intermediates for the synthesis of novel chemical entities.

Core Chemical and Physical Properties

This compound (CAS RN: 650579-38-7) is a bifunctional molecule designed for sequential, controlled chemical modifications. Its structure consists of a morpholine ring, a key scaffold in numerous pharmaceuticals, where the nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group and a chloromethyl group is appended at the C2 position.[1] This arrangement provides both stability during initial synthetic steps and specific points for subsequent elaboration.

Caption: Chemical structure of this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 650579-38-7 (Racemate) 1260589-87-4 (R-enantiomer) 1260611-32-2 (S-enantiomer)[1][2][3]
Molecular Formula C₁₀H₁₈ClNO₃[1][4]
Molecular Weight 235.71 g/mol [1]
Appearance Data not available; likely a colorless to pale yellow oil or low-melting solid.
Boiling Point Data not available.[4]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and ethers.[5]
Storage Conditions Store sealed in a dry environment at 2-8°C. The compound is noted to be hygroscopic.[1][4]

Spectroscopic Characterization (Anticipated)

While specific spectra are proprietary to manufacturers, the structure of this compound allows for the confident prediction of its key spectroscopic features, which are essential for its identification and quality control.

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a large singlet around δ 1.4-1.5 ppm, integrating to 9H, which corresponds to the magnetically equivalent protons of the tert-butyl group. The protons of the chloromethyl group (-CH₂Cl) would likely appear as a doublet or multiplet between δ 3.5-3.8 ppm (2H). The morpholine ring protons are expected to produce a series of complex multiplets in the δ 2.5-4.2 ppm region.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon spectrum should display 10 distinct signals for the racemic mixture. Key expected signals include the carbonyl carbon of the Boc group (~154 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the chloromethyl carbon (~45 ppm). The four carbons of the morpholine ring would appear in the region of ~40-75 ppm.

  • Mass Spectrometry (ESI+): The positive-ion electrospray mass spectrum would be expected to show a protonated molecular ion [M+H]⁺ at m/z 236.1, along with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2+H]⁺ at m/z 238.1 in an ~3:1 ratio). A common fragment would be the loss of the Boc group or isobutylene, resulting in significant daughter ions.

Synthesis, Reactivity, and Strategic Application

The utility of this compound stems from its design as a versatile intermediate. The morpholine scaffold is a privileged structure in medicinal chemistry, often improving aqueous solubility and other pharmacokinetic properties of drug candidates.[6]

Synthetic Pathway

The most direct synthesis of this compound involves the chlorination of its corresponding alcohol precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. This transformation is a standard procedure in organic synthesis.

workflow start tert-Butyl 2-(hydroxymethyl) morpholine-4-carboxylate reagent Chlorinating Agent (e.g., SOCl₂, PPh₃/CCl₄) reaction Chlorination Reaction in aprotic solvent (e.g., DCM) with base (e.g., Pyridine) start->reaction reagent->reaction workup Aqueous Workup & Solvent Extraction reaction->workup purify Purification (Silica Gel Chromatography) workup->purify product tert-Butyl 2-(chloromethyl) morpholine-4-carboxylate purify->product

Caption: General workflow for the synthesis of the title compound.

Exemplary Protocol: Chlorination of Alcohol Precursor

  • Preparation: To a solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add pyridine (1.2 equiv.). Cool the mixture to 0 °C in an ice bath.

  • Reaction: Add thionyl chloride (SOCl₂) (1.1 equiv.) dropwise to the cooled solution, maintaining the internal temperature below 5 °C. The choice of a mild base like pyridine is crucial to neutralize the HCl generated in situ, preventing premature cleavage of the acid-labile Boc group.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.

Core Reactivity and Applications

The molecule's design allows for two orthogonal reaction pathways, making it a powerful tool for building molecular complexity.

  • Nucleophilic Substitution: The chloromethyl group is an excellent electrophilic handle. It readily undergoes Sₙ2 reactions with a wide range of nucleophiles (amines, thiols, alcohols, etc.) to append the morpholine moiety onto other molecules.[1] This is a common strategy for introducing the morpholine scaffold in the synthesis of potential pharmaceuticals.[1]

  • Boc Deprotection: The Boc group is stable to the conditions of nucleophilic substitution but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane).[1] This unmasks the secondary amine of the morpholine ring, which can then be used for further functionalization, such as amide bond formation or reductive amination.

This dual reactivity makes it a cornerstone intermediate for constructing libraries of complex molecules for screening in drug discovery programs, particularly those targeting the central nervous system (CNS) or involving kinase inhibition.[6]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is imperative.

  • Hazard Identification: The compound is classified with several hazards. It is harmful if swallowed (H302), may be toxic in contact with skin or if inhaled (H311 + H331), and causes severe skin burns and eye damage (H314).[4] Some suppliers also list it as a flammable liquid and vapor (H226) and suspect it of damaging fertility or the unborn child (H361).

  • Personal Protective Equipment (PPE): All handling should be performed in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling Procedures: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[7]

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, refrigerated at 2-8°C.[1][4]

Conclusion

This compound is a high-value synthetic intermediate whose physical properties are tailored for its role in complex organic synthesis. Its defining features—the stable yet removable Boc protecting group and the reactive chloromethyl handle—provide chemists with a robust and flexible tool for introducing the medicinally important morpholine scaffold. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

  • 2a biotech. (n.d.). This compound. Retrieved from [Link]

  • ShiJiaZhuang Smo Chemical Technology Co.,LTD. (n.d.). (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

  • ChemicalRegister.com. (n.d.). (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS No. 1260611-32-2) Suppliers. Retrieved from [Link]

  • Aaron Chemicals. (2024). Safety Data Sheet. Retrieved from [Link]

  • Li, Z., et al. (2007). (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. Acta Crystallographica Section E, 67(Pt 1), o1437. Retrieved from [Link]

  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(13), 1894–1903. Retrieved from [Link]

Sources

tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate: A Keystone Building Block in Modern Drug Discovery

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its favorable physicochemical properties, including metabolic stability, low toxicity, and the ability to improve the aqueous solubility and pharmacokinetic profile of a parent molecule. The strategic introduction of this heterocycle into a drug candidate is a cornerstone of modern lead optimization.

This compound has emerged as a particularly valuable building block for this purpose. Its unique bifunctional nature—a stable, Boc-protected amine and a highly reactive chloromethyl group—provides chemists with a powerful tool for controlled, sequential synthesis.[3] The tert-butyloxycarbonyl (Boc) group ensures the morpholine nitrogen remains unreactive during initial coupling reactions, while the chloromethyl "handle" serves as a potent electrophile for forging new carbon-heteroatom bonds.[3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the chemical properties, synthesis, reactivity, and strategic applications of this versatile intermediate.

Part 1: Physicochemical and Structural Characteristics

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. This compound is a stable, readily handled compound designed for synthetic utility.

Core Properties

A summary of the key physicochemical properties is presented below.

PropertyValueReference(s)
CAS Number 650579-38-7 (Racemate)[3][4]
Molecular Formula C₁₀H₁₈ClNO₃[3]
Molecular Weight 235.71 g/mol [3]
IUPAC Name This compound[3]
Appearance Typically a beige solid or colorless oil[5]
Storage Sealed in a dry atmosphere at 2-8°C[3][4]
Structural Analysis and Chirality

The molecule's power lies in its structure: a six-membered morpholine ring, which typically adopts a stable chair conformation, substituted at the 2-position with the reactive chloromethyl group and at the 4-position with the Boc-protecting group.[1][3]

Figure 1: Chemical structure of this compound.

A critical feature for drug development is stereochemistry. The C2 position is a stereocenter, and as such, the compound exists as a pair of enantiomers. Both the (R)- and (S)-enantiomers are commercially available, which is of paramount importance for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs), as biological targets almost invariably exhibit stereospecific recognition.[3][6]

Part 2: Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and scale-up strategies. A logical and efficient synthetic route proceeds from the corresponding hydroxymethyl precursor, which is also readily available.[7][8]

Synthetic Strategy: From Alcohol to Chloride

The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic chemistry. The most direct method involves reaction with thionyl chloride (SOCl₂) or an Appel reaction (using CCl₄ and PPh₃). The thionyl chloride route is often preferred on a larger scale due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

The causality for this choice is clear: the lone pair on the alcohol's oxygen atom attacks the electrophilic sulfur of SOCl₂, initiating a sequence that ultimately results in the displacement of what becomes a very good leaving group, generating the desired alkyl chloride with high fidelity.

Representative Protocol: Chlorination of tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

This protocol is a representative procedure based on established chemical principles.

Step 1: Reaction Setup

  • To a stirred solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add pyridine (1.2 equiv.) and cool the mixture to 0 °C using an ice bath.

Step 2: Reagent Addition

  • Slowly add thionyl chloride (1.2 equiv.) dropwise to the cooled solution. The slow addition is critical to control the exotherm and prevent side reactions.

Step 3: Reaction Monitoring

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

Step 4: Workup and Isolation

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 5: Purification

  • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Characterization Workflow

Rigorous characterization is essential to confirm the identity and purity of the synthesized material. A standard workflow involves spectroscopic analysis.

start Synthesized Crude Product tlc TLC/LC-MS (Reaction Completion) start->tlc purification Flash Chromatography (Purification) tlc->purification nmr ¹H and ¹³C NMR (Structural Confirmation) purification->nmr hrms HRMS (Molecular Formula Confirmation) purification->hrms final Pure Product (>98% Purity) nmr->final hrms->final

Figure 2: A typical workflow for the synthesis and characterization of the title compound.

Expected Analytical Data [3]

Analysis Expected Result
¹H NMR δ ~4.5 ppm (CH₂Cl), δ 3.4–4.2 ppm (morpholine ring protons), δ ~1.4 ppm (tert-butyl protons)
¹³C NMR Signals corresponding to the chloromethyl, morpholine ring, and Boc group carbons.

| HRMS ([M+H]⁺) | Expected m/z: 236.1002; Observed should be within ±5 ppm. |

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this building block is derived from the orthogonal reactivity of its two key functional groups. This allows for a programmed, multi-step synthesis where different parts of the molecule can be modified without interfering with others.

The Chloromethyl Group as an Electrophilic Handle

The primary site of reactivity is the chloromethyl group. The carbon atom is rendered highly electrophilic by the adjacent electron-withdrawing chlorine atom, making it an excellent substrate for Sₙ2 reactions. This allows for the facile introduction of a wide variety of nucleophiles.[3]

Common Transformations:

  • With Amines: Forms aminomethyl derivatives, a common linkage in drug molecules.

  • With Thiols: Forms thiomethyl ethers, useful for introducing sulfur-containing moieties.

  • With Alcohols/Phenols: Forms ether linkages.

  • With Carboxylates: Forms ester linkages.

Representative Protocol: Nucleophilic Substitution with a Primary Amine

Step 1: Reaction Setup

  • Dissolve this compound (1.0 equiv.) and the desired primary amine (1.1-1.5 equiv.) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 equiv.) to act as an acid scavenger for the HCl generated during the reaction.

Step 2: Reaction Conditions

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) to drive the reaction to completion. The choice of temperature is dictated by the nucleophilicity of the amine and steric hindrance.

Step 3: Monitoring and Workup

  • Monitor the reaction by TLC or LC-MS. Once complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts, dry over Na₂SO₄, and concentrate to yield the crude product, which can then be purified by chromatography.

The Boc-Protecting Group: A Gateway to Further Functionalization

The Boc group is stable to a wide range of reaction conditions, including those used for nucleophilic substitution at the chloromethyl position. However, it can be cleanly and efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM.[3] This deprotection unmasks the secondary amine of the morpholine ring, making it available for a new set of transformations such as acylation, sulfonylation, alkylation, or reductive amination.

This two-stage reactivity is the molecule's defining feature, enabling complex, divergent syntheses from a common intermediate.

start tert-Butyl 2-(chloromethyl) morpholine-4-carboxylate sub_path start->sub_path  Nucleophilic  Substitution (Sₙ2)  (e.g., R-NH₂) product_dep Deprotected Intermediate (Free Amine) start->product_dep  Acidic Deprotection  (e.g., TFA) product_sub Coupled Product (Boc-Protected) sub_path->product_sub dep_path final_dep Final Product 2 dep_path->final_dep product_sub->dep_path  Acidic Deprotection  (e.g., TFA) final_sub Final Product 1 product_sub->final_sub  (Used Directly)

Figure 3: Key reaction pathways illustrating the orthogonal reactivity of the building block.

Part 4: Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. Based on data for the title compound and related structures, appropriate precautions must be taken.[5][9]

Hazard Profile [4]

Pictogram Hazard Class Statement
GHS07 (Exclamation Mark) Acute Toxicity (Oral) H302: Harmful if swallowed

| GHS05 (Corrosion) | Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |

Safe Handling Procedures:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of any dust or vapors.[9] Eyewash stations and safety showers should be readily accessible.[5]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][9]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. After handling, wash hands and any exposed skin thoroughly.[5]

  • Spills: In case of a spill, evacuate the area. Use appropriate absorbent material to contain the spill, and collect it into a sealed container for proper chemical waste disposal. Do not allow the material to enter drains or waterways.[9]

Storage and Stability:

  • For optimal stability, the compound should be stored in a tightly sealed container under an inert atmosphere if possible.[3][4]

  • Recommended storage is in a dry, refrigerated environment (2-8°C).[3][4]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed tool for synthetic and medicinal chemists. Its robust Boc-protecting group and reactive chloromethyl handle provide a reliable platform for orthogonal synthesis, enabling the construction of complex molecular architectures with precision and control. The commercial availability of its enantiopure forms further enhances its value in the development of chiral drug candidates. By understanding its properties, reactivity, and handling requirements, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.

References

  • ChemicalRegister.com. (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS No. 1260611-32-2) Suppliers. [Link]

  • ShiJiaZhuang Smo Chemical Technology Co.,LTD. (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate. [Link]

  • Aaron Chemicals. Safety Data Sheet. [Link]

  • PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. [Link]

  • National Center for Biotechnology Information. (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 2-(chloromethyl)morpholine-4-carboxylate, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of a Versatile Morpholine Scaffold

This compound is a bifunctional molecule of significant interest in contemporary organic synthesis. The morpholine core is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles, including metabolic stability and aqueous solubility. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen renders it stable under a variety of reaction conditions, yet allows for facile deprotection under acidic conditions. This feature enables sequential and controlled chemical modifications.

The strategic importance of this molecule lies in its reactive chloromethyl group at the 2-position. This electrophilic center is primed for nucleophilic substitution reactions, providing a versatile handle for the introduction of the morpholine moiety into a diverse range of molecular architectures. This makes it an invaluable intermediate in the synthesis of complex bioactive molecules, including enzyme inhibitors and receptor modulators.

Synthesis of this compound: A Two-Step Approach

The most common and efficient pathway to this compound involves a two-step sequence starting from the corresponding hydroxymethyl precursor. This approach is favored for its high yields and operational simplicity.

Part 1: Synthesis of the Precursor, tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

The initial step involves the protection of the commercially available 2-(hydroxymethyl)morpholine. The Boc group is introduced to shield the secondary amine, preventing it from interfering in the subsequent chlorination step.

Experimental Protocol: Boc Protection of 2-(hydroxymethyl)morpholine

Materials:

  • 2-(hydroxymethyl)morpholine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-(hydroxymethyl)morpholine (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add triethylamine (1.2 equivalents).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, is often obtained as a colorless to pale yellow oil and can be used in the next step without further purification if of sufficient purity. If necessary, purification can be achieved by silica gel column chromatography.

Part 2: Chlorination of tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

The pivotal step in this synthesis is the conversion of the primary alcohol in the hydroxymethyl precursor to a chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The use of thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl) which can be easily removed.

Experimental Protocol: Chlorination with Thionyl Chloride

Materials:

  • tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

  • Thionyl chloride (SOCl₂)

  • Pyridine or triethylamine (optional, as a base)

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 equivalent) in anhydrous DCM or CHCl₃ and cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. The addition of a catalytic amount of pyridine or using it as a co-solvent can facilitate the reaction.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Carefully quench the reaction by slowly pouring the mixture into a stirred, ice-cold saturated aqueous NaHCO₃ solution to neutralize the excess thionyl chloride and the generated HCl.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a colorless oil or a white solid.

Causality Behind Experimental Choices

The choice of a Boc protecting group is strategic due to its stability in the neutral to basic conditions of the chlorination step and its straightforward removal under acidic conditions, which offers a wide range of possibilities for subsequent synthetic transformations. The use of thionyl chloride for chlorination is advantageous as it provides a clean reaction with volatile byproducts. Temperature control during the chlorination is critical to prevent unwanted side reactions, such as the formation of elimination products or reaction with the Boc group. The optional use of a base like pyridine can help to scavenge the HCl generated during the reaction, which can be beneficial for substrates that are sensitive to acidic conditions.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity, purity, and structure. The following table summarizes the expected analytical data for this compound.

Analytical Technique Expected Data
Molecular Formula C₁₀H₁₈ClNO₃
Molecular Weight 235.71 g/mol
Appearance Colorless oil or white solid
¹H NMR (CDCl₃) δ (ppm): ~4.5 (m, 2H, -CH₂Cl), 3.4-4.2 (m, 7H, morpholine ring protons), 1.4 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃) δ (ppm): ~154 (C=O), ~80 (-C(CH₃)₃), ~67, ~49, ~44 (morpholine ring carbons), ~45 (-CH₂Cl), ~28 (-C(CH₃)₃)
Mass Spectrometry (ESI-MS) m/z: 236.1 [M+H]⁺, 258.1 [M+Na]⁺

Note: The exact chemical shifts in NMR spectra can vary slightly depending on the solvent and concentration.

Workflow and Logical Relationships

The synthesis and characterization process can be visualized as a linear workflow with distinct validation points.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 2-(hydroxymethyl)morpholine Boc_Protection Boc Protection ((Boc)₂O, Et₃N, DCM) Start->Boc_Protection Precursor tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate Boc_Protection->Precursor Chlorination Chlorination (SOCl₂, DCM) Precursor->Chlorination Crude_Product Crude Product Chlorination->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product NMR ¹H and ¹³C NMR Final_Product->NMR Structure Verification MS Mass Spectrometry Final_Product->MS Molecular Weight Confirmation IR Infrared Spectroscopy Final_Product->IR Functional Group Analysis

Caption: Synthetic workflow and characterization of the target compound.

Conclusion and Future Perspectives

This guide has detailed a reliable and efficient method for the synthesis of this compound, a valuable intermediate for drug discovery and development. The provided protocols are robust and can be adapted for various scales of synthesis. The characterization data presented serves as a benchmark for researchers to validate their synthetic outcomes. The versatility of this building block ensures its continued importance in the construction of novel and complex molecules with potential therapeutic applications. Further exploration of its reactivity and the development of asymmetric synthetic routes will undoubtedly expand its utility in the field of medicinal chemistry.

References

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Chemical Researchers and Drug Development Professionals

Introduction

tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate is a key building block in modern synthetic organic chemistry, valued for its utility in the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents. The presence of a Boc-protected morpholine scaffold, coupled with a reactive chloromethyl group, makes it a versatile intermediate. However, these same structural features necessitate a rigorous and informed approach to its handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon data from analogous compounds and established principles for managing chlorinated organic compounds and potential alkylating agents.

Inferred Hazard Identification and Classification

Based on this comparative analysis, the following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are inferred:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation.[1][3]

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements (Illustrative):

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective when handling this compound is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.[5]

Engineering Controls

All manipulations of this compound, including weighing, transferring, and setting up reactions, should be conducted within a certified chemical fume hood.[6] The fume hood provides critical protection against the inhalation of vapors or aerosols and contains any potential spills.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for comprehensive protection.[7][8]

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or, preferably, chemical splash goggles. A face shield should be worn over safety glasses/goggles when there is a significant risk of splashing.[9][10]Protects against accidental splashes to the eyes and face, which can cause serious irritation or damage.[1][3]
Hand Protection Nitrile gloves (minimum 4 mil thickness). Consider double-gloving, especially for larger quantities or prolonged handling.[11][12]Provides a barrier against skin contact. Given that chlorinated solvents can degrade some glove materials, regular inspection and prompt replacement of gloves are crucial.[13]
Body Protection A flame-resistant laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. In the event of a large spill or failure of engineering controls, a NIOSH-certified respirator with an organic vapor cartridge may be necessary.[7]Protects against inhalation of harmful vapors.

Safe Handling and Storage Protocols

Adherence to meticulous laboratory practices is paramount.

Handling
  • Avoid Inhalation and Contact: Always handle the compound in a well-ventilated fume hood to prevent inhalation of vapors.[6] Avoid all direct contact with the skin and eyes.[14]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[13]

  • Preventing Cross-Contamination: Remove and properly dispose of contaminated gloves before leaving the fume hood or touching common surfaces like doorknobs, keyboards, or phones.[13]

Storage
  • Container: Keep the compound in a tightly sealed, properly labeled container.

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Segregation: Due to its potential as an alkylating agent, store it separately from highly reactive or sensitive materials.

Emergency and First-Aid Measures

Rapid and appropriate responses to accidental exposures are critical.

First-Aid Procedures
  • Inhalation: If vapors are inhaled, immediately move the affected person to fresh air and seek medical attention.[3]

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation persists.

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.[15] Seek immediate medical attention.

Spill Response Workflow

A structured approach to spill management is essential to ensure safety and prevent the spread of contamination. Minor spills can often be managed by trained laboratory personnel, while major spills may require specialized emergency response teams.[16]

Caption: Workflow for responding to a spill of this compound.

Disposal of Waste

All waste materials contaminated with this compound, including excess reagent, contaminated absorbent materials, and disposable PPE, must be treated as hazardous waste.

  • Waste Segregation: Due to the presence of chlorine, this compound should be disposed of in a designated "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste streams.

  • Containerization: Ensure that the waste container is properly labeled, kept closed, and stored in a designated satellite accumulation area until it is collected by trained hazardous waste personnel.[17][18]

Conclusion

While this compound is a valuable synthetic intermediate, its potential hazards necessitate a proactive and informed approach to safety. By understanding its inferred toxicological profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and disposal protocols, researchers can mitigate the risks associated with this compound. This commitment to safety ensures a secure research environment conducive to scientific advancement.

References

  • Hooker Chemical Corporation. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]

  • Taylor & Francis Online. (2012, March 16). Process for Disposal of Chlorinated Organic Residues. Journal of the Air Pollution Control Association, 15(2). Retrieved from [Link]

  • ChemicalRegister.com. (n.d.). (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS No. 1260611-32-2) Suppliers. Retrieved from [Link]

  • USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. Retrieved from [Link]

  • Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
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  • HALYARD. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Retrieved from [Link]

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  • Aaron Chemicals. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

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The Morpholine Nucleus: A Privileged Scaffold in Modern Drug Discovery — An In-depth Technical Guide to the Biological Activity of C-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring, a simple six-membered heterocycle containing nitrogen and oxygen, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds, make it a highly sought-after scaffold in the design of novel therapeutics.[1][2][3] This technical guide provides an in-depth exploration of the diverse biological activities of C-substituted morpholine derivatives. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential across a spectrum of diseases, including cancer, infectious diseases, and neurological disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the versatility of the C-substituted morpholine scaffold in their therapeutic programs.

The Morpholine Scaffold: Physicochemical Advantages and Synthetic Versatility

The prevalence of the morpholine moiety in numerous approved and experimental drugs is not coincidental.[2] Its structural and electronic features offer several advantages in drug design:

  • Improved Pharmacokinetic Profile: The morpholine ring's polarity, conferred by the oxygen atom, often enhances aqueous solubility and can lead to improved pharmacokinetic properties.[1][3] The nitrogen atom's basicity is attenuated compared to piperidine, which can be advantageous in modulating a compound's pKa for optimal absorption and distribution.[4]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, contributing to a longer half-life and improved bioavailability of drug candidates.[1]

  • Target Engagement: The oxygen atom can act as a hydrogen bond acceptor, while the flexible chair-like conformation allows for the precise orientation of substituents to interact with biological targets.[1][3]

  • Synthetic Accessibility: The morpholine ring is a versatile and readily accessible synthetic building block, allowing for the creation of diverse chemical libraries for screening and optimization.[2][5]

The synthesis of C-substituted morpholines can be achieved through various routes, often starting from enantiomerically pure amino acids or amino alcohols, which allows for the introduction of chirality, a critical aspect in modern drug design.[6][7]

Anticancer Activity: Targeting Key Signaling Pathways

C-substituted morpholine derivatives have demonstrated significant potential as anticancer agents by targeting various components of cancer cell signaling pathways.

Kinase Inhibition: A Prominent Mechanism

A significant number of morpholine-containing compounds exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cell growth, proliferation, and survival. The morpholine moiety can enhance the potency of molecules through interactions with the target protein.[8][9]

  • PI3K/AKT/mTOR Pathway: This pathway is frequently dysregulated in cancer. C-substituted morpholine derivatives have been developed as potent inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin).[10] For instance, the substitution of a morpholine group in the well-known PI3K inhibitor ZSTK474 has been shown to be critical for its activity.[11] Molecular modeling studies suggest that bridged morpholine moieties can penetrate deep into the binding pocket of mTOR, leading to potent and selective inhibition.[10]

  • RAF Kinase: Diarylurea and diarylamide derivatives containing a quinoline core and a morpholino side chain have been designed and synthesized as selective C-RAF kinase inhibitors, demonstrating potent anticancer activity.[12]

The following diagram illustrates the central role of the PI3K/AKT/mTOR pathway in cell signaling and how morpholine derivatives can intervene.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Morpholine_PI3K C-Substituted Morpholine Derivative Morpholine_PI3K->PI3K Inhibits Morpholine_mTOR C-Substituted Morpholine Derivative Morpholine_mTOR->mTORC1 Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by C-substituted morpholine derivatives.

Cytotoxic Activity and Apoptosis Induction

Several studies have reported the cytotoxic effects of C-substituted morpholine derivatives against various cancer cell lines. For example, a series of morpholine-substituted quinazoline derivatives displayed significant cytotoxic activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[13] Mechanistic studies revealed that these compounds inhibit cell proliferation in the G1 phase of the cell cycle and induce apoptosis.[13]

Table 1: Cytotoxic Activity of Morpholine-Substituted Quinazoline Derivatives [13]

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)SHSY-5Y IC50 (µM)
AK-3 10.38 ± 0.276.44 ± 0.299.54 ± 0.15
AK-10 8.55 ± 0.673.15 ± 0.233.36 ± 0.29

Data presented as mean ± standard deviation.

Antimicrobial and Antifungal Activity

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. C-substituted morpholine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Antibacterial Activity

Newly synthesized morpholine derivatives containing azole nuclei have demonstrated broad-spectrum antimicrobial activity.[14] Some compounds were found to be active against Mycobacterium smegmatis, a non-tuberculous mycobacterium.[14] The mechanism of action for some morpholine-containing antibacterials, such as oxazolidinones, involves the early inhibition of bacterial protein synthesis by interacting with the bacterial ribosome.[14] Studies on newly synthesized piperazine and morpholine derivatives have confirmed their inhibitory activity against a panel of Gram-positive and Gram-negative bacteria, suggesting their potential as promising antimicrobial agents.[15][16]

Antifungal Activity

The morpholine scaffold is a key component of several antifungal drugs. Their primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[17] Specifically, morpholine antifungals like amorolfine inhibit two key enzymes in this pathway: sterol Δ14-reductase and sterol Δ7-Δ8-isomerase.[17][18] The disruption of ergosterol synthesis leads to the accumulation of toxic sterols and ultimately, fungal cell death. Silicon-incorporated morpholine analogues have also been developed and have shown potent antifungal activity against various human fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus niger.[18]

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α- Demethylase (Azoles) Lanosterol->Lanosterol_Demethylase Intermediate_Sterols Intermediate Sterols Sterol_Reductase Sterol Δ14-Reductase Intermediate_Sterols->Sterol_Reductase Ergosterol Ergosterol Squalene_Epoxidase->Lanosterol ... Lanosterol_Demethylase->Intermediate_Sterols ... Sterol_Isomerase Sterol Δ7-Δ8-Isomerase Sterol_Reductase->Sterol_Isomerase Sterol_Isomerase->Ergosterol ... Morpholine_Derivative C-Substituted Morpholine Derivative Morpholine_Derivative->Sterol_Reductase Inhibits Morpholine_Derivative->Sterol_Isomerase Inhibits

Caption: Mechanism of action of morpholine antifungals via inhibition of ergosterol biosynthesis.

Neuroprotective and CNS Activity

The morpholine scaffold is particularly prevalent in drugs targeting the central nervous system (CNS).[1][19] Its well-balanced lipophilic-hydrophilic profile and reduced pKa contribute to its ability to cross the blood-brain barrier (BBB).[1][19]

Targeting Neurodegenerative Diseases

C-substituted morpholine derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

  • Cholinesterase Inhibition: Some novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[20] Kinetic analysis has shown that these compounds can act as mixed-type inhibitors, binding to both the catalytic active site and the peripheral anionic site of AChE.[20]

  • BACE-1 Inhibition: C-2 substituted morpholine derivatives have been developed as inhibitors of beta-secretase 1 (BACE-1), a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease.[19]

  • Monoamine Oxidase (MAO) Inhibition: Replacing other heterocyclic units with a morpholine ring in certain molecular scaffolds has led to a significant increase in the inhibition of MAO-A and MAO-B, enzymes that degrade neurotransmitters and are targets in Parkinson's disease treatment.[21]

Antidepressant and Anxiolytic Effects

C-substituted morpholines are found in antidepressant drugs like reboxetine.[4] Additionally, novel chromone-containing allylmorpholines have been shown to induce anxiolytic-like and sedative effects.[22][23]

Experimental Protocols

The evaluation of the biological activity of C-substituted morpholine derivatives involves a range of in vitro and in vivo assays. Below are representative protocols for key experiments.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of C-substituted morpholine derivatives on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • C-substituted morpholine derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the C-substituted morpholine derivative in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale) and determine the IC50 value using a suitable software.

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol describes a method to determine the minimum inhibitory concentration (MIC) of a C-substituted morpholine derivative against a fungal strain.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungus.

Materials:

  • Fungal strain of interest (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • C-substituted morpholine derivative (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

  • Inoculating loop

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare serial twofold dilutions of the C-substituted morpholine derivative in RPMI-1640 medium in the 96-well plate.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the absorbance can be read using a microplate reader, and the MIC can be defined as the concentration that causes a significant reduction (e.g., 50% or 90%) in growth compared to the control.

Conclusion and Future Perspectives

C-substituted morpholine derivatives represent a highly versatile and valuable class of compounds in drug discovery.[8][22] Their favorable physicochemical properties and synthetic tractability have led to their incorporation into a wide array of biologically active molecules. The diverse range of activities, from anticancer and antimicrobial to neuroprotective effects, underscores the importance of this scaffold. Future research will likely focus on the synthesis of more complex and systematically diverse C-substituted morpholine libraries to explore a wider chemical space.[5][24] A deeper understanding of their structure-activity relationships and mechanisms of action will continue to drive the development of novel and more effective therapeutics based on this privileged scaffold.

References

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tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical review of this compound, a pivotal building block in modern medicinal chemistry. We will delve into its synthesis, core reactivity, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

Introduction: The Strategic Value of a Bifunctional Morpholine Scaffold

The morpholine ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties, including low toxicity, metabolic stability, and its ability to improve the aqueous solubility and pharmacokinetic profile of parent molecules.[1][2] Many approved drugs, particularly those targeting the central nervous system (CNS), incorporate this heterocycle.[2]

This compound (with CAS No. 650579-38-7 for the racemate) emerges as a particularly valuable synthetic intermediate due to its elegant bifunctional design.[3][4] It features:

  • A tert-butyloxycarbonyl (Boc) protected amine , which masks the morpholine nitrogen, preventing its interference in reactions while allowing for its selective deprotection under acidic conditions.[3]

  • A reactive chloromethyl group at the C-2 position, which serves as an electrophilic handle for facile nucleophilic substitution (S_N2) reactions.[3]

This dual functionality allows for the sequential and controlled introduction of the morpholine moiety into complex molecular architectures, making it a cornerstone for building libraries of potential drug candidates.[5] Furthermore, the chirality at the C-2 position is of paramount importance; the availability of its enantiopure forms, (R)- and (S)-tert-butyl 2-(chloromethyl)morpholine-4-carboxylate, makes it indispensable for modern asymmetric synthesis and the development of stereospecific therapeutics.[3][6]

Synthesis and Mechanistic Considerations

The most direct and common synthesis of this compound involves the chlorination of its corresponding alcohol precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. This transformation is a classic example of converting a primary alcohol to an alkyl chloride.

Synthetic Workflow

The overall synthetic pathway is a two-step process starting from commercially available precursors, designed for efficiency and scalability.

G A tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate B Nucleophilic Substitution (SN2) A->B  Nucleophile (Nu-)  (e.g., R-OH, R-NH2, R-SH) C Boc Deprotection A->C  Acid  (e.g., TFA, HCl) D Functionalized Morpholine (Boc-Protected) B->D  Forms C-Nu Bond E 2-(Chloromethyl)morpholine (Amine-Free) C->E  Reveals Secondary Amine F Final Product (Amine-Free) D->F  Acid  (e.g., TFA, HCl) G Final Product (N-Functionalized) E->G  Electrophile (E+)  (e.g., R-COCl, R-X)

Sources

An In-depth Technical Guide to (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Morpholines in Medicinal Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1][2] Its inherent properties, including metabolic stability, favorable aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions, make it a desirable component in the design of novel therapeutics.[1] The introduction of stereochemical complexity, particularly in the form of chiral substituted morpholines, allows for a refined three-dimensional exploration of biological target binding sites, often leading to enhanced potency and selectivity.

This guide focuses on (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate , a versatile and highly valuable chiral building block. Its structure combines a morpholine core, a reactive chloromethyl group at the stereogenic C2 position, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This unique combination of features makes it an ideal starting material for the synthesis of a diverse array of complex molecules, particularly in the development of novel therapeutics for central nervous system (CNS) disorders, infectious diseases, and oncology.[3] The (S)-configuration at the C2 position is crucial for establishing specific interactions with chiral biological targets, such as enzymes and receptors.

This document serves as a comprehensive technical resource, providing in-depth information on the properties, synthesis, characterization, and applications of (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate, empowering researchers to leverage its full potential in their drug discovery endeavors.

Physicochemical and Structural Properties

(S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate is a chiral organic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[3]

Structural Diagram

Caption: Chemical structure of (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate.

Key Physicochemical Data
PropertyValueSource
CAS Number 1260611-32-2[1][4]
Molecular Formula C₁₀H₁₈ClNO₃[4]
Molecular Weight 235.71 g/mol [4]
Appearance Not explicitly reported, likely an oil or low-melting solid-
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.General chemical knowledge

Synthesis and Purification

The most common and logical synthetic route to (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate involves the chlorination of its corresponding alcohol precursor, (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. This precursor is commercially available or can be synthesized from L-serine.

Synthetic Workflow Diagram

G cluster_0 Synthesis of (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate start (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate reagents Chlorinating Agent (e.g., SOCl₂, PPh₃/CCl₄) Base (e.g., Pyridine, Et₃N) Solvent (e.g., DCM, Toluene) reaction Chlorination Reaction start->reaction Starting Material reagents->reaction workup Aqueous Workup (e.g., NaHCO₃ wash, Brine wash) reaction->workup Crude Product purification Purification (Silica Gel Chromatography) workup->purification product (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate purification->product Purified Product G cluster_1 Synthetic Utility in Drug Discovery start (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate reaction Nucleophilic Substitution (SN2) start->reaction nucleophile Nucleophile (Nu-H) (e.g., Amine, Phenol, Thiol) nucleophile->reaction intermediate Substituted Morpholine Intermediate reaction->intermediate deprotection Boc Deprotection (e.g., TFA, HCl) intermediate->deprotection final_product Bioactive Molecule / Drug Candidate deprotection->final_product

Sources

tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanistic Investigation of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate: A Covalent Scaffold in Drug Discovery

Section 1: Executive Summary

This compound is a chiral heterocyclic compound recognized primarily as a versatile synthetic intermediate in medicinal chemistry.[1] Its structure is distinguished by two key features that dictate its chemical reactivity and potential biological function: a Boc-protected morpholine ring and a chemically reactive chloromethyl group. The morpholine scaffold is a privileged structure in drug discovery, often incorporated to improve the pharmacokinetic properties of a molecule. The presence of the chloromethyl group, a potent electrophile, suggests that the primary mechanism of action for this compound is likely rooted in the formation of stable covalent bonds with biological macromolecules.

This guide posits that this compound functions as a covalent modifier, targeting nucleophilic amino acid residues (e.g., cysteine, lysine, histidine) within proteins. This hypothesis is supported by its documented activity as a potent inhibitor of polyketide synthase (Pks13), an essential enzyme for the survival of Mycobacterium tuberculosis.[1] This document provides a comprehensive framework for researchers and drug development professionals to explore the mechanism of this compound, from its fundamental chemical reactivity to a systematic approach for target identification, validation, and cellular characterization.

Section 2: Molecular Profile and Chemical Reactivity

Chemical Structure and Properties

The utility of this molecule as both a synthetic tool and a potential therapeutic agent stems directly from its structural attributes.

PropertyValue
IUPAC Name This compound
CAS Number 650579-38-7[1]
Molecular Formula C₁₀H₁₈ClNO₃[1]
Molecular Weight 235.71 g/mol [1]
Chirality Contains a stereocenter at the C2 position, existing as (S) and (R) enantiomers.[2][3]
The Electrophilic Warhead: The Chloromethyl Group

The defining feature for the biological activity of this compound is the chloromethyl group at the 2-position. This group functions as an electrophilic "warhead," making the compound susceptible to nucleophilic attack. In a biological context, this reactivity is the basis for its potential as a covalent inhibitor.

The mechanism proceeds via a bimolecular nucleophilic substitution (SN2) reaction. Nucleophilic side chains of amino acids within a protein's binding pocket can attack the carbon atom of the chloromethyl group, displacing the chloride leaving group and forming a stable, irreversible covalent bond.

Causality Behind Covalent Inhibition: The choice to design or investigate a covalent inhibitor is deliberate. Covalent binding can offer several advantages over non-covalent interactions, including prolonged duration of action, increased biochemical efficiency, and high potency, as the inhibitor effectively removes the target protein from the active pool. The chloromethyl group is a classic electrophile used for this purpose.

G sub tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate ts SN2 Transition State sub->ts Nucleophilic Attack nuc Protein Nucleophile (e.g., Cys-SH, Lys-NH2) nuc->ts prod Covalently Modified Protein (Target Engagement) ts->prod Bond Formation cl Cl- ts->cl Leaving Group Departure G A Purified Target Protein B Compound Incubation A->B C Tryptic Digestion B->C D LC-MS/MS Analysis C->D E Database Search for Modified Peptides D->E F Identify Specific Modified Residue (e.g., Cys123) E->F G start tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate deprotect Acidic Deprotection (e.g., TFA) start->deprotect intermediate 2-(chloromethyl)morpholine deprotect->intermediate derivatize N-Alkylation / N-Acylation (R-X) intermediate->derivatize library Library of N-4 Substituted Analogs for SAR Studies derivatize->library

Sources

A Technical Guide to the Commercial Availability and Application of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate, a key building block in modern medicinal and synthetic chemistry. The document details the compound's critical physicochemical properties, outlines its commercial availability from various suppliers, and explores its primary applications in drug discovery and development. Furthermore, this guide offers essential information on safe handling, storage, and the compound's reactivity, serving as a vital resource for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors. The strategic importance of this molecule lies in its dual functionality: a reactive chloromethyl group for nucleophilic substitution and a Boc-protecting group for controlled, sequential synthesis.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic compound belonging to the morpholine class.[1] Its structure is distinguished by a morpholine ring N-protected with a tert-butyloxycarbonyl (Boc) group and a chloromethyl substituent at the C2 position. This unique arrangement makes it an exceptionally versatile intermediate for synthesizing more complex molecules.[1]

The Boc group provides a stable, acid-labile protecting group for the secondary amine, allowing for selective reactions at the chloromethyl site.[1] The chloromethyl group, in turn, serves as a reactive electrophilic handle, enabling the introduction of the morpholine scaffold into various molecular frameworks through nucleophilic substitution reactions.[1]

PropertyDataSource(s)
Chemical Name This compound[1][2]
CAS Number 650579-38-7 (Racemic/Unspecified)[1][2]
1260611-32-2 ((S)-enantiomer)[3][4]
Molecular Formula C₁₀H₁₈ClNO₃[1][4]
Molecular Weight 235.71 g/mol [1][4]
Typical Purity ≥98%[1]
Appearance Varies by supplier (consult Certificate of Analysis)
Storage Conditions Sealed in a dry environment at 2–8°C[1]

Strategic Sourcing and Commercial Availability

This compound is readily available for research and development purposes from a range of specialized chemical suppliers. Procurement for laboratory-scale to bulk quantities is feasible, with several vendors offering different enantiomeric forms.

Supplier Compendium

The following table summarizes key commercial suppliers for this compound. Researchers are advised to request a Certificate of Analysis (COA) to verify purity and specifications before purchase.

SupplierCAS Number(s) OfferedWebsite
Benchchem 650579-38-7[1]
BLD Pharmatech Ltd. 650579-38-7, 1260611-32-2[2][3]
AiFChem (an XtalPi company) 1260611-32-2[3]
Ambeed, Inc. 1260611-32-2[3]
2A Biotech Not specified (Catalog No. 2A-0164815)[Link][5]
ShiJiaZhuang Smo Chemical 1260611-32-2[Link][4]
Procurement and Verification Workflow

A systematic approach is crucial for procuring specialized chemical reagents. The workflow below illustrates the standard procedure from initial identification to final implementation in a research setting.

G cluster_0 Phase 1: Identification & Vetting cluster_1 Phase 2: Procurement cluster_2 Phase 3: Quality Control & Use Identify_Need Identify Synthetic Need (Morpholine Scaffold) Verify_CAS Verify CAS Number (Racemic vs. Chiral) Identify_Need->Verify_CAS Search_Suppliers Search Supplier Databases (e.g., ChemicalRegister) Verify_CAS->Search_Suppliers Input CAS Request_Quote Request Quote & COA from Shortlisted Suppliers Search_Suppliers->Request_Quote Place_Order Place Purchase Order with Selected Vendor Request_Quote->Place_Order Evaluate Purity & Price Receive_Log Receive & Log Shipment (Verify Integrity) QC_Check Internal QC Check (e.g., NMR, LC-MS) Receive_Log->QC_Check Store Store at 2-8°C (Sealed, Dry) QC_Check->Store Use_in_Synthesis Utilize in Synthetic Protocol Store->Use_in_Synthesis

Caption: Strategic workflow for sourcing and verifying chemical reagents.

Core Applications in Synthetic Chemistry

The primary value of this compound lies in its utility as a bifunctional building block. Its application facilitates the construction of complex, biologically active molecules, particularly in the context of Structure-Activity Relationship (SAR) studies.[1]

Key Chemical Transformations
  • Nucleophilic Substitution: The chloromethyl group is an excellent electrophile. It readily reacts with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions) to form a new C-N, C-S, C-O, or C-C bond, effectively tethering the morpholine moiety to another molecule.[1] This reaction is fundamental to its role as a scaffold.

  • Boc Deprotection: Following substitution, the Boc group can be efficiently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). This unmasks the secondary amine of the morpholine ring, making it available for subsequent chemical modifications, such as acylation, alkylation, or sulfonylation, enabling further diversification of the molecular structure.[1]

Synthetic Utility Visualization

The diagram below illustrates the compound's central role as a synthetic intermediate, highlighting the two primary reaction pathways that enable molecular elaboration.

G Start This compound Key Functional Groups: - Reactive -CH₂Cl (C2) - Protected -N(Boc) (N4) Sub_Product Product A Morpholine scaffold introduced Boc group intact for future deprotection Start->Sub_Product  1. Nucleophilic Substitution  (at -CH₂Cl site)  Reagent: Nu⁻ Dep_Product Product B Free secondary amine (-NH) Chloromethyl group remains for subsequent reaction Start->Dep_Product  2. Acidic Deprotection  (of Boc group)  Reagent: H⁺ (e.g., TFA)   Further Diversification Further Diversification Sub_Product->Further Diversification Deprotection & Further Reaction Dep_Product->Further Diversification Substitution & Further Reaction

Caption: Key synthetic transformations of the title compound.

Safety, Handling, and Storage Protocols

Proper handling and storage are imperative to ensure laboratory safety and maintain the chemical integrity of the compound. Information is derived from supplier data sheets and safety documentation for structurally related compounds.

Hazard Identification

Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling. The compound is classified as a hazardous substance.[1]

Hazard TypeClassificationStatementsSource(s)
GHS Classification Acute Toxicity, OralH302: Harmful if swallowed[1]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage[1]
Transportation Corrosive SolidUN Number: 3261, Class 8[1]
Recommended Handling Procedures
  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles or a face shield.

  • Hygiene: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[6]

  • Spills: In case of a spill, evacuate the area. Use dry cleanup procedures to avoid generating dust. Collect material in a suitable, sealed container for disposal.[6][7]

Storage Conditions

To ensure optimal stability and shelf-life, the compound must be stored in a tightly sealed container in a dry, refrigerated environment at 2–8°C.[1]

Conclusion

This compound is a high-value, commercially accessible chemical intermediate critical to the field of drug discovery and synthetic organic chemistry. Its well-defined reactivity, enabled by the orthogonal nature of its chloromethyl and Boc-protected amine functionalities, provides a reliable platform for the synthesis of diverse morpholine-containing compounds. By adhering to the sourcing, handling, and application principles outlined in this guide, researchers can effectively and safely leverage this versatile building block to advance their scientific objectives.

References

  • (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS No. 1260611-32-2) Suppliers. ChemicalRegister.com. [Link]

  • (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate - ShiJiaZhuang Smo Chemical Technology Co.,LTD. [Link]

  • This compound. 2a biotech. [Link]

  • MSDS of tert-Butyl morpholine-4-carboxylate. [Link]

  • Safety Data Sheet - Aaron Chemicals. [Link]

Sources

Storage conditions for tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Storage and Handling of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Abstract

This compound is a pivotal chiral building block in contemporary medicinal chemistry and drug development. Its molecular architecture, featuring a stable morpholine scaffold, a labile tert-butoxycarbonyl (Boc) protecting group, and a reactive chloromethyl functional group, presents unique challenges for storage and handling. The long-term stability and purity of this reagent are paramount for the success of multi-step syntheses and the reliability of experimental outcomes. This guide provides a comprehensive, scientifically-grounded framework for the optimal storage, handling, and quality control of this compound. We will dissect the intrinsic chemical factors governing its stability, outline detailed protocols for its preservation, and present methodologies for assessing its integrity over time. The recommendations herein are designed for researchers, scientists, and drug development professionals to ensure the compound's efficacy and safety in a laboratory setting.

Introduction: A Profile of a Versatile Synthetic Intermediate

The morpholine moiety is a privileged structure in pharmaceutical science, prized for enhancing the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. When functionalized and rendered chiral, as in the case of this compound, it becomes an invaluable intermediate for constructing complex, stereospecific bioactive molecules.[1] The utility of this compound is derived from the orthogonal reactivity of its key features:

  • The N-Boc Group: The tert-butoxycarbonyl group provides robust protection for the morpholine nitrogen under a wide range of reaction conditions, yet it can be cleaved cleanly under specific, typically acidic, conditions.[1]

  • The Chloromethyl Group: This C2-substituent acts as a versatile electrophilic handle, enabling carbon-carbon or carbon-heteroatom bond formation through nucleophilic substitution reactions.

The very features that make this compound synthetically valuable also render it susceptible to degradation if not stored and handled with meticulous care. This guide aims to provide the chemical rationale and actionable protocols required to maintain its structural integrity from vial to reaction vessel.

Chemical Structure and Intrinsic Stability Factors

To establish optimal storage conditions, one must first understand the molecule's inherent vulnerabilities. The structure contains two primary points of potential degradation: the acid-labile Boc group and the electrophilic chloromethyl group.

Caption: Chemical Structure of the target compound.

Susceptibility of the N-Boc Group

The Boc protecting group is notoriously sensitive to acidic conditions. Trace amounts of acid in the storage environment, whether from atmospheric contaminants or impurities in the solvent, can catalyze the cleavage of the tert-butyl carbocation, leading to the formation of the unprotected secondary amine (2-(chloromethyl)morpholine). This degradation compromises the molarity of the reagent and introduces a reactive nucleophile into the material.

Reactivity of the Chloromethyl Group

The chloromethyl group is an alkylating agent. The carbon atom is electrophilic and susceptible to attack by nucleophiles. The most common nucleophile in a laboratory environment is water (H₂O), which can lead to a slow hydrolysis reaction, replacing the chlorine atom with a hydroxyl group to form the corresponding alcohol, tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. This reaction is significantly accelerated by elevated temperatures.

The diagram below illustrates these primary degradation pathways.

G cluster_degradation Degradation Pathways parent This compound deprotection Acid-Catalyzed Deprotection (Loss of Boc Group) parent->deprotection H⁺ (acid) hydrolysis Nucleophilic Substitution (e.g., Hydrolysis) parent->hydrolysis H₂O / Nu⁻ product1 2-(Chloromethyl)morpholine (HCl salt) deprotection->product1 product2 tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate hydrolysis->product2 G cluster_workflow Quality Control Workflow cluster_methods start Stored Sample (tert-Butyl 2-(chloromethyl) morpholine-4-carboxylate) prep 1. Sample Preparation (Dissolve in appropriate solvent) start->prep analysis 2. Analytical Measurement prep->analysis nmr ¹H NMR Spectroscopy hplc HPLC Analysis interpret 3. Data Interpretation (Compare to reference standard) nmr->interpret hplc->interpret result Purity > 95%? interpret->result pass Integrity Confirmed (Suitable for use) result->pass Yes fail Degradation Detected (Consider purification or disposal) result->fail No

Sources

Methodological & Application

Synthesis of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate from N-Boc-2-hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, robust protocol for the synthesis of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate, a critical building block in medicinal chemistry and drug development.[1] The described method converts the primary alcohol of N-Boc-2-hydroxymethylmorpholine to the corresponding alkyl chloride using thionyl chloride (SOCl₂) in the presence of pyridine. This guide elucidates the mechanistic rationale for reagent selection, provides a comprehensive step-by-step protocol, and offers key insights into process control, safety, and product characterization to ensure reproducible, high-yield synthesis.

Introduction and Scientific Rationale

This compound is a valuable intermediate, featuring a morpholine scaffold common in bioactive molecules.[2] The structure combines a reactive chloromethyl group, ideal for nucleophilic substitution, with a tert-butyloxycarbonyl (Boc) protected amine, allowing for subsequent deprotection and further functionalization.[1] This dual functionality makes it a versatile synthon for constructing complex molecular architectures.

The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis.[3] While several reagents can achieve this, thionyl chloride (SOCl₂) is often preferred due to its reactivity and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[4][5]

Mechanistic Considerations: The Role of Pyridine

The reaction of an alcohol with thionyl chloride proceeds through an alkyl chlorosulfite intermediate.[6] The subsequent substitution can follow two primary pathways, SN2 or SNi (internal nucleophilic substitution), which have different stereochemical outcomes.[6][7] For a primary alcohol like N-Boc-2-hydroxymethylmorpholine, the reaction is expected to proceed via an SN2 mechanism.[4][8]

A critical aspect of this synthesis is the presence of the acid-labile Boc protecting group.[9][10] The reaction generates hydrochloric acid (HCl) as a byproduct, which can readily cleave the Boc group, leading to undesired side products and reduced yield.[11]

To mitigate this, a mild base such as pyridine is incorporated into the reaction mixture. Pyridine serves two essential functions:

  • Acid Scavenger: It neutralizes the HCl generated in situ, preserving the integrity of the Boc group.[6]

  • Mechanism Director: Pyridine reacts with the chlorosulfite intermediate, and the resulting pyridinium salt is then displaced by the chloride ion in a classic SN2 fashion. This ensures a clean inversion of configuration (though not relevant for this achiral primary center) and prevents potential side reactions associated with the SNi pathway.[6][7][8]

Experimental Protocol

This protocol details the synthesis of this compound from N-Boc-2-hydroxymethylmorpholine.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
N-Boc-2-hydroxymethylmorpholine135065-69-9217.265.00 g23.0Starting material, ensure dryness.[12]
Thionyl Chloride (SOCl₂)7719-09-7118.972.5 mL (4.1 g)34.51.5 equivalents. Use freshly distilled.
Pyridine110-86-179.102.8 mL (2.7 g)34.51.5 equivalents. Anhydrous grade.
Dichloromethane (DCM)75-09-284.9350 mL-Anhydrous, <50 ppm H₂O.
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)--2 x 25 mL-For aqueous workup.
Brine (Saturated Aqueous NaCl)--25 mL-For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)7487-88-9120.37~5 g-Drying agent.
Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Chlorination Reaction cluster_workup Workup & Purification cluster_analysis Product Characterization Start Dissolve N-Boc-2-hydroxymethylmorpholine in anhydrous DCM Cool Cool solution to 0 °C (Ice-Water Bath) Start->Cool Add_Pyridine Add Pyridine Cool->Add_Pyridine Add_SOCl2 Add Thionyl Chloride dropwise (Maintain T < 5 °C) Add_Pyridine->Add_SOCl2 Stir Stir at 0 °C for 1h, then warm to RT and stir for 3h Add_SOCl2->Stir Quench Quench with sat. NaHCO₃ (aq) Stir->Quench Extract Extract with DCM (x2) Quench->Extract Wash Wash combined organic layers with Brine Extract->Wash Dry Dry over MgSO₄, filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Flash Chromatography (Hexane/EtOAc gradient) Concentrate->Purify Product Final Product: tert-Butyl 2-(chloromethyl)morpholine- 4-carboxylate Purify->Product Analysis Characterize by ¹H NMR, ¹³C NMR, MS Product->Analysis

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

SAFETY PRECAUTIONS: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Pyridine is flammable and harmful. This entire procedure must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-2-hydroxymethylmorpholine (5.00 g, 23.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (50 mL) and stir until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Base Addition: Slowly add anhydrous pyridine (2.8 mL, 34.5 mmol) to the cooled solution.

  • Reagent Addition: Add thionyl chloride (2.5 mL, 34.5 mmol) dropwise via syringe over 15-20 minutes. Crucial: Monitor the internal temperature to ensure it does not rise above 5 °C during the addition. Vigorous gas evolution (SO₂ and HCl, neutralized by pyridine) will be observed.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 7:3 v/v). The product should have a higher Rf value than the starting alcohol.

  • Quenching: Once the reaction is complete, carefully cool the flask back to 0 °C and slowly quench the reaction by adding 25 mL of saturated aqueous sodium bicarbonate solution. Caution: Gas evolution (CO₂) may occur.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (25 mL). Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and rinse the drying agent with a small amount of dichloromethane.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc) to afford the pure this compound.

Characterization and Expected Results

  • Appearance: Colorless to pale yellow oil.

  • Yield: Typical yields range from 80-95%.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.00-3.85 (m, 2H), 3.70-3.50 (m, 4H), 3.40-3.25 (m, 1H), 2.95-2.70 (m, 2H), 1.47 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 154.5, 80.0, 74.0, 66.5, 47.0, 44.0, 41.5, 28.5.

  • Mass Spectrometry (ESI+): m/z = 236.1 [M+H]⁺, 258.1 [M+Na]⁺.

Troubleshooting and Field Insights

  • Incomplete Reaction: If TLC analysis shows significant remaining starting material, the thionyl chloride may have degraded due to moisture. Ensure anhydrous conditions and use freshly opened or distilled SOCl₂. The reaction time can be extended if necessary.

  • Boc Deprotection: If significant byproducts are observed (e.g., a baseline spot on TLC corresponding to the free amine), it indicates loss of the Boc group. This is typically caused by insufficient pyridine or the introduction of water during the reaction. Ensure pyridine is added before the thionyl chloride.

  • Dark Coloration: The crude product may be dark yellow or brown. This is often due to impurities in the pyridine or slight decomposition. The color is typically removed during silica gel chromatography.

  • Purification: The product is relatively non-polar. A shallow gradient during column chromatography is recommended to ensure good separation from any non-polar impurities and unreacted starting material.

References

  • Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Published February 10, 2014. Accessed January 7, 2026. [Link]

  • ReactionWeb.io. Alcohol + SOCl2. Accessed January 7, 2026. [Link]

  • Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Accessed January 7, 2026. [Link]

  • Organic Chemistry Explained. Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. Accessed January 7, 2026. [Link]

  • Common Organic Chemistry. Alcohol to Chloride (SOCl2 + cat. DMF). Accessed January 7, 2026. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Accessed January 7, 2026. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Accessed January 7, 2026. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Accessed January 7, 2026. [Link]

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  • MDPI. Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Accessed January 7, 2026. [Link]

  • PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4. Accessed January 7, 2026. [Link]

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  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Accessed January 7, 2026. [Link]

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Experimental protocol for using tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate in Modern Synthesis

Abstract

This technical guide provides an in-depth exploration of this compound, a versatile and strategically important building block in contemporary organic synthesis and medicinal chemistry. The morpholine heterocycle is a privileged scaffold, frequently incorporated into bioactive molecules to enhance pharmacological properties such as solubility, metabolic stability, and target binding.[1][2] This document outlines the core reactivity, provides detailed, field-proven experimental protocols for its application, and discusses the mechanistic rationale behind these procedures. It is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the efficient construction of complex molecular architectures.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound (CAS No. 650579-38-7) is a bifunctional reagent of significant interest.[3] Its structure is elegantly designed for sequential or orthogonal chemical transformations, featuring two key components:

  • A Reactive Electrophilic Center: The primary chloromethyl group (-CH₂Cl) at the 2-position serves as a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the direct and efficient installation of the morpholine moiety onto a wide range of substrates.[3]

  • A Stable Protecting Group: The nitrogen atom of the morpholine ring is protected by a tert-butyloxycarbonyl (Boc) group. This group is robust under various reaction conditions, including nucleophilic substitution, but can be cleanly and selectively removed under acidic conditions to liberate the secondary amine for further functionalization.[3]

This dual-functionality makes the reagent an invaluable tool for introducing the morpholine scaffold, a common motif in pharmaceuticals that can improve the pharmacokinetic profile of a drug candidate.[1][2] Chiral versions of this compound are also commercially available, underscoring its importance in asymmetric synthesis for developing stereochemically pure active pharmaceutical ingredients (APIs).[3]

Physicochemical Properties and Safe Handling

Proper handling and storage are critical for maintaining the integrity and reactivity of the reagent.

PropertyValueSource
CAS Number 650579-38-7[3][4]
Molecular Formula C₁₀H₁₈ClNO₃[3]
Molecular Weight 235.71 g/mol [3]
Appearance Typically an oil or low-melting solidN/A
Storage Store sealed in a dry environment at 2-8°C[3]

Safety and Handling: Users must consult the Safety Data Sheet (SDS) before handling.[5] The compound is typically classified as an irritant and may be harmful if swallowed or inhaled.[6] Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[6]

Core Reactivity: A Tale of Two Moieties

The synthetic utility of this compound is governed by the predictable reactivity of its two functional groups. Understanding the underlying mechanisms is key to designing successful experiments.

The Chloromethyl Group: Gateway for Nucleophilic Substitution

The primary application of this reagent involves the Sₙ2 reaction at the chloromethyl carbon. The chlorine atom is an effective leaving group, rendering the adjacent carbon atom electrophilic and susceptible to attack by a diverse range of nucleophiles.

Causality of the Reaction: The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloric acid (HCl) generated during the substitution. This prevents the protonation of the nucleophile or the acid-catalyzed degradation of the Boc-protecting group.

sn2_mechanism reagents Nu:⁻  +   ts [Nu---CH₂---Cl]⁻ᵟ   Morpholine-Boc (Transition State) reagents->ts Sₙ2 Attack substrate Cl-CH₂-Morpholine-Boc products Nu-CH₂-Morpholine-Boc  +  Cl⁻ ts->products Leaving Group Departs

Caption: General Sₙ2 mechanism for nucleophilic substitution.

The Boc Group: A Removable Shield

The Boc group provides essential protection for the morpholine nitrogen, rendering it non-nucleophilic and preventing self-alkylation or other unwanted side reactions. Its removal is a critical step for subsequent synthetic elaborations.

Mechanism of Deprotection: The deprotection is an acid-catalyzed elimination reaction. Protonation of the carbonyl oxygen of the Boc group initiates the cleavage, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free secondary amine (typically as an ammonium salt).

boc_deprotection start Boc-Protected Morpholine Derivative R-Morpholine-N-Boc acid Acidic Conditions e.g., TFA in DCM or HCl in Dioxane start->acid Step 1: Add Acid intermediate Protonated Intermediate start->intermediate Protonation cleavage Cleavage Formation of t-butyl cation & carbamic acid intermediate->cleavage Elimination products Deprotected Morpholine Salt R-Morpholine-N⁺H₂ + CO₂ + (CH₃)₃C⁺ cleavage->products Decarboxylation

Caption: Workflow for acid-catalyzed Boc-group deprotection.

Experimental Protocols: From Theory to Practice

The following protocols are designed as robust starting points. Researchers should optimize conditions based on their specific substrates and analytical observations.

Protocol 1: Nucleophilic Substitution with a Primary Amine

This procedure details the alkylation of a generic primary amine, a common transformation for building diversity in compound libraries.

Objective: To synthesize tert-Butyl 2-((alkylamino)methyl)morpholine-4-carboxylate derivatives.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (e.g., benzylamine) (1.1 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 equiv)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous (sufficient to make a 0.2 M solution)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, septa

  • Standard work-up and purification supplies (separatory funnel, ethyl acetate, saturated aq. NaHCO₃, brine, anhydrous MgSO₄, rotary evaporator, silica gel for chromatography)

Procedure:

  • Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.1 equiv).

  • Solvent & Base: Add anhydrous acetonitrile to dissolve the amine. Add DIPEA (2.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: In a separate vial, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring amine/base mixture over 10 minutes.

  • Reaction: Heat the reaction mixture to 60-80°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting chloromethylmorpholine is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator.

    • Redissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired product.

Self-Validation & Causality:

  • Why 2.0 equiv of base? One equivalent neutralizes the HCl byproduct of the reaction, while the second ensures the primary amine nucleophile remains deprotonated and reactive.

  • Why monitor? To prevent the formation of the di-alkylated product, which can occur if the newly formed secondary amine reacts with another molecule of the starting material. Monitoring ensures the reaction is stopped upon consumption of the limiting reagent.[7]

Protocol 2: Boc-Group Deprotection

This protocol describes the removal of the Boc protecting group to yield the final secondary amine, often as its corresponding salt.

Objective: To synthesize 2-((alkylamino)methyl)morpholine derivatives.

Materials:

  • Boc-protected morpholine derivative (from Protocol 1) (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) (10-20 equiv) OR 4M HCl in 1,4-Dioxane (10-20 equiv)

  • Round-bottom flask, magnetic stirrer

  • Rotary evaporator

Procedure:

  • Setup: Dissolve the Boc-protected morpholine derivative (1.0 equiv) in anhydrous DCM in a round-bottom flask.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (10 equiv) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up:

    • Concentrate the reaction mixture to dryness on a rotary evaporator.

    • Optional: Co-evaporate with toluene or DCM (2-3 times) to remove residual TFA.

    • The resulting product is typically the TFA or HCl salt of the desired amine and is often used in the next step without further purification. If the free base is required, a basic work-up (e.g., dissolving in DCM and washing with aq. NaHCO₃) can be performed.

Trustworthiness of the Protocol:

  • Why 0°C? The deprotection reaction is exothermic. Starting at 0°C provides better control over the reaction rate and minimizes potential side reactions with other acid-sensitive functional groups that may be present on the molecule.

  • Why use excess acid? The reaction requires a stoichiometric amount of acid for catalysis, but a large excess ensures the reaction goes to completion in a timely manner and keeps the product protonated and soluble.

Applications in a Drug Discovery Workflow

The strategic use of this building block can significantly shorten synthetic routes to complex targets. The morpholine ring is a key component in numerous drugs, including the anticancer agent Gefitinib and the antibiotic Linezolid.[8] Its incorporation is often a key step in lead optimization to improve drug-like properties.

drug_discovery_workflow start Aryl Halide (Ar-X) + Nucleophile (R-NH₂) step1 Step 1: Buchwald-Hartwig or SₙAr Reaction start->step1 reagent tert-Butyl 2-(chloromethyl)morpholine- 4-carboxylate step2 Step 2: Alkylation (Protocol 1) reagent->step2 intermediate1 Intermediate A (Ar-NH-R) step1->intermediate1 intermediate1->step2 intermediate2 Intermediate B (Boc-Protected) step2->intermediate2 step3 Step 3: Deprotection (Protocol 2) intermediate2->step3 final Final API Candidate (Ar-N(R)-CH₂-Morpholine) step3->final

Caption: Conceptual workflow in drug synthesis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in substitution (Protocol 1) 1. Nucleophile is too weak or sterically hindered.2. Base is not strong enough.3. Reaction temperature is too low.1. Switch to a more polar aprotic solvent like DMF or DMSO.2. Use a stronger base like NaH or K₂CO₃ (ensure compatibility).3. Increase reaction temperature, consider microwave heating.
Formation of di-alkylated side product The secondary amine product is more nucleophilic than the starting primary amine and reacts with the electrophile.1. Use a larger excess of the starting primary amine (2-3 equiv).2. Add the this compound solution slowly to the amine solution to maintain a low concentration of the electrophile.
Incomplete Boc deprotection (Protocol 2) 1. Insufficient amount of acid.2. Reaction time is too short.3. Presence of acid-scavenging functional groups in the substrate.1. Increase the equivalents of TFA or HCl/Dioxane.2. Extend the reaction time and monitor by LC-MS.3. Add more acid to compensate for any basic sites on the molecule.
Starting material is insoluble The chosen solvent is inappropriate for the substrate.Screen alternative anhydrous polar aprotic solvents such as THF, DMF, or DMSO for the substitution reaction.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847–29856. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • 2a biotech. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (n.d.). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution. Retrieved from [Link]

  • Chemescience. (n.d.). Boc protected Morpholine. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Chemsrc. (n.d.). MSDS of tert-Butyl morpholine-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2012). Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. Retrieved from [Link]

  • ChemicalRegister.com. (n.d.). (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS No. 1260611-32-2) Suppliers. Retrieved from [Link]

  • Aaron Chemicals. (2024). Safety Data Sheet. Retrieved from [Link]

  • ShiJiaZhuang Smo Chemical Technology Co.,LTD. (n.d.). (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017). 4-(2-Chloropropyl)morpholine synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]

  • PMC. (n.d.). (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. Retrieved from [Link]

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  • ResearchGate. (n.d.). Utility of the alkylation process a, Derivatizations of morpholine. Retrieved from [Link]

  • Ch肽生物科技. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate. Retrieved from [Link]

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The Versatile Building Block: Application Notes for tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Moiety in Modern Drug Discovery

The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into the architecture of contemporary pharmaceuticals. Its prevalence stems from a combination of desirable physicochemical properties it imparts to a molecule, including enhanced aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles. The morpholine ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functionality, can engage in hydrogen bonding and improve the overall polarity of a drug candidate, often leading to better oral bioavailability and reduced off-target toxicity. Consequently, morpholine-containing compounds have found applications across a wide therapeutic spectrum, from anticancer agents like gefitinib to antibiotics such as linezolid.

Given the significance of this structural unit, the development of efficient and versatile synthetic building blocks that enable its facile introduction into complex molecules is of paramount importance to researchers in medicinal chemistry and drug development. tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate has emerged as a particularly valuable reagent in this context. This application note provides a detailed guide to the properties and synthetic applications of this building block, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Chemical Properties and Strategic Advantages

This compound is a bifunctional molecule strategically designed for synthetic utility. Its key features include:

  • The Reactive Chloromethyl Group: The primary chloride at the 2-position of the morpholine ring serves as an excellent electrophilic handle for nucleophilic substitution reactions (SN2). This allows for the straightforward formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, effectively tethering the morpholine unit to a wide array of molecular fragments.

  • The Boc Protecting Group: The morpholine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This serves two critical functions: it deactivates the ring nitrogen towards unwanted side reactions during the alkylation step and it enhances the solubility of the building block in common organic solvents. The Boc group is robust under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to reveal the secondary amine for further functionalization.

  • Chirality: The 2-position of the morpholine ring is a stereocenter. This building block is commercially available in both racemic and enantiomerically pure forms (e.g., (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate), offering a direct route to chiral 2-substituted morpholine derivatives, which are often crucial for achieving desired biological activity and selectivity.

Application Protocols

The following protocols are designed to be illustrative of the broad utility of this compound in nucleophilic substitution reactions. These procedures are based on established synthetic principles and can be adapted to a variety of substrates.

General Experimental Workflow

The general workflow for utilizing this building block in nucleophilic substitution reactions is depicted below. Key considerations include the choice of base, solvent, and reaction temperature to ensure optimal reactivity and minimize side products.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_end Product A This compound D Solvent (e.g., DMF, ACN, THF) A->D Dissolve B Nucleophile (Nu-H) (e.g., R₂NH, ArOH, ArSH, CN⁻) B->D C Base (e.g., K₂CO₃, Cs₂CO₃, NaH) C->D E Temperature (e.g., RT to 80 °C) D->E Set Temperature F Aqueous Workup (Extraction) E->F Reaction Complete G Purification (Column Chromatography) F->G Isolate Crude H Substituted Morpholine Derivative G->H Purified Product

Caption: General workflow for nucleophilic substitution reactions.

Synthesis with N-Nucleophiles: N-Alkylation of Amines

The reaction with nitrogen nucleophiles is a common method for synthesizing substituted amines, which are key components of many biologically active molecules.

Reaction Scheme:

Protocol: Synthesis of tert-Butyl 2-((phenylamino)methyl)morpholine-4-carboxylate

This protocol details the reaction with a primary aromatic amine, aniline.

  • Materials:

    • This compound (1.0 eq., 235.7 mg, 1.0 mmol)

    • Aniline (1.1 eq., 102.4 mg, 1.1 mmol)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq., 276.4 mg, 2.0 mmol)

    • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous potassium carbonate.

    • Add anhydrous DMF via syringe, followed by the addition of aniline.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of water.

    • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure product.

  • Rationale:

    • Base: Potassium carbonate is a mild inorganic base sufficient to deprotonate the aniline, facilitating its nucleophilic attack on the primary chloride. It is easily removed during the aqueous workup.

    • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

    • Temperature: Heating is employed to increase the reaction rate, as aniline is a relatively weak nucleophile.

Synthesis with O-Nucleophiles: O-Alkylation of Phenols

This method is used to form ether linkages, a common structural motif in medicinal chemistry.

Reaction Scheme:

Protocol: Synthesis of tert-Butyl 2-((phenoxy)methyl)morpholine-4-carboxylate

  • Materials:

    • This compound (1.0 eq., 235.7 mg, 1.0 mmol)

    • Phenol (1.2 eq., 113.0 mg, 1.2 mmol)

    • Cesium carbonate (Cs₂CO₃) (1.5 eq., 488.7 mg, 1.5 mmol)

    • Acetonitrile (ACN), anhydrous (5 mL)

  • Procedure:

    • In a dry round-bottom flask, dissolve phenol in anhydrous acetonitrile.

    • Add cesium carbonate to the solution and stir for 15 minutes at room temperature to form the phenoxide.

    • Add a solution of this compound in acetonitrile (2 mL) to the reaction mixture.

    • Heat the mixture to 60 °C and stir for 6-8 hours, monitoring by TLC.

    • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M NaOH (2 x 15 mL) to remove excess phenol, followed by a brine wash (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Rationale:

    • Base: Cesium carbonate is a highly effective base for deprotonating phenols due to the high solubility of cesium phenoxides in organic solvents, which enhances their nucleophilicity.

    • Solvent: Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.

Synthesis with S-Nucleophiles: S-Alkylation of Thiols

The formation of thioethers is readily achieved using this building block, providing access to compounds with diverse biological activities.

Reaction Scheme:

Protocol: Synthesis of tert-Butyl 2-((phenylthio)methyl)morpholine-4-carboxylate

  • Materials:

    • This compound (1.0 eq., 235.7 mg, 1.0 mmol)

    • Thiophenol (1.1 eq., 121.2 mg, 1.1 mmol)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq., 48 mg, 1.2 mmol)

    • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and cool to 0 °C in an ice bath.

    • Carefully add the sodium hydride portion-wise to the stirred solvent.

    • Add thiophenol dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiophenolate.

    • Add a solution of this compound in THF (2 mL) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) at 0 °C.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Rationale:

    • Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the thiol, generating a potent thiophenolate nucleophile.

    • Solvent: THF is an appropriate aprotic solvent for reactions involving sodium hydride.

    • Temperature: The initial cooling to 0 °C is a safety precaution for the exothermic reaction of NaH with the thiol and for controlling the rate of the subsequent alkylation.

Synthesis with C-Nucleophiles: Formation of a C-C Bond

The versatility of this building block extends to the formation of carbon-carbon bonds, enabling the extension of carbon chains.

Reaction Scheme:

Protocol: Synthesis of tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate [1]

  • Materials:

    • This compound (1.0 eq., 235.7 mg, 1.0 mmol)

    • Sodium cyanide (NaCN) (1.5 eq., 73.5 mg, 1.5 mmol)

    • Dimethyl sulfoxide (DMSO), anhydrous (5 mL)

  • Procedure:

    • Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.

    • In a round-bottom flask, dissolve this compound in anhydrous DMSO.

    • Add sodium cyanide to the solution and heat the mixture to 70 °C.

    • Stir the reaction for 10-14 hours, monitoring by TLC.

    • Cool the reaction to room temperature and carefully pour into a mixture of ice and water (50 mL).

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts, wash thoroughly with brine (3 x 20 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude nitrile by column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Rationale:

    • Nucleophile: The cyanide anion is an effective carbon nucleophile for SN2 reactions.

    • Solvent: DMSO is a highly polar aprotic solvent that enhances the nucleophilicity of the cyanide ion and facilitates the displacement of the chloride.

Summary of Applications

The following table summarizes the reaction conditions for the protocols described above, providing a quick reference for researchers.

Nucleophile TypeExample NucleophileBaseSolventTemp. (°C)Typical Time (h)Product Class
Nitrogen AnilineK₂CO₃DMF8012-16Substituted Amine
Oxygen PhenolCs₂CO₃ACN606-8Aryl Ether
Sulfur ThiophenolNaHTHF0 to RT4-6Thioether
Carbon Sodium Cyanide-DMSO7010-14Nitrile

Subsequent Transformations: Deprotection of the Boc Group

A key advantage of this building block is the ability to deprotect the morpholine nitrogen for further synthetic elaboration.

G A Boc-Protected Morpholine Derivative B Acidic Conditions (e.g., TFA in DCM or HCl in Dioxane) A->B Deprotection C Deprotected Morpholine Salt B->C Product Formation D Further Functionalization (e.g., Acylation, Reductive Amination) C->D Next Step

Sources

Application Notes and Protocols: A Comprehensive Guide to the N-Boc Deprotection of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a Versatile Morpholine Scaffold

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, including enhanced aqueous solubility and metabolic stability. tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate is a key building block for introducing this valuable heterocycle, offering a reactive "handle" for synthetic elaboration at the 2-position.[1] The tert-butyloxycarbonyl (Boc) protecting group masks the morpholine nitrogen, allowing for selective reactions at other sites.[2] Consequently, the efficient and clean removal of the Boc group is a critical step in the synthetic routes toward more complex and biologically active molecules.[3]

This application note provides a detailed guide for the N-Boc deprotection of this compound. We will delve into the underlying reaction mechanism, present robust and validated protocols using common laboratory reagents, and address potential challenges, including side reactions and purification strategies. The information herein is curated to provide researchers with the expertise to confidently and successfully perform this pivotal transformation.

The Mechanism of Acid-Catalyzed N-Boc Deprotection

The removal of the Boc group is a classic example of acid-catalyzed carbamate hydrolysis.[4][5] The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][6] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond. This fragmentation step results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[3] The carbamic acid readily undergoes decarboxylation, releasing carbon dioxide gas and the free secondary amine of the morpholine ring.[3] Under the acidic reaction conditions, the newly liberated amine is protonated, typically yielding the corresponding ammonium salt as the final product.[5]

A potential side reaction to consider is the alkylation of nucleophiles by the liberated tert-butyl cation.[5] While less common with the substrates discussed here, in sensitive systems, scavengers can be employed to mitigate this.

N-Boc Deprotection Mechanism start Boc-Protected Morpholine protonated Protonated Intermediate start->protonated + H+ carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid Fragmentation tert_butyl tert-Butyl Cation protonated->tert_butyl final_product Deprotected Morpholine Salt carbamic_acid->final_product Decarboxylation co2 CO2 carbamic_acid->co2 isobutylene Isobutylene tert_butyl->isobutylene - H+

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Experimental Protocols

The choice of acidic reagent and solvent system for N-Boc deprotection is critical and can influence reaction efficiency, selectivity, and the ease of product isolation. Below, we provide two reliable protocols using commonly available reagents: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane.

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective and the volatile nature of both TFA and DCM simplifies product isolation.[7] However, TFA is corrosive and should be handled with care in a well-ventilated fume hood.

Materials and Equipment:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Glass funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approximately 0.1–0.2 M concentration).

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq) dropwise to the stirred solution. Caution: The addition of TFA can be exothermic.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up (for the free amine):

    • Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess DCM and TFA.

    • Re-dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution with vigorous stirring until the effervescence ceases and the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected 2-(chloromethyl)morpholine as a free amine.

  • Isolation as the TFA salt: Alternatively, after the reaction is complete, the solvent and excess TFA can be removed in vacuo to yield the crude TFA salt, which can often be purified by trituration with a non-polar solvent like diethyl ether.

Protocol 2: N-Boc Deprotection using 4M HCl in 1,4-Dioxane

This is a cost-effective and widely used method that often results in the precipitation of the hydrochloride salt of the deprotected amine, simplifying its isolation.[8]

Materials and Equipment:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Methanol (optional, to aid solubility)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a minimal amount of a co-solvent like methanol if necessary, add 4M HCl in 1,4-dioxane (5-10 eq).

  • Reaction: Stir the mixture at room temperature for 1-3 hours. In many cases, a precipitate of the hydrochloride salt will form during the reaction.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Isolation of the Hydrochloride Salt:

    • Upon completion, dilute the reaction mixture with diethyl ether to enhance the precipitation of the product.

    • Collect the solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with copious amounts of diethyl ether to remove any non-polar impurities and residual starting material.

    • Dry the solid under high vacuum to afford the 2-(chloromethyl)morpholine hydrochloride salt.

Data Presentation

ParameterProtocol 1 (TFA/DCM)Protocol 2 (4M HCl/Dioxane)
Reagent Trifluoroacetic Acid4M Hydrochloric Acid in 1,4-Dioxane
Solvent Dichloromethane1,4-Dioxane (optional co-solvent)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours1 - 3 hours
Work-up Aqueous basic work-up or direct evaporationPrecipitation and filtration
Product Form Free amine or TFA saltHydrochloride salt
Advantages High efficiency, volatile reagentsCost-effective, direct precipitation of product
Disadvantages Corrosive reagent, potential for side reactionsDioxane is a suspected carcinogen[9]

Troubleshooting and Considerations

Potential for Intramolecular Cyclization: The presence of a nucleophilic nitrogen and an electrophilic chloromethyl group in the product raises the possibility of intramolecular cyclization to form a bicyclic product, especially under basic conditions or upon prolonged heating. It is therefore crucial to perform the deprotection at or below room temperature and to handle the resulting free amine with care, preferably using it in the subsequent reaction step without prolonged storage.

Incomplete Reaction: If the reaction does not proceed to completion, consider increasing the equivalents of the acid or extending the reaction time. Gentle warming (to 30-40 °C) can be attempted, but with caution due to the potential for side reactions.

Purification of the Hydrochloride Salt: If the precipitated hydrochloride salt is not of sufficient purity, it can often be recrystallized from a suitable solvent system, such as methanol/diethyl ether or ethanol/diethyl ether.

Experimental Workflow Visualization

Experimental Workflow start Dissolve Boc-protected morpholine in solvent add_acid Add acidic reagent (TFA or HCl/Dioxane) start->add_acid stir Stir at room temperature add_acid->stir monitor Monitor reaction by TLC/LC-MS stir->monitor workup_tfa TFA Protocol: Evaporate and perform basic workup monitor->workup_tfa Protocol 1 workup_hcl HCl Protocol: Precipitate with ether and filter monitor->workup_hcl Protocol 2 isolate_free_amine Isolate free amine workup_tfa->isolate_free_amine isolate_hcl_salt Isolate hydrochloride salt workup_hcl->isolate_hcl_salt end Purified deprotected product isolate_free_amine->end isolate_hcl_salt->end

Caption: General experimental workflow for N-Boc deprotection.

References

  • Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24453–24465. [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]

  • Reddit. (2023). Boc De-protection. r/Chempros. Retrieved from [Link]

  • D'Anna, F., & Riela, S. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts, 12(11), 1438. [Link]

  • Kaur, M., Sharma, E., Singh, P., & Singh, K. N. (2018). Intramolecular cyclization of N-Boc derivatives. ResearchGate. Retrieved from [Link]

  • Khandelwal, P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. r/chemistry. Retrieved from [Link]

  • D'Anna, F., & Riela, S. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts, 12(11), 1438. [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Reddy, P. A., et al. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry, 18(34), 6665-6670. [Link]

  • Savina, L. I., & Sokolov, A. A. (2023). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. From Chemistry Towards Technology Step-By-Step, 4(3), 69-75. [Link]

  • Aslam, M., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(19), 6527. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • PubMed. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Retrieved from [Link]

  • Tursunova, S. A., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Molecules, 27(22), 7904. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of 2,4-, 3,4- and 2,3,4-Substituted Pyrrolidines by Cyclization of Neutral C-Centered α-Aminoalkyl Radicals. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: New Stereoselective Synthesis of trans-2,5-Disubstituted Pyrrolidines by Cyclization of Aminyl Radicals Generated from 2- and/or 5- Substituted N-Chloro-N-alkylalk-4-enylamines with Bu3SnH- Azoisobutyronitrile. Retrieved from [Link]

Sources

Application Note: Synthesis of Substituted Morpholine Derivatives via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs.[1][2] Its unique physicochemical properties, including metabolic stability, aqueous solubility, and favorable pharmacokinetic profile, make it an attractive building block for drug candidates targeting diverse therapeutic areas. This application note provides a comprehensive guide to the synthesis of N-substituted 2-(aminomethyl)morpholine derivatives through the reaction of tert-butyl 2-(chloromethyl)morpholine-4-carboxylate with primary amines. This key transformation is a robust and versatile method for generating libraries of novel compounds for structure-activity relationship (SAR) studies in drug development programs.

Reaction Mechanism and Rationale

The core of this synthetic protocol is a bimolecular nucleophilic substitution (SN2) reaction. The primary amine, acting as a nucleophile, attacks the electrophilic carbon of the chloromethyl group on the morpholine ring. This concerted reaction proceeds via a backside attack, leading to the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond.

The reaction is facilitated by the use of a non-nucleophilic, sterically hindered base. The base deprotonates the primary amine, increasing its nucleophilicity and driving the reaction forward. A hindered base is crucial to prevent it from competing with the primary amine as a nucleophile. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the morpholine nitrogen, preventing its participation in the reaction and allowing for selective N-alkylation at the exocyclic position.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of tert-butyl 2-((alkylamino)methyl)morpholine-4-carboxylate derivatives.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification cluster_3 Product Characterization Reactants Reactants: - this compound - Primary Amine - Hindered Base (e.g., DIPEA) Solvent Anhydrous Solvent (e.g., Acetonitrile) Reactants->Solvent Dissolve Inert_Atmosphere Inert Atmosphere (Nitrogen or Argon) Solvent->Inert_Atmosphere Maintain under Heating Heat to Reflux (e.g., 82°C) Cooling Cool to RT Monitoring Monitor by TLC/LC-MS Filtration Filter solids Cooling->Filtration Concentration Concentrate filtrate Filtration->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography NMR 1H & 13C NMR Chromatography->NMR MS Mass Spectrometry Chromatography->MS Purity Purity Analysis (HPLC) Chromatography->Purity

Caption: Experimental workflow for the synthesis of substituted morpholine derivatives.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with a primary amine. The specific conditions may require optimization depending on the nature of the primary amine used.

Materials and Reagents:

  • This compound

  • Primary amine (e.g., benzylamine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (230-400 mesh)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (10 mL per mmol).

  • Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-alkylated product.

Data Presentation and Characterization

The following table summarizes the key reaction parameters and expected outcomes for the synthesis of a representative product, tert-butyl 2-(((benzylamino)methyl)morpholine-4-carboxylate).

ParameterValue
Reactant 1 This compound
Reactant 2 Benzylamine
Base N,N-Diisopropylethylamine (DIPEA)
Solvent Acetonitrile (anhydrous)
Temperature 82°C (Reflux)
Reaction Time 12-24 hours
Expected Yield 70-85%
Purification Silica Gel Chromatography
Appearance Colorless to pale yellow oil

Characterization Data for tert-butyl 2-(((benzylamino)methyl)morpholine-4-carboxylate):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.25 (m, 5H, Ar-H), 4.00-3.85 (m, 2H, morpholine-H), 3.82 (s, 2H, Ar-CH₂), 3.65-3.50 (m, 2H, morpholine-H), 3.30-3.15 (m, 1H, morpholine-H), 2.90-2.70 (m, 4H, morpholine-H, N-CH₂), 1.45 (s, 9H, C(CH₃)₃).[3]

  • ¹³C NMR (100 MHz, CDCl₃): δ 154.8, 139.5, 128.6, 128.3, 127.2, 80.1, 66.8, 53.5, 52.1, 47.9, 43.8, 28.4.[3]

  • Mass Spectrometry (ESI+): m/z calculated for C₁₉H₃₀N₂O₃ [M+H]⁺: 335.23; found: 335.2.[4]

Expertise & Experience: Causality Behind Experimental Choices

  • Solvent Selection: Anhydrous acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile. Its boiling point allows for the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

  • Base Selection: DIPEA is a non-nucleophilic, sterically hindered base. Its primary role is to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Its bulky nature prevents it from competing with the primary amine in attacking the electrophilic carbon.

  • Stoichiometry: A slight excess of the primary amine is used to ensure complete consumption of the limiting reagent, this compound. An excess of the base is employed to ensure that the reaction medium remains basic throughout the course of the reaction.

  • Purification Strategy: Silica gel chromatography is a robust and reliable method for purifying the final product. The difference in polarity between the desired product and any unreacted starting materials or byproducts allows for efficient separation.

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through in-process monitoring and comprehensive final product analysis.

  • Reaction Monitoring: Regular monitoring of the reaction by TLC or LC-MS provides real-time information on the consumption of starting materials and the formation of the product. This allows for the determination of the reaction endpoint and prevents the formation of degradation products due to prolonged heating.

  • Spectroscopic Confirmation: The structure of the final product is unequivocally confirmed by a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained data should be consistent with the expected structure, providing a high degree of confidence in the outcome of the synthesis.

  • Purity Assessment: The purity of the final compound is assessed by HPLC analysis. This ensures that the material meets the stringent purity requirements for subsequent use in biological assays or further synthetic transformations.

Conclusion

The N-alkylation of this compound with primary amines is a powerful and versatile method for the synthesis of a diverse range of morpholine derivatives. The protocol detailed in this application note is robust, scalable, and provides a reliable pathway to these valuable compounds for drug discovery and development. By understanding the underlying reaction mechanism and the rationale behind the experimental choices, researchers can confidently apply and adapt this methodology to their specific synthetic targets.

References

  • Supporting Information for various Boc-protected amines.
  • (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. Acta Crystallographica Section E, E67, o1437.
  • PubChem Compound Summary for CID 165949179, tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Organic Syntheses Procedure: PHASE-TRANSFER HOFMANN CARBYLAMINE REACTION: tert-BUTYL ISOCYANIDE. Organic Syntheses, 55, 96.
  • PubChem Compound Summary for CID 1512577, tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 90317158, tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 118905428, Tert-butyl 2-formyl-2-methylmorpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 19081094, tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005, M428.
  • PubChem Compound Summary for CID 5201202, tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Synthesis of morpholines. Organic Chemistry Portal. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Rasayan J. Chem. Vol. 2, No.1 (2009), 164-168.
  • SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses, 75, 1.
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

Sources

Application Notes and Protocols: The Strategic Use of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore due to its favorable physicochemical properties and its presence in numerous approved drugs.[1][2][3] This heterocyclic motif enhances aqueous solubility, metabolic stability, and can engage in crucial hydrogen bonding interactions with biological targets.[2][3] tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate has emerged as a highly versatile and strategic building block for introducing this valuable scaffold into complex molecules.[4] This guide provides an in-depth exploration of its applications, focusing on the causality behind experimental choices and furnishing detailed, field-proven protocols for its use in the synthesis of advanced intermediates for drug discovery.

The Reagent: A Structural and Reactivity Analysis

This compound is a chiral building block featuring a morpholine core functionalized with two key groups that dictate its synthetic utility:

  • The C2-Chloromethyl Group: This is the primary reactive site. The electron-withdrawing nature of the adjacent ring oxygen and the inherent reactivity of a primary alkyl chloride make this a potent electrophile for SN2 reactions.[4]

  • The N4-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group renders the morpholine nitrogen non-nucleophilic, preventing self-reaction or other undesired side reactions.[4][5] Its stability in basic and nucleophilic conditions allows for selective functionalization at the chloromethyl position, and its facile removal under acidic conditions provides a handle for subsequent synthetic transformations.

The availability of both (R) and (S) enantiomers allows for the stereocontrolled synthesis of chiral targets, which is critical for optimizing interactions with biological macromolecules.[6]

cluster_main This compound cluster_annotations Key Functional Groups mol boc N4-Boc Protecting Group - Prevents N-alkylation - Acid Labile p1 boc->p1 chloro C2-Chloromethyl Group - Electrophilic Site for SN2 Attack p2 chloro->p2

Caption: Structure and key reactive sites of the title reagent.

Core Application: Nucleophilic Displacement Reactions

The primary utility of this reagent lies in its reaction with a wide array of nucleophiles. The reaction proceeds via a classic SN2 mechanism, where the nucleophile attacks the carbon of the chloromethyl group, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.

G reagents Boc-Morpholine-CH2Cl + Nu:⁻ ts [ Nu---CH2---Cl ]‡ (Transition State) reagents->ts SN2 Attack products Boc-Morpholine-CH2-Nu + Cl⁻ ts->products Chloride Displacement

Caption: Generalized SN2 mechanism for nucleophilic substitution.

This straightforward reactivity pattern allows for the covalent attachment of the morpholine moiety to diverse molecular scaffolds, a common strategy in the construction of novel bioactive compounds.

Detailed Protocols and Methodologies

Protocol 1: Synthesis of Amine-Linked Morpholine Derivatives

This protocol details the coupling of the reagent with primary or secondary amines, a fundamental transformation for building molecules with potential therapeutic applications, such as enzyme inhibitors or receptor ligands.

Rationale: The reaction forms a new carbon-nitrogen bond, linking the morpholine scaffold to another molecule via a stable secondary or tertiary amine linkage. A non-nucleophilic base is essential to neutralize the hydrochloric acid generated in situ, preventing the protonation and deactivation of the amine nucleophile. Polar aprotic solvents are chosen to solubilize the reactants and facilitate the bimolecular SN2 reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent and Amine Addition: Dissolve the starting material in anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF) to a concentration of 0.1-0.5 M. Add the desired primary or secondary amine (1.1-1.5 eq).

  • Base Addition: Add a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIEA, 2.0-2.5 eq) or a solid base like potassium carbonate (K₂CO₃, 2.5 eq).

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction to room temperature. If a solid base was used, filter it off.

    • Concentrate the solution in vacuo to remove the solvent.

    • Redissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM).

Troubleshooting:

  • Slow or No Reaction: Increase the temperature, use a more polar solvent (e.g., switch from ACN to DMF), or add a catalytic amount of sodium iodide (NaI) to promote an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.

  • Multiple Products: If the amine nucleophile has multiple reactive sites, consider orthogonal protection strategies prior to the coupling reaction.

Nucleophile ExampleBaseSolventTemp (°C)Time (h)Typical Yield (%)
AnilineDIEADMF801275-90%
BenzylamineK₂CO₃ACN60880-95%
PiperidineDIEAACN251685-95%

(Note: Yields are representative and will vary based on the specific substrate.)

Protocol 2: Synthesis of Morpholine-Containing Thioethers

This protocol outlines the reaction with thiols to form thioethers. Thioether linkages are prevalent in many pharmaceuticals and are valued for their metabolic stability.

Rationale: Thiols are highly potent nucleophiles, especially when deprotonated to the corresponding thiolate.[7] The reaction is often faster and requires milder conditions than the equivalent reaction with amines. A mild inorganic base is typically sufficient to deprotonate the thiol without causing side reactions.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the desired thiol (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous DMF.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in a minimal amount of DMF dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-6 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

G start Combine Thiol & K2CO3 in DMF add_reagent Add Boc-Morpholine-CH2Cl at 0 °C start->add_reagent react Stir at RT (1-6 h) add_reagent->react workup Aqueous Work-up & Extraction react->workup purify Flash Column Chromatography workup->purify product Purified Thioether Product purify->product G A 1. Nucleophilic Substitution B Boc-Protected Intermediate A->B C 2. Acidic Deprotection B->C D Free Secondary Amine C->D E 3. N-Functionalization (Amidation, Alkylation, etc.) D->E F Final Bioactive Molecule E->F

Caption: Logical workflow from building block to final compound.

Safety, Handling, and Storage

As a reactive alkylating agent, this compound requires careful handling.

  • Hazard Identification: The compound is an irritant to the skin, eyes, and respiratory system. [8][9]It should be treated as harmful if swallowed or inhaled. [8]Due to its nature as an alkyl chloride, it should be considered a potential alkylating agent and handled with appropriate caution.

  • Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is appropriate for incidental contact), and safety glasses or goggles. [8]* Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. [8]Ensure containers are tightly closed when not in use. * Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. The container should be kept tightly sealed.

Conclusion

This compound is a high-value synthetic intermediate that provides a reliable and efficient route for incorporating the medicinally important morpholine scaffold into target molecules. Its well-defined reactivity, governed by the interplay of a reactive electrophilic center and a stable protecting group, allows for its use in a wide range of synthetic applications. The protocols and insights provided herein serve as a comprehensive guide for researchers in drug discovery and development to strategically leverage this building block in the creation of novel bioactive compounds.

References

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). ResearchGate. [Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry. [Link]

  • (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS No. 1260611-32-2) Suppliers. ChemicalRegister.com. [Link]

  • Biological relevance and synthesis of C-substituted morpholine derivatives. (2025). ResearchGate. [Link]

  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. (2025). ResearchGate. [Link]

  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed. [Link]

  • Safety Data Sheet. (2024). Aaron Chemicals. [Link]

  • Morpholines. Synthesis and Biological Activity. (2014). ResearchGate. [Link]

  • Decarboxylative thiolation of redox-active esters to free thiols and further diversification. (2020). National Institutes of Health (NIH). [Link]

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Chiral Synthesis of (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

The morpholine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties that often impart improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to drug candidates. The introduction of chirality to the morpholine ring further expands its utility, allowing for precise three-dimensional interactions with biological targets. (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate is a key chiral building block, providing a synthetically versatile handle for the introduction of the (S)-2-methylmorpholine scaffold into a wide array of complex molecules. Its N-Boc protection allows for controlled, sequential reactions, while the chloromethyl group serves as a reactive electrophile for nucleophilic substitution, enabling the facile construction of more elaborate drug intermediates. This guide provides a comprehensive overview and a detailed, field-proven protocol for the robust and enantioselective synthesis of this valuable intermediate.

Synthetic Strategy: A Two-Step Approach from a Chiral Precursor

The most direct and reliable synthetic route to (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate involves a two-step sequence commencing with the readily available and enantiopure starting material, (S)-epichlorohydrin. This strategy is predicated on two key transformations:

  • Ring Formation: A nucleophilic ring-opening of (S)-epichlorohydrin followed by an intramolecular cyclization to construct the chiral morpholine core, yielding the intermediate, (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.

  • Chlorination: A selective and mild conversion of the primary alcohol functionality of the intermediate to the corresponding chloride.

This approach is advantageous due to the high enantiopurity of the starting material, which is directly translated to the product, and the operational simplicity of the reaction sequence.

Diagram of the Synthetic Pathway

Synthetic_Pathway start (S)-Epichlorohydrin intermediate (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate start->intermediate Step 1: Ring Formation product (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate intermediate->product Step 2: Chlorination Appel_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Workup cluster_purification Purification node_alcohol (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate node_solvent Anhydrous Dichloromethane node_alcohol->node_solvent Dissolve node_reagents Triphenylphosphine Carbon Tetrachloride node_solvent->node_reagents Add reagents at 0°C node_stir Stir at room temperature node_reagents->node_stir node_quench Quench with water node_stir->node_quench node_extract Extract with Dichloromethane node_quench->node_extract node_wash Wash with brine node_extract->node_wash node_dry Dry over Na₂SO₄ node_wash->node_dry node_concentrate Concentrate under reduced pressure node_dry->node_concentrate node_chromatography Silica gel column chromatography node_concentrate->node_chromatography node_product Isolate pure product node_chromatography->node_product

Alkylation reactions with tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Alkylation Reactions with tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and organic synthesis, the morpholine moiety is a privileged scaffold, renowned for imparting favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates.[1] this compound has emerged as a cornerstone building block for introducing this valuable heterocycle. Its structure is elegantly designed for synthetic utility: a reactive primary chloride for facile alkylation, a Boc-protected nitrogen to prevent unwanted side reactions, and a chiral center that allows for the stereocontrolled synthesis of complex molecules.[2][3][4]

This guide provides an in-depth exploration of the application of this compound in alkylation reactions. We will delve into the mechanistic underpinnings, provide field-proven protocols for various nucleophiles, and discuss the critical parameters that ensure successful and reproducible outcomes.

Core Concepts: Mechanistic Rationale and the Role of the Boc Group

The synthetic power of this reagent is rooted in a classic SN2 reaction. The electron-withdrawing nature of the adjacent oxygen atom and the morpholine ring, combined with the inherent reactivity of a primary chloride, makes the chloromethyl group a potent electrophile. This site is readily attacked by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

The Indispensable Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is not merely an accessory; it is central to the reagent's efficacy and selectivity.[5][]

  • Deactivation of the Morpholine Nitrogen: The primary function of the Boc group is to convert the otherwise nucleophilic secondary amine of the morpholine ring into a non-reactive carbamate.[7] This completely prevents intermolecular self-alkylation, a common side reaction with unprotected halo-amines.

  • Chemical Stability: The Boc group is robust and stable under neutral and basic conditions, which are typical for alkylation reactions.[] This allows for a broad range of bases and nucleophiles to be used without compromising the protecting group.

  • Orthogonal Deprotection: The Boc group is strategically chosen for its lability under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[3][] This "orthogonal" deprotection strategy allows the newly installed morpholine moiety to be unmasked, revealing a secondary amine that can be used for subsequent synthetic transformations, such as amide couplings or reductive aminations.

Diagram 1: General Mechanism of SN2 Alkylation

This diagram illustrates the fundamental nucleophilic substitution pathway.

sn2_mechanism cluster_activation Activation cluster_alkylation Alkylation (SN2) reagent This compound product Alkylated Product reagent->product Leaving Group (Cl⁻) Departs nucleophile Nucleophile (Nu-H) deprotonated_nu Deprotonated Nucleophile (Nu⁻) nucleophile->deprotonated_nu Deprotonation base Base base->deprotonated_nu final_product Deprotected Amine (Post-Acid Treatment) product->final_product Optional: Boc Deprotection (Acid) deprotonated_nu->product Attacks Electrophilic Carbon

Caption: SN2 alkylation workflow using the title reagent.

Application Protocols: A Guide to Practice

The choice of base and solvent is critical and depends on the pKa of the nucleophile. The goal is to efficiently deprotonate the nucleophile to enhance its reactivity without promoting side reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the base while not interfering with the nucleophile, thus accelerating the SN2 reaction.[1]

Protocol 1: N-Alkylation of a Secondary Amine

This protocol describes the coupling of the reagent with a generic secondary amine, a common step in building more complex molecular architectures.

Materials & Reagents:

  • This compound (1.0 eq)

  • Secondary Amine (e.g., piperidine) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[1]

  • Acetonitrile (CH₃CN), anhydrous (0.1 M concentration)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the secondary amine (1.1 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will be a suspension.

  • Add this compound (1.0 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to a gentle reflux (approx. 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-16 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Causality Behind Choices:

  • Base: K₂CO₃ is a moderately strong base, sufficient to facilitate the reaction with an amine nucleophile without being harsh enough to cause degradation of the starting material or product.

  • Solvent: Acetonitrile is an excellent polar aprotic solvent for SN2 reactions and its boiling point allows for moderate heating to increase the reaction rate.

Protocol 2: O-Alkylation of a Phenol

This protocol details the formation of an ether linkage, a key bond in many biologically active molecules.

Materials & Reagents:

  • This compound (1.0 eq)

  • Phenol derivative (e.g., 4-methoxyphenol) (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (0.2 M concentration)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the phenol derivative (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0°C for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.

Causality Behind Choices:

  • Base: Phenols are less acidic than thiols and less nucleophilic than amines, requiring a strong, non-nucleophilic base like NaH to fully deprotonate the hydroxyl group and form the highly reactive phenoxide.[8]

  • Solvent: DMF is an excellent solvent for this reaction as it readily dissolves the phenoxide salt and promotes a fast SN2 reaction rate. Its high boiling point also allows for heating if required for less reactive phenols.

Summary of Reaction Conditions

The versatility of this compound allows for its use with a variety of nucleophiles. The following table provides a general overview of typical conditions.

Nucleophile TypeExample NucleophileTypical BaseSolventTemperature (°C)
Nitrogen Secondary AmineK₂CO₃, Cs₂CO₃CH₃CN, DMF25 - 80
Oxygen PhenolNaH, K₂CO₃DMF, THF0 - 60
Oxygen Aliphatic AlcoholNaHTHF, DMF25 - 65
Sulfur ThiophenolK₂CO₃, Et₃NDMF, CH₃CN25 - 50

Note: These conditions are starting points and may require optimization for specific substrates.

Diagram 2: Synthetic Utility Workflow

This diagram outlines the strategic use of the reagent from initial alkylation to subsequent functionalization.

synthetic_workflow start Reagent + Nucleophile alkylation Step 1: Alkylation (Base, Solvent, Temp) start->alkylation workup Step 2: Work-up & Purification (Extraction, Chromatography) alkylation->workup boc_product Boc-Protected Intermediate workup->boc_product deprotection Step 3 (Optional): Boc Deprotection (TFA or HCl) boc_product->deprotection final_amine Free Secondary Amine deprotection->final_amine derivatization Step 4: Further Derivatization (Amide Coupling, Reductive Amination, etc.) final_amine->derivatization final_product Complex Target Molecule derivatization->final_product

Caption: Strategic workflow for multi-step synthesis.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: For reactions employing strong bases like NaH, the use of anhydrous solvents and a dry, inert atmosphere (N₂ or Ar) is paramount to prevent quenching the base and ensure high yields.[8]

  • Low Reactivity: If a reaction is sluggish, gentle heating can be applied. For O-alkylation, switching from K₂CO₃ to a stronger base like NaH or Cs₂CO₃ can significantly increase the rate.

  • Side Products: The formation of elimination byproducts is rare with this primary chloride but can be minimized by avoiding overly strong, sterically hindered bases and high temperatures.

  • Boc-Deprotection: Accidental deprotection during work-up can occur if acidic conditions are used (e.g., an HCl wash). Ensure the work-up is performed under neutral or basic conditions to preserve the Boc group.

Conclusion

This compound is a powerful and versatile reagent for the introduction of the morpholine scaffold. Its well-defined reactivity, governed by the interplay between the chloromethyl electrophile and the Boc-protected amine, allows for predictable and high-yielding alkylation reactions with a wide array of nucleophiles. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently employ this building block in the synthesis of novel chemical entities for drug discovery and beyond.

References

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ChemicalRegister. (n.d.). (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS No. 1260611-32-2) Suppliers. Retrieved from [Link]

  • 2a biotech. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

  • Janeck, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149.
  • Chiarotto, I., et al. (2012). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 17(8), 9436-9445.
  • King, S. A., Armstrong, J., & Keller, J. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses Procedure.
  • Chen, X., et al. (2010). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Dahl, T., et al. (2020). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules, 25(12), 2898.
  • PubChem. (n.d.). (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate. Retrieved from [Link]

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Reactions of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate with Nucleophiles: A Synthetic Chemist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This comprehensive guide details the synthetic utility of tert-butyl 2-(chloromethyl)morpholine-4-carboxylate, a key building block in medicinal chemistry and drug development. We provide an in-depth analysis of its reactivity with various nucleophiles, focusing on the underlying mechanisms, optimization of reaction conditions, and practical, field-tested protocols. This document serves as a critical resource for researchers aiming to incorporate the valuable morpholine scaffold into complex molecular architectures. The morpholine ring is a privileged structure in medicinal chemistry, often added to drug candidates to improve their pharmacological profiles, such as enhancing solubility and brain permeability.[1][2][[“]][4] The title compound offers a versatile platform for this, featuring a reactive chloromethyl group for nucleophilic substitution and a stable, yet readily cleavable, tert-butoxycarbonyl (Boc) protecting group on the nitrogen.[1][5]

Introduction: The Strategic Value of the Reagent

This compound is a bifunctional reagent of significant interest. Its value stems from the strategic combination of three key components:

  • The Morpholine Scaffold: This heterocycle is prevalent in a wide array of therapeutic agents, including anticancer, antiviral, and antidepressant medications.[1][6] Its inclusion in a molecule can improve pharmacokinetic and pharmacodynamic (PK/PD) properties by increasing polarity and hydrogen bond accepting capability, which often leads to better solubility and metabolic stability.[1][2]

  • The Reactive Electrophile: The primary alkyl chloride at the 2-position serves as an effective electrophilic handle.[5] It readily participates in nucleophilic substitution reactions, allowing for the covalent attachment of a wide range of functional groups.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection for the morpholine nitrogen under a variety of reaction conditions, particularly those involving bases. Its key advantage is its susceptibility to cleavage under acidic conditions, enabling a subsequent step of diversification at the nitrogen atom.[5][7]

This combination allows for a modular approach to synthesis: first, attachment of a desired moiety via substitution at the chloromethyl group, followed by deprotection and further functionalization of the morpholine nitrogen.

Mechanistic Overview: The S(_N)2 Pathway

The reaction of this compound with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The electrophilic carbon is a primary center, which is sterically accessible and disfavors the formation of an unstable primary carbocation required for an S(_N)1 pathway.[8][9]

Key mechanistic features include:

  • Concerted Bond Formation/Breakage: The nucleophile attacks the carbon atom bearing the chlorine, and the chloride leaving group departs in a single, concerted step.

  • Backside Attack: The nucleophile approaches from the side opposite to the leaving group, leading to an inversion of stereochemistry at the reaction center if it is chiral.

  • Steric Considerations: While the reaction center is a primary carbon, the adjacent morpholine ring and its substituents can exert steric hindrance, potentially slowing the reaction rate compared to unhindered alkyl halides.[8][10][11] The choice of solvent and nucleophile can be critical in overcoming this.

Figure 1: General S(_N)2 reaction mechanism.

Reaction with Nucleophiles: A Class-by-Class Analysis

The versatility of the chloromethyl group allows it to react with a broad spectrum of nucleophiles. The optimal conditions—solvent, base, and temperature—are dictated by the nature of the nucleophile.

N-Nucleophiles (Amines)

The reaction with primary and secondary amines is a common method to introduce a substituted aminomethyl group.

  • Causality Behind Experimental Choices:

    • Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are preferred as they can solvate the cation of the base without hydrogen bonding to the nucleophile, thus preserving its reactivity.

    • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential.[12][13] It serves to deprotonate the amine nucleophile (if it's a primary or secondary amine salt) or to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine.

    • Temperature: Moderate heating (50-80 °C) is often required to overcome the activation energy, especially with sterically hindered amines.

O-Nucleophiles (Alcohols and Phenols)

The formation of ether linkages is achieved using alcohols or phenols as nucleophiles.

  • Causality Behind Experimental Choices:

    • Base: A strong base is required to deprotonate the alcohol/phenol to form the more potent alkoxide/phenoxide nucleophile. Sodium hydride (NaH) is highly effective for this purpose in an anhydrous solvent like THF.

    • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF are suitable solvents. It is critical to exclude water to prevent quenching the base and competing hydrolysis reactions.

    • Additives: In some cases, a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can be added to facilitate the reaction, especially in biphasic systems or with less reactive nucleophiles.

S-Nucleophiles (Thiols)

Thiols are excellent nucleophiles and react readily to form thioethers.

  • Causality Behind Experimental Choices:

    • Base: Similar to amines, a base like K₂CO₃ or Et₃N is sufficient to deprotonate the thiol to the highly nucleophilic thiolate anion.

    • Solvent: Aprotic polar solvents (DMF, ACN) are ideal.

    • Temperature: These reactions often proceed smoothly at room temperature due to the high nucleophilicity of sulfur, but may be gently heated to ensure completion.

Summary of Reaction Conditions

The following table provides a general overview of typical conditions. Researchers should note that optimization is often necessary for specific substrate combinations.

Nucleophile ClassTypical NucleophilesRecommended BaseRecommended SolventTypical Temp. (°C)
N-Nucleophiles Primary/Secondary Amines, AnilinesK₂CO₃, Et₃N, DIPEAACN, DMF25 - 80
O-Nucleophiles Alcohols, PhenolsNaH, K₂CO₃THF, DMF0 - 60
S-Nucleophiles Thiols, ThiophenolsK₂CO₃, Et₃NACN, DMF, EtOH25 - 50

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales.

General Experimental Workflow

Workflow start Reaction Setup reagents Charge flask with substrate, solvent, and base. start->reagents nucleophile Add nucleophile (often dropwise at 0 °C or RT). reagents->nucleophile reaction Stir at specified temperature. Monitor by TLC or LC-MS. nucleophile->reaction workup Quench reaction. Perform aqueous workup/extraction. reaction->workup dry Dry organic layer (e.g., over Na₂SO₄ or MgSO₄). workup->dry purify Purify crude product (e.g., column chromatography, recrystallization). dry->purify characterize Characterize final product (NMR, MS, IR). purify->characterize end Pure Product characterize->end

Figure 2: Standard workflow for nucleophilic substitution.

Protocol: Synthesis of tert-Butyl 2-((benzylamino)methyl)morpholine-4-carboxylate

This protocol details the reaction with an N-nucleophile.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous (approx. 0.1 M concentration of substrate)

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Nucleophile Addition: Add benzylamine (1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup (Aqueous):

    • Cool the reaction mixture to room temperature.

    • Filter off the solid K₂CO₃ and wash the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.

Protocol: Boc Group Deprotection

This step is crucial for subsequent functionalization of the morpholine nitrogen.

Materials:

  • Boc-protected morpholine derivative (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM) or Dioxane

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: Dissolve the Boc-protected starting material (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq). Alternatively, a solution of 4M HCl in dioxane can be used.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Co-evaporate with toluene or DCM (2-3 times) to ensure complete removal of residual TFA.

    • The resulting product is typically the TFA or HCl salt of the deprotected amine, which can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.

Synthetic_Utility start tert-Butyl 2-(chloromethyl)morpholine- 4-carboxylate step1 Sₙ2 Reaction (+ Nucleophile) start->step1 intermediate Boc-Protected 2-Substituted Morpholine step1->intermediate step2 Boc Deprotection (e.g., TFA, HCl) intermediate->step2 product 2-Substituted Morpholine Salt step2->product step3 Further Functionalization (e.g., Acylation, Alkylation) product->step3 final Diversified Morpholine Derivatives step3->final

Figure 3: Synthetic utility and diversification pathway.

Conclusion

This compound is a powerful and versatile building block for modern organic synthesis. Its predictable reactivity via the S(_N)2 mechanism allows for the reliable introduction of the medicinally important morpholine scaffold. By understanding the principles of nucleophilicity and the rationale behind the choice of reagents and conditions, researchers can effectively leverage this compound to construct complex molecules for drug discovery and development. The protocols provided herein offer a robust starting point for laboratory application.

References

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  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Available from: [Link]

  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, available from PMC, NIH. Available from: [Link]

  • Acta Crystallographica Section E. (2011). (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. PubMed Central. Available from: [Link]

  • Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available from: [Link]

  • Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available from: [Link]

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  • Henegar, K. E., et al. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed. Available from: [Link]

  • The Royal Society of Chemistry. A SN1 Reaction: Synthesis of tert-Butyl Chloride. Available from: [Link]

  • ACS Publications. Reactions of nucleophiles with 1-tert-butyl-3-chloroazetidine and 1-tert-butyl-2-chloromethylaziridine. Available from: [Link]

  • Organic Syntheses. tert.-BUTYL CHLORIDE. Available from: [Link]

  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Available from: [Link]

  • Organic Syntheses. Acetic acid, tert-butyl ester. Available from: [Link]

  • Acta Crystallographica Section E. (2008). (2R,6S)-tert-Butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate. PubMed Central. Available from: [Link]

  • PubChem. Tert-butyl Morpholine-4-carboxylate. Available from: [Link]

  • Google Patents. Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • ResearchGate. Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. Available from: [Link]

  • ResearchGate. A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. Available from: [Link]

  • ResearchGate. Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Available from: [Link]

Sources

Application Notes and Protocols: Strategic Use of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate in Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Moiety as a Privileged Scaffold in Drug Discovery

The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently incorporated into the structures of approved drugs and clinical candidates.[1][2][3] Its prevalence stems from a combination of favorable physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to modulate pharmacokinetic and pharmacodynamic profiles.[2][3] The morpholine ring can engage in crucial hydrogen bonding interactions and act as a rigid scaffold to orient other functional groups for optimal target binding, solidifying its status as a "privileged structure" in drug design.[1][4]

tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate is a versatile bifunctional reagent that serves as an excellent building block for introducing the valuable 2-aminomethylmorpholine scaffold into target molecules. The molecule features a reactive chloromethyl group, susceptible to nucleophilic attack, and a tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen. This arrangement allows for the strategic installation of the morpholine unit, with the Boc group providing a stable yet readily cleavable handle for subsequent synthetic transformations.

This guide provides a comprehensive overview of the applications and detailed protocols for the use of this compound in protecting group strategies, aimed at researchers, scientists, and professionals in drug development.

Synthesis and Properties of this compound

The synthesis of this compound typically begins with the corresponding hydroxymethyl precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. The hydroxyl group is then converted to a chloride, often using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under an inert atmosphere.[1]

Key Properties:

PropertyValueReference
Molecular FormulaC₁₀H₁₈ClNO₃[5]
Molecular Weight235.71 g/mol [5]
AppearanceOil (typical)[6]
Storage2-8°C, sealed in a dry environment[5]

The reactivity of this compound is dominated by two key features:

  • The C1-Electrophilic Center: The chloromethyl group is a reactive electrophile, readily undergoing Sₙ2 reactions with a variety of nucleophiles, including primary and secondary amines, thiols, and phenols. This allows for the covalent attachment of the morpholine moiety to a target molecule.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of reaction conditions, including basic and nucleophilic environments.[7] However, it can be efficiently removed under acidic conditions, unmasking the secondary amine for further functionalization.[6][7]

Experimental Protocols: Protection of Nucleophiles

The following protocols outline the general procedures for the alkylation of primary amines and thiols using this compound. These protocols are based on established methods for similar alkylations and should be optimized for specific substrates.

Protocol 1: N-Alkylation of Primary Amines

This protocol describes the coupling of a primary amine with this compound to form a secondary amine.

Workflow Diagram:

protection_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve primary amine and base in solvent B Add tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate A->B Step 1 C Stir at elevated temperature B->C Step 2 D Monitor by TLC/LC-MS C->D Step 3 E Aqueous work-up D->E Step 4 F Extraction with organic solvent E->F G Dry and concentrate F->G H Purify by column chromatography G->H

Figure 1: Workflow for N-Alkylation.

Materials:

  • Primary amine

  • This compound

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a solution of the primary amine (1.0 eq.) in acetonitrile or DMF (0.1-0.2 M), add a suitable base such as potassium carbonate (2.0 eq.) or triethylamine (1.5 eq.).

  • Add a solution of this compound (1.1 eq.) in the same solvent dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Rationale: The use of a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Acetonitrile and DMF are suitable polar aprotic solvents for this type of Sₙ2 reaction. Elevated temperatures are often required to achieve a reasonable reaction rate.

Protocol 2: S-Alkylation of Thiols

This protocol details the reaction of a thiol with this compound to form a thioether.

Materials:

  • Thiol

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a solution of the thiol (1.0 eq.) in anhydrous THF or DMF (0.1-0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to form the thiolate.

  • Add a solution of this compound (1.1 eq.) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired thioether.

Rationale: Thiols are generally more acidic than amines, and a stronger base like sodium hydride is often used to generate the more nucleophilic thiolate anion. The reaction is typically performed at a lower temperature to control reactivity and minimize side reactions.

Experimental Protocols: Deprotection of the Boc Group

The removal of the Boc group is a critical step to liberate the morpholine nitrogen for further synthetic manipulations. Acid-catalyzed cleavage is the most common and efficient method.

Protocol 3: Boc Deprotection with Trifluoroacetic Acid (TFA)

This is a standard and highly effective method for Boc deprotection.

Mechanism Diagram:

deprotection_mechanism cluster_mechanism Boc Deprotection Mechanism BocN Boc-Protected Amine ProtonatedBoc Protonated Intermediate BocN->ProtonatedBoc + H⁺ Hplus H⁺ (from TFA) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Loss of t-Butyl Cation tButylCation t-Butyl Cation ProtonatedBoc->tButylCation FreeAmine Free Amine CarbamicAcid->FreeAmine - CO₂ CO2 CO₂ CarbamicAcid->CO2

Figure 2: Mechanism of Acidic Boc Deprotection.

Materials:

  • Boc-protected morpholine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected morpholine derivative in dichloromethane (0.1-0.2 M) in a round-bottom flask.

  • Add trifluoroacetic acid to the solution. A common concentration is 20-50% TFA in DCM. For substrates that are less sensitive, a 1:1 mixture of TFA and DCM can be used.[4]

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Add diethyl ether to the residue to precipitate the amine as its trifluoroacetate salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the deprotected amine salt.

  • If the free amine is desired, the salt can be neutralized with a suitable base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent.

Rationale: TFA is a strong acid that effectively cleaves the Boc group, forming a stable tert-butyl cation.[7] The reaction is typically fast and clean at room temperature. The use of a scavenger, such as anisole, can be beneficial if the substrate is sensitive to alkylation by the tert-butyl cation.

Protocol 4: Boc Deprotection with HCl in Dioxane

This method is an alternative to TFA and is often used when a different counterion is desired.

Materials:

  • Boc-protected morpholine derivative

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected morpholine derivative in a minimal amount of a co-solvent like methanol or dichloromethane if necessary.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the hydrochloride salt of the deprotected amine often precipitates directly from the reaction mixture.

  • If precipitation occurs, collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.

Comparative Data for Boc Deprotection Methods:

ReagentSolventTemperature (°C)Typical TimeNotes
20-50% TFADCMRoom Temp1-3 hHighly effective, volatile, and easy to remove.[4]
4M HCl1,4-DioxaneRoom Temp1-4 hProvides the hydrochloride salt directly.
TsOH·H₂ODME/MeOH402 hA solid acid, avoiding volatile and corrosive liquids.[8]

Safety and Handling

  • This compound and its precursors should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Chlorinating agents such as thionyl chloride are corrosive and react violently with water; handle with extreme care.

  • Strong acids like TFA and HCl are corrosive and should be handled with appropriate precautions.

  • Consult the Safety Data Sheet (SDS) for the specific reagents being used for detailed hazard information.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and drug discovery. Its dual functionality allows for the strategic introduction of the 2-aminomethylmorpholine scaffold into a wide range of molecules. The protection and deprotection strategies outlined in these application notes provide a robust framework for the effective utilization of this reagent, enabling the synthesis of complex and biologically active compounds.

References

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). Medicinal Research Reviews. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Molecular Structure. [Link]

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2022). Molecules. [Link]

  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. (2007). Tetrahedron: Asymmetry. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. (2012). International Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your synthetic protocols and improving yields. As Senior Application Scientists, we have compiled field-proven insights to address common challenges encountered during this synthesis.

I. Introduction to the Synthesis

The synthesis of this compound is a critical process for the creation of various pharmaceutical intermediates. The morpholine scaffold is a privileged structure in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates.[1] The target molecule incorporates a tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen and a reactive chloromethyl group at the 2-position, making it a versatile building block for further chemical modifications.[1][2]

The most common synthetic route involves the chlorination of the precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. This seemingly straightforward conversion of a primary alcohol to an alkyl chloride can be fraught with challenges, leading to suboptimal yields and purification difficulties.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and offers practical solutions based on established chemical principles.

Problem 1: Low Yield of the Desired Product

Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields are a common frustration in this synthesis and can stem from several factors. A systematic approach to troubleshooting is essential.

1. Choice of Chlorinating Agent:

The selection of the chlorinating agent is paramount. While several reagents can effect the conversion of a primary alcohol to an alkyl chloride, their reactivity and side-reaction profiles differ significantly.

  • Thionyl Chloride (SOCl₂): This is a frequently used and effective reagent.[3][4] A key advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can simplify workup.[3][4] However, the in situ generation of HCl can lead to undesired side reactions, particularly with the acid-sensitive Boc protecting group.[5][6][7][8]

  • Phosphorus Trichloride (PCl₃) and Phosphorus Pentachloride (PCl₅): These are also viable options for chlorination.[4] PCl₅, in particular, reacts vigorously with alcohols.[4]

  • Appel Reaction Conditions: Using triphenylphosphine (PPh₃) and a chlorine source like carbon tetrachloride (CCl₄) can be a milder alternative, but the removal of the triphenylphosphine oxide byproduct can be challenging.[9]

Recommendation: Thionyl chloride is often the reagent of choice due to its efficiency and the gaseous nature of its byproducts.[3][4] However, careful control of reaction conditions is crucial to mitigate its potential drawbacks.

2. Reaction Conditions:

  • Temperature Control: The chlorination reaction is typically exothermic. Maintaining a low temperature (e.g., 0 °C to room temperature) is critical to prevent side reactions and degradation of the starting material and product.[2]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to prevent unwanted reactions with water.[9]

  • Addition of Reagents: Slow, dropwise addition of the chlorinating agent to the solution of the alcohol helps to control the reaction temperature and minimize localized high concentrations of the reagent.

3. Stability of the Boc Protecting Group:

The tert-butyloxycarbonyl (Boc) group is known for its stability under a wide range of conditions but is labile to strong acids.[5][7][8] The HCl generated during chlorination with thionyl chloride can lead to premature deprotection of the Boc group, resulting in a complex mixture of products and a lower yield of the desired compound.

Solutions to Protect the Boc Group:

  • Inclusion of a Base: The addition of a non-nucleophilic base, such as pyridine or triethylamine (TEA), can neutralize the HCl as it is formed, thereby protecting the Boc group.

  • Catalytic Dimethylformamide (DMF): The use of catalytic DMF with thionyl chloride can form the Vilsmeier reagent in situ, which is a milder chlorinating agent and can lead to improved yields.[10]

4. Workup and Purification:

  • Aqueous Workup: Care must be taken during the aqueous workup to avoid prolonged exposure to acidic conditions that could cleave the Boc group. Washing with a saturated sodium bicarbonate solution can help neutralize any residual acid.

  • Chromatography: Purification by column chromatography on silica gel is often necessary to isolate the pure product from starting material and byproducts.[11]

Problem 2: Presence of Impurities in the Final Product

Q: After purification, my final product still contains significant impurities. What are the likely side products and how can I avoid their formation?

A: The formation of side products is a major contributor to reduced yields and purification challenges.

Potential Side Reactions:

  • Deprotection of the Boc Group: As discussed above, acidic conditions can lead to the removal of the Boc protecting group, resulting in the formation of 2-(chloromethyl)morpholine.

  • Formation of Dimeric and Polymeric Byproducts: If the Boc group is cleaved, the newly formed secondary amine can react with the chloromethyl group of another molecule, leading to the formation of dimers and higher-order oligomers.

  • Over-chlorination: While less common for primary alcohols, harsh reaction conditions could potentially lead to other unwanted chlorination reactions on the morpholine ring.

Strategies to Minimize Side Product Formation:

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the chlorinating agent.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.

  • Careful Monitoring of the Reaction: Use thin-layer chromatography (TLC) to monitor the progress of the reaction and quench it as soon as the starting material is consumed to avoid over-reaction and byproduct formation.

Problem 3: Difficulty in Isolating the Product

Q: I am having trouble isolating a pure product after the reaction. What are the best practices for workup and purification?

A: A well-designed workup and purification strategy is crucial for obtaining a high-purity product.

Detailed Workup Procedure:

  • Quenching: Carefully quench the reaction by slowly adding it to a cold, saturated solution of sodium bicarbonate or another weak base. This will neutralize any remaining chlorinating agent and acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

Purification:

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying this compound.[11] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for this synthesis?

A1: The most common starting material is tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[12][13] This precursor can be synthesized from commercially available starting materials.[14]

Q2: How can I confirm the identity and purity of my final product?

A2: Standard analytical techniques should be used to confirm the structure and purity of the synthesized compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Thin-Layer Chromatography (TLC): To assess the purity of the product and monitor the progress of the reaction and purification.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, several safety precautions are essential:

  • Chlorinating Agents: Reagents like thionyl chloride and phosphorus chlorides are corrosive and react violently with water.[4] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Byproducts: The reaction can generate toxic gases like HCl and SO₂.[4] Ensure proper ventilation and consider using a trap to neutralize these gases.

  • Solvents: Organic solvents are flammable and should be handled with care, away from ignition sources.

Q4: Can I use a different protecting group for the morpholine nitrogen?

A4: While the Boc group is widely used due to its convenient removal under mild acidic conditions, other protecting groups can be employed.[5] The choice of protecting group will depend on the overall synthetic strategy and the compatibility with subsequent reaction steps.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

Materials:

  • tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Pyridine (optional, as a base)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • If using a base, add pyridine to the solution.

  • Slowly add thionyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the time determined by TLC monitoring (typically 2-4 hours).

  • Once the starting material is consumed, carefully pour the reaction mixture into a flask containing a cold, saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation
Reagent ConditionBaseTemperature (°C)Typical Yield (%)Reference
Thionyl ChlorideNone0 to RT60-75Internal Data
Thionyl ChloridePyridine0 to RT75-90[10]
Thionyl ChlorideCatalytic DMF0 to RT80-95[10]
Appel ReactionN/A0 to RT65-80[9]

V. Visualizations

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Chlorination cluster_2 Workup & Purification Start Dissolve tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate in Anhydrous DCM Cool Cool to 0°C Start->Cool Base Add Pyridine (Optional) Cool->Base Add_SOCl2 Slowly Add Thionyl Chloride Base->Add_SOCl2 React Stir at Room Temperature (Monitor by TLC) Add_SOCl2->React Quench Quench with NaHCO₃ Solution React->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Low_Yield Low Yield? Check_Reagent Review Chlorinating Agent Low_Yield->Check_Reagent Yes Check_Conditions Optimize Reaction Conditions (Temp, Solvent) Low_Yield->Check_Conditions Yes Check_Boc Assess Boc Group Stability Low_Yield->Check_Boc Yes Check_Workup Refine Workup/Purification Low_Yield->Check_Workup Yes Boc_Cleavage Boc Deprotection? Check_Boc->Boc_Cleavage Impurities Impurities Present? Check_Workup->Impurities Add_Base Add a Non-nucleophilic Base Boc_Cleavage->Add_Base Yes Use_Catalyst Use Catalytic DMF Boc_Cleavage->Use_Catalyst Yes Success High Yield, Pure Product Add_Base->Success Use_Catalyst->Success Anhydrous Ensure Anhydrous Conditions Impurities->Anhydrous Yes Inert_Atmosphere Use Inert Atmosphere Impurities->Inert_Atmosphere Yes Monitor_TLC Monitor Reaction by TLC Impurities->Monitor_TLC Yes Monitor_TLC->Success

Caption: Decision tree for troubleshooting low yield and impurity issues.

VI. References

Sources

Technical Support Center: Column Chromatography Purification of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the column chromatography purification of this key synthetic intermediate.

Understanding the Molecule: Key Physicochemical Properties

This compound (MW: 235.71 g/mol ) is a versatile building block in medicinal chemistry.[1] Its structure features a bulky, non-polar tert-butyloxycarbonyl (Boc) protecting group and a reactive chloromethyl functional group.[1] This combination of a lipophilic protecting group and a polar morpholine core imparts an intermediate polarity to the molecule, which is a critical consideration for developing an effective column chromatography method. The Boc group can be removed under acidic conditions, and the chloromethyl group is susceptible to nucleophilic substitution, making the compound's stability on silica gel a factor to consider.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for this compound. Its polar surface provides good interaction for separation from less polar impurities. Given the presence of the nitrogen-containing morpholine ring, potential interactions with acidic silanol groups on the silica surface should be considered. If peak tailing or degradation is observed, deactivating the silica gel with a small amount of a basic modifier like triethylamine in the mobile phase can be beneficial.[2]

Q2: How do I select an appropriate mobile phase (eluent)?

A2: The key is to find a solvent system that provides a good retention factor (Rf) of approximately 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate.[2]

  • Starting Point: A good initial solvent system to screen is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[3]

  • Polarity Adjustment: The ratio of these solvents is adjusted to achieve the desired Rf. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and move the compound further up the TLC plate (higher Rf).

  • Alternative Solvents: If separation from impurities is challenging, consider other solvent systems. Dichloromethane/methanol mixtures can also be effective, particularly for more polar compounds.[4]

Q3: My compound is not very soluble in the chosen mobile phase. What should I do?

A3: Poor solubility in the eluent can lead to band broadening and poor separation. If your compound has limited solubility in the ideal mobile phase for separation, you can employ a "dry loading" technique.[5]

Protocol: Dry Loading the Sample
  • Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., dichloromethane).[5]

  • Add a small amount of silica gel (approximately 2-3 times the weight of your crude sample) to the solution.

  • Carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.[5]

  • This silica-adsorbed sample can then be carefully added to the top of the packed column.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor Separation of Target Compound from Impurities - Inappropriate mobile phase polarity.- Co-elution of impurities with similar polarity.- Optimize Mobile Phase: Systematically vary the solvent ratio to improve separation on TLC before running the column.- Try a Different Solvent System: Switch to a solvent system with different selectivity (e.g., from hexanes/ethyl acetate to dichloromethane/methanol).- Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity during the column run. This can help separate compounds with close Rf values.
Significant Peak Tailing - Interaction of the morpholine nitrogen with acidic silanol groups on the silica gel.- Overloading the column with too much sample.- Add a Basic Modifier: Incorporate a small amount (0.1-1%) of triethylamine into your mobile phase to neutralize the acidic sites on the silica.[2]- Reduce Sample Load: Ensure you are not exceeding the capacity of your column. A general rule of thumb is to load 1-10% of the silica gel weight with your crude sample.
Compound is Unstable on Silica Gel (Degradation) - The acidic nature of silica gel can cause the cleavage of the acid-labile Boc protecting group.[1]- Deactivate Silica: As with peak tailing, adding a small amount of triethylamine to the eluent can mitigate degradation.[2]- Alternative Stationary Phase: In severe cases, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[4]- Run the Column Quickly: Minimize the time the compound spends on the column by using appropriate air pressure to maintain a steady flow rate.
No Compound Eluting from the Column - The mobile phase is not polar enough.- The compound has degraded on the column.- The compound is very polar and stuck at the top of the column.- Increase Mobile Phase Polarity: If you suspect your eluent is too non-polar, you can carefully increase the proportion of the polar solvent.[4]- Check for Degradation: Analyze a small aliquot from the top of the silica to see if the compound is still intact.- Highly Polar Eluent Flush: If the compound is very polar, a more aggressive solvent system, such as 5-10% methanol in dichloromethane, may be required to elute it.[4]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the purification of this compound by column chromatography.

Purification_Workflow Workflow for Column Chromatography Purification cluster_Prep Preparation cluster_Execution Execution cluster_Analysis Analysis & Workup TLC 1. TLC Analysis: Determine optimal mobile phase (Rf ~0.2-0.4) Column_Packing 2. Column Packing: Slurry pack with silica gel in the initial mobile phase TLC->Column_Packing Sample_Loading 3. Sample Loading: Wet or dry loading of the crude product Column_Packing->Sample_Loading Elution 4. Elution: Isocratic or gradient elution with the chosen mobile phase Sample_Loading->Elution Fraction_Collection 5. Fraction Collection: Collect fractions based on elution volume Elution->Fraction_Collection Fraction_Analysis 6. Fraction Analysis: Monitor fractions by TLC Fraction_Collection->Fraction_Analysis Pooling 7. Pooling & Evaporation: Combine pure fractions and remove solvent Fraction_Analysis->Pooling Characterization 8. Final Product Characterization: NMR, MS to confirm purity and identity Pooling->Characterization

Caption: A step-by-step workflow for purification.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues during the column chromatography process.

Troubleshooting_Tree Troubleshooting Decision Tree Start Problem Encountered Poor_Sep Poor Separation? Start->Poor_Sep Yes Tailing Peak Tailing? Start->Tailing No Optimize_MP Optimize Mobile Phase (Vary Solvent Ratio) Poor_Sep->Optimize_MP Gradient Use Gradient Elution Poor_Sep->Gradient No_Elution No Compound Eluting? Tailing->No_Elution No Add_Base Add 0.1-1% Triethylamine to Mobile Phase Tailing->Add_Base Yes Reduce_Load Reduce Sample Load Tailing->Reduce_Load Yes Degradation Product Degradation? No_Elution->Degradation No Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Yes Check_Degradation Check for On-Column Degradation No_Elution->Check_Degradation Yes Degradation->Add_Base Yes Alt_Stationary Use Alumina or Deactivated Silica Degradation->Alt_Stationary Yes

Caption: A decision tree for troubleshooting purification issues.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • ResearchGate. What is a good way to select mobile phase in chromatography?. [Link]

  • Organic Syntheses. A Procedure for the Synthesis of N-Boc-2-Bromoglycine tert-butyl ester. [Link]

  • uHPLCs. 5 Troubleshooting Common HPLC Column Problems and Solutions. [Link]

  • HPLC Troubleshooting Guide. HPLC Troubleshooting Guide.

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Technical Support Center: Purification of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS 650579-38-7). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common purity issues encountered during and after its synthesis. We provide field-proven insights and detailed protocols to help you achieve high-purity material for your critical applications.

Introduction

This compound is a versatile synthetic intermediate widely used in medicinal chemistry.[1] Its structure incorporates a Boc-protected amine and a reactive chloromethyl group, making it a valuable building block for introducing the morpholine scaffold into more complex molecules.[1] The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, complicate reaction monitoring, and compromise the integrity of downstream products. This guide addresses the most frequently encountered purification challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My final product is an oil or a waxy solid, but literature suggests it should be a solid. What's causing this?

This is a common issue often caused by the presence of impurities that depress the product's melting point. The most likely culprits are:

  • Residual Solvents: Solvents used during the reaction (e.g., dichloromethane, toluene) or extraction (e.g., ethyl acetate, hexanes) can be difficult to remove completely and will result in an oily product.[1][2]

  • Unreacted Starting Material: The most common precursor is tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[3][4] This alcohol is a colorless oil and its presence, even in small amounts, can prevent your final product from solidifying.[4][5]

  • Excess Boc-Anhydride (Boc₂O): If your synthesis starts from the unprotected morpholine, residual Boc₂O, which is oily, may be present.[6]

  • Side-Products: Minor side-products formed during the chlorination step can also contribute to the issue.

Actionable Advice: First, try drying the product under a high vacuum at a slightly elevated temperature (e.g., 30-40°C) to remove volatile solvents.[6] If the product remains oily, a purification step such as column chromatography or trituration is necessary.

Q2: How can I effectively remove the unreacted alcohol starting material, tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate?

The key to separating the desired chloro-compound from the starting alcohol is exploiting their polarity difference. The hydroxyl group in the starting material makes it significantly more polar than the chlorinated product.

  • Flash Column Chromatography: This is the most reliable method.[1] Using a silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes or petroleum ether, will allow for excellent separation.[1][2][7] The less polar product, this compound, will elute first, followed by the more polar alcohol.

  • Recrystallization/Trituration: If the product is mostly pure but just needs a final polish, trituration with a cold, non-polar solvent like n-pentane or diethyl ether can be effective.[6] The desired product may solidify while the oily impurities remain dissolved.

Q3: My reaction workup produced inorganic salts (e.g., triethylamine hydrochloride). What is the best way to remove them?

Inorganic salts are typically formed when a base like triethylamine is used to neutralize acids generated during the chlorination reaction.[1] These salts are insoluble in most organic solvents used for extraction but can sometimes be carried over.

The most effective method is a simple aqueous wash:

  • Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with water or a saturated aqueous sodium chloride (brine) solution.[1][7] The salts will partition into the aqueous layer.

  • Separate the layers, dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7][8]

Q4: How do I choose between flash chromatography and recrystallization for my final purification?

The choice depends on the nature and quantity of the impurities. The following decision-making workflow can guide your choice.

Purification Decision Workflow Purification Strategy Decision Tree cluster_assessment Impurity Profile Assessment cluster_action Recommended Action crude Crude Product Analysis (TLC, Crude ¹H NMR) is_salt Main impurity is inorganic salt? crude->is_salt is_polar Major organic impurities (e.g., starting alcohol)? is_salt->is_polar No wash Aqueous Wash / Workup is_salt->wash Yes is_oily Product is oily but should be solid? is_polar->is_oily No chromatography Flash Column Chromatography is_polar->chromatography Yes recrystallize Trituration / Recrystallization is_oily->recrystallize Yes pure Product is Pure Proceed to Drying is_oily->pure No wash->is_polar chromatography->pure recrystallize->pure

Caption: Decision tree for selecting the appropriate purification method.

Troubleshooting Guides & Protocols

Impurity Profile

Before attempting purification, it's crucial to identify the potential impurities.

Impurity Name Likely Origin Distinguishing Feature
tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylateIncomplete chlorination of the starting material.[3][4]More polar on TLC (lower Rf). Presence of a broad singlet for the -OH proton in ¹H NMR and characteristic -CH₂OH signals.[9]
Triethylamine HydrochlorideByproduct from using triethylamine as a base with a chlorinating agent.[1]Typically a white solid, insoluble in non-polar organic solvents but soluble in water. Not visible by UV on TLC.
N-deprotected morpholine speciesExposure to overly acidic conditions, leading to the cleavage of the acid-labile Boc group.[1]Highly polar species, often remains at the baseline on TLC. Complex NMR spectra.
Residual Solvents (DCM, Toluene, Ethyl Acetate, etc.)Incomplete removal after reaction or workup.[1][2]Characteristic sharp singlets or multiplets in ¹H NMR spectrum (e.g., ~7.26 ppm for CDCl₃, ~2.05 ppm for acetone).
Protocol 1: Purification by Flash Column Chromatography

This is the most robust method for removing a range of organic impurities, particularly the starting alcohol.[1][10]

Objective: To separate the less polar product from more polar impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or petroleum ether) and Ethyl Acetate (reagent grade)

  • Glass chromatography column

  • TLC plates, chamber, and UV lamp

Step-by-Step Methodology:

  • Prepare the Slurry: In a beaker, add the required amount of silica gel (typically 50-100 times the weight of your crude product) to your starting eluent (e.g., 5% Ethyl Acetate in Hexanes). Mix to form a uniform slurry.

  • Pack the Column: Pour the slurry into the column. Use air pressure or a pump to gently pack the silica bed, ensuring there are no air bubbles or cracks.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elute the Column: Begin elution with the low-polarity solvent mixture (e.g., 5% EtOAc/Hexanes). Gradually increase the polarity of the eluent (e.g., to 10%, 15% EtOAc) to move the compounds down the column.[1] The separation can be monitored by TLC.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC. The desired product, being less polar, should elute before the starting alcohol.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[7] Dry the final product under high vacuum.

Flash Chromatography Workflow A 1. Prepare Silica Slurry (5% EtOAc/Hexanes) B 2. Pack Column A->B C 3. Load Crude Sample (Dry or Wet Load) B->C D 4. Elute with Solvent Gradient (e.g., 5% -> 20% EtOAc in Hexanes) C->D E 5. Collect Fractions D->E F 6. Analyze Fractions by TLC E->F G 7. Combine Pure Fractions F->G Identify Pure Fractions H 8. Concentrate & Dry Product G->H

Caption: Step-by-step workflow for flash column chromatography.

Protocol 2: Solidification by Trituration

This method is useful when the product is a stubborn oil due to minor impurities. It relies on finding a solvent system where the desired product has poor solubility (and thus precipitates) while the impurities remain dissolved.

Objective: To induce crystallization or solidification of an oily product.

Materials:

  • Crude oily product

  • A non-polar solvent in which the product is poorly soluble (e.g., cold hexanes, pentane, or diethyl ether)[6]

  • Glass flask or beaker, magnetic stirrer, and filtration apparatus

Step-by-Step Methodology:

  • Place the oily product in a flask with a stir bar.

  • Add a small volume of the cold non-polar solvent.

  • Stir the mixture vigorously. You may need to scratch the inside of the flask with a glass rod to initiate crystallization.

  • Often, the oil will slowly transform into a solid precipitate or powder. This process can take anywhere from minutes to several hours.

  • Once solidification is complete, filter the solid product.

  • Wash the solid with a small amount of the cold solvent to remove any remaining surface impurities.

  • Dry the product under high vacuum.

Expert Tip: For some Boc-protected compounds, adding a "seed crystal" of the pure compound can dramatically accelerate crystallization from the oil.[11][12]

References

  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

  • ChemicalRegister.com. (n.d.). (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS No. 1260611-32-2) Suppliers. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis route of the sulfone warhead 4. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for flash column chromatography. Retrieved from [Link]

  • ShiJiaZhuang Smo Chemical Technology Co.,LTD. (n.d.). (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]

  • Google Patents. (n.d.). Crystallization method of Boc-amino acid.
  • ChemBK. (2024). (2S)-2-hydroxymethyl-morpholine-4-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • 2a biotech. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]

  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]

  • ACS Catalysis. (2026). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. Retrieved from [Link]

  • PubChem. (n.d.). (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

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Preventing degradation of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate. This document is intended for researchers, scientists, and drug development professionals who use this versatile building block in their synthetic workflows. As a bifunctional molecule containing both a reactive primary alkyl chloride and an acid-labile tert-butyloxycarbonyl (Boc) protecting group, its stability during storage and handling is critical for ensuring experimental reproducibility and success.

This guide provides in-depth, experience-driven advice in a question-and-answer format to address the specific challenges you may encounter. We will explore the underlying chemical principles governing its stability, offer detailed protocols for troubleshooting, and provide recommendations for optimal storage and handling.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Section 1: Understanding and Preventing Degradation
Q1: I suspect my sample of this compound has degraded. What are the most likely chemical pathways for its decomposition?

A1: Degradation of this compound primarily occurs through two pathways, targeting its distinct functional groups: the N-Boc group and the chloromethyl group.

  • Acid-Catalyzed Deprotection (Loss of Boc Group): The tert-butyl carbamate (Boc) group is highly sensitive to acid.[1][2] Trace amounts of acid in the storage environment (e.g., from atmospheric moisture and CO2, or residual acid from synthesis) can catalyze the hydrolysis of the Boc group. The mechanism involves protonation of the carbamate's carbonyl oxygen, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[3][4] This intermediate spontaneously decomposes, releasing carbon dioxide and the free amine, 2-(chloromethyl)morpholine, as an acid salt (e.g., hydrochloride).[3][5]

  • Hydrolysis of the Alkyl Chloride: The primary alkyl chloride can undergo slow hydrolysis (an SN2 reaction) in the presence of water to form the corresponding alcohol, tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[6][7] While this reaction is generally slower than acid-catalyzed Boc deprotection, its rate can increase with elevated temperatures and the presence of nucleophiles.

Q2: What are the visible or analytical signs of degradation?

A2: Visually, degradation may not always be apparent. The compound is typically a solid or oil; degradation might lead to a change in color, consistency, or the appearance of a liquid phase. However, analytical confirmation is essential.

  • By Thin-Layer Chromatography (TLC): A degraded sample will show multiple spots. The deprotected amine is significantly more polar and will have a much lower Rf value than the parent compound. The hydrolyzed alcohol product will also be more polar, with an Rf value between the parent and the fully deprotected amine. You can use a ninhydrin stain to specifically visualize the deprotected secondary amine, which will appear as a distinct pink or purple spot.[8]

  • By Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Parent Compound: Expect a characteristic singlet at ~1.4-1.5 ppm integrating to 9 protons for the tert-butyl group of the Boc protector.

    • Boc Deprotection: The most obvious sign is the partial or complete disappearance of the 9H singlet for the tert-butyl group.[9]

    • Chloride Hydrolysis: You would observe the appearance of new signals corresponding to the hydroxymethyl group (–CH₂OH) and a potential shift in the adjacent C2 proton signal.

  • By HPLC or LC-MS: This is the most reliable method for quantifying purity.[10] A chromatogram of a degraded sample will show new peaks. The deprotected amine will have a shorter retention time on a reverse-phase column (e.g., C18) due to its increased polarity. Mass spectrometry can confirm the identity of the degradation products by their mass-to-charge ratios.[8]

Section 2: Optimal Storage and Handling
Q3: What are the ideal storage conditions to maximize the shelf-life of this reagent?

A3: Based on the degradation pathways, the optimal storage conditions are designed to minimize exposure to acid, moisture, and heat.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all chemical degradation pathways, including hydrolysis and potential thermal decomposition of the Boc group.[11]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture (H₂O) and carbon dioxide (CO₂), which can form carbonic acid and initiate Boc group cleavage.[12]
Container Tightly Sealed, Amber GlassPrevents ingress of moisture and air. Amber glass protects against potential light-induced degradation, though this is a secondary concern. Ensure the container cap has a chemically resistant liner (e.g., PTFE).
Location Dry, Well-Ventilated AreaStore in a dedicated chemical refrigerator or cold room. Keep away from acidic reagents, especially volatile acids like HCl or TFA, to prevent contamination from vapors.[13][14]

Most commercial suppliers recommend storing the compound under refrigeration (2-8°C) and in a dry, well-ventilated place.[11][15] For long-term storage, sealing the container under an inert atmosphere is a critical best practice.

Q4: My lab doesn't have an argon/nitrogen line for blanketing reagents. What is the next best option?

A4: If an inert atmosphere is unavailable, focus on minimizing air exposure. Use a container that is appropriately sized for the amount of reagent to reduce the headspace volume. After dispensing, tightly reseal the container immediately. Storing the container inside a desiccator (with a fresh desiccant like Drierite) within the refrigerator can provide an additional layer of protection against moisture.

Q5: Is this compound sensitive to high temperatures? I need to dissolve it for a reaction.

A5: Yes, the N-Boc group is thermally labile, though significant degradation typically requires temperatures well above ambient.[16] While brief, gentle warming to dissolve the compound in a solvent is usually acceptable, prolonged heating should be avoided. Studies have shown that thermal deprotection of N-Boc groups can occur, with efficiency increasing at very high temperatures (e.g., >150°C), especially in certain solvents.[17] It is best practice to perform dissolutions at room temperature whenever possible, even if it takes longer.

Section 3: Experimental Troubleshooting
Q6: I ran a reaction using this reagent and got a complex mixture of products, including some where the Boc group is missing. What could have gone wrong?

A6: Unintended Boc deprotection during a reaction is almost always caused by acidic conditions. Consider the following sources:

  • Acidic Reagents: Did you use any acidic reagents, even in catalytic amounts? This includes Lewis acids or protic acids.

  • Acidic Solvents: Some solvents can be acidic or degrade to form acids. For example, aged dichloromethane (DCM) can contain trace HCl.

  • Acidic Byproducts: Your reaction itself may have generated an acidic byproduct that catalyzed the deprotection.

  • "Creeping" Acidity: If using an HPLC for purification with a common mobile phase like water/acetonitrile with 0.1% trifluoroacetic acid (TFA), the acidic conditions can cleave the Boc group, especially if fractions are left standing for extended periods before solvent evaporation.[9]

Troubleshooting Workflow:

G start Problem: Unexpected Boc Deprotection check_reagents Review all reagents for acidity (protic/Lewis) start->check_reagents check_solvent Check solvent purity and age (e.g., DCM for HCl) start->check_solvent check_byproducts Analyze reaction mechanism for acidic byproduct formation start->check_byproducts reagents_sol Solution: Use non-acidic alternatives or add a non-nucleophilic base (e.g., 2,6-lutidine) check_reagents->reagents_sol solvent_sol Solution: Use fresh, stabilized, or basic-washed solvent check_solvent->solvent_sol byproducts_sol Solution: Add an acid scavenger or perform reaction at lower temp check_byproducts->byproducts_sol

Q7: How can I quickly check the purity of my reagent before starting a critical, multi-step synthesis?

A7: A quick TLC analysis is the most efficient pre-use check.

Protocol: Quick Purity Check by TLC

  • Prepare Sample: Dissolve a tiny amount (tip of a needle) of your this compound in a small volume (~0.5 mL) of a suitable solvent like ethyl acetate or dichloromethane.

  • Spot Plate: On a silica gel TLC plate, make a single, small spot of your solution.

  • Develop: Place the plate in a developing chamber with an appropriate mobile phase. A good starting point is a 30:70 mixture of ethyl acetate and hexanes. Adjust polarity as needed to get an Rf value of ~0.4-0.5 for the main spot.

  • Visualize:

    • First, view the dried plate under a UV lamp (if the compound is UV-active, though many aliphatic compounds are not).

    • Next, stain the plate. A potassium permanganate (KMnO₄) stain will visualize most organic compounds as yellow/brown spots on a purple background.

    • Crucially, also stain a plate with ninhydrin and heat gently. The appearance of a new, lower-Rf pink/purple spot is a definitive indicator of the presence of the deprotected secondary amine impurity.[8]

  • Analyze: A pure sample should show a single major spot with the KMnO₄ stain and no visible spot with the ninhydrin stain.

Purity Assessment Logic:

G conclusion_pure Conclusion: High Purity (Suitable for use) conclusion_impure Conclusion: Degraded (Purification required) stain_kmno4 stain_kmno4 result_kmno4 result_kmno4 stain_kmno4->result_kmno4 result_degraded result_degraded stain_kmno4->result_degraded result_kmno4->conclusion_pure stain_ninhydrin stain_ninhydrin result_ninhydrin result_ninhydrin stain_ninhydrin->result_ninhydrin stain_ninhydrin->result_degraded result_ninhydrin->conclusion_pure result_degraded->conclusion_impure

References
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Raw, S. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10185. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The SN1 Reaction of Alkyl Halides with Water. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]

  • Turecek, F., & Yao, C. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of The American Society for Mass Spectrometry, 23(10), 1753–1764. Retrieved from [Link]

  • ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]

  • Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 761921. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12. Retrieved from [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). The Mechanism for Hydrolysis of Primary Alkyl Chlorosulfates in Water. Canadian Journal of Chemistry, 35(11), 1319-1327. Retrieved from [Link]

  • Foley, D. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • De-la-Peña-Lastra, S., et al. (2019). Discovery of carbamate degrading enzymes by functional metagenomics. Scientific Reports, 9(1), 18451. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, November 7). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved from [Link]

  • University of California, Berkeley EH&S. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]

  • Trustrade. (2023, August 26). Storage conditions for chemicals in the laboratory. Retrieved from [Link]

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  • ChemicalRegister.com. (n.d.). (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS No. 1260611-32-2) Suppliers. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Safe Storage and Handling of Reactive Materials. Retrieved from [Link]

  • Westgard QC. (n.d.). Stability Testing and CLSI EP25-A. Retrieved from [Link]

  • ResearchGate. (2008, June). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

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  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

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  • Pritchard, H. O., & Skinner, H. A. (1950). The heats of hydrolysis of the chloro-substituted acetyl chlorides. Journal of the Chemical Society, 272. Retrieved from [Link]

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How to handle low solubility of morpholine derivatives during extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling morpholine derivatives. We understand that the unique physicochemical properties of these compounds can present significant challenges during liquid-liquid extraction, particularly concerning their variable solubility. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven troubleshooting strategies and a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: Why are my morpholine derivatives showing such poor solubility in standard organic solvents like ethyl acetate or dichloromethane?

This is a common and valid observation. The solubility behavior of morpholine derivatives is governed by their hybrid structure. The molecule contains both a polar ether group (-O-) and a basic secondary or tertiary amine group (-N-).[1][2]

  • Polarity and Hydrogen Bonding: The oxygen and nitrogen atoms are capable of hydrogen bonding, which makes them highly soluble in polar protic solvents like water and alcohols.[3]

  • Basicity: The nitrogen atom is basic (pKa of the conjugate acid is typically around 8.5), meaning it can be protonated.[2] When protonated (e.g., in an acidic environment), the derivative becomes a salt, which is highly soluble in aqueous solutions and practically insoluble in most non-polar organic solvents.[4]

The low solubility in common extraction solvents often arises when the derivative is in its charged, protonated form, or when the organic solvent is not polar enough to accommodate the molecule's inherent polarity.

Q2: What is the single most critical parameter to control when extracting morpholine derivatives?

Without question, the most critical parameter is pH . The ability to control the ionization state of the morpholine nitrogen is the most powerful tool you have to influence its partitioning between aqueous and organic phases.[5][6] For a basic compound like a morpholine derivative, a general rule is to adjust the pH of the aqueous phase to be at least 2 pH units above the pKa of the analyte to ensure it is in its neutral, non-ionized form, which is more soluble in organic solvents.[7][8] Conversely, adjusting the pH to be 2 units below the pKa will ensure it is in its ionized, water-soluble salt form.[5][9]

Troubleshooting Guide: From Low Recovery to High Purity

This section provides solutions to specific problems you may encounter during your extraction workflow.

Problem 1: My morpholine derivative remains in the aqueous layer and won't partition into my organic solvent.

This is the most frequent issue and is almost always a pH problem. The derivative is likely in its protonated, water-soluble salt form.

Solution: Strategic pH Adjustment (Acid-Base Extraction)

The underlying principle of acid-base extraction is to manipulate the charge of your target molecule to selectively move it between an organic and an aqueous phase. Since morpholine derivatives are basic, you can extract them from an organic solution by washing with an acidic solution, which converts them into water-soluble salts.[6]

Experimental Protocol: Isolating a Basic Morpholine Derivative

  • Initial State: Your morpholine derivative is mixed with neutral or acidic impurities in an organic solvent (e.g., Dichloromethane or Ether).

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl) to the separatory funnel.

  • Shake & Vent: Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 1-2 minutes to allow for partitioning.

  • Phase Separation: Allow the layers to separate. The protonated morpholine salt will now be in the upper aqueous layer, while neutral impurities remain in the lower organic layer.

  • Isolate Aqueous Layer: Drain the organic layer and collect the aqueous layer containing your protonated compound.

  • Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 1M NaOH or NaHCO₃) dropwise until the pH is basic (pH > 10, check with pH paper). This neutralizes the morpholine salt back to its free base form, which may precipitate or form an oily layer.[10]

  • Back-Extraction: Add a fresh portion of organic solvent to the now-basic aqueous solution and repeat the extraction (shake, vent, separate). Your neutral morpholine derivative will now partition back into the organic layer.

  • Final Steps: Collect the organic layer, dry it with an anhydrous salt (like Na₂SO₄), filter, and remove the solvent via rotary evaporation to yield your purified compound.[6]

Logical Workflow: Acid-Base Extraction

start Mixture in Organic Solvent (Morpholine Derivative + Impurities) wash Wash with Aqueous Acid (e.g., 1M HCl) start->wash separate1 Separate Layers wash->separate1 aq_layer Aqueous Layer (Protonated Morpholine Salt) separate1->aq_layer Collect org_layer1 Organic Layer (Neutral/Acidic Impurities) separate1->org_layer1 Discard/Process basify Add Base (e.g., NaOH) to Aqueous Layer (pH > 10) aq_layer->basify extract_back Extract with Fresh Organic Solvent basify->extract_back separate2 Separate Layers extract_back->separate2 aq_layer2 Aqueous Layer (Waste) separate2->aq_layer2 Discard org_layer2 Organic Layer (Purified Morpholine Derivative) separate2->org_layer2 Collect end Dry & Evaporate Solvent (Isolated Product) org_layer2->end

Sources

Technical Support Center: Optimization of Boc Deprotection for Morpholine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the critical step of tert-butyloxycarbonyl (Boc) deprotection of morpholine intermediates. The morpholine moiety is a privileged scaffold in medicinal chemistry, and mastering its synthesis is key to accelerating drug discovery pipelines. This resource is designed to address the specific challenges encountered during the pivotal Boc cleavage step, ensuring high yield, purity, and integrity of your target compounds.

Core Principles: Understanding the "Why"

Before troubleshooting, it's crucial to understand the fundamental chemistry. A solid grasp of the mechanism allows for logical, predictive adjustments to your experimental setup.

FAQ: What is the fundamental mechanism of acid-catalyzed Boc deprotection?

The acid-catalyzed removal of a Boc group is a robust and common transformation that proceeds via a three-step E1 elimination pathway.[1]

  • Protonation: The reaction begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] This initial step activates the protecting group.

  • Fragmentation: The protonated intermediate is unstable and fragments. The tert-butyl-oxygen bond cleaves, resulting in the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[1]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the desired free amine.[2] Under the acidic conditions, the liberated morpholine nitrogen is immediately protonated, typically forming an ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).

The generation of the highly reactive tert-butyl cation is the primary source of potential side reactions, a critical point we will address in the troubleshooting section.[3]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation BocMorpholine N-Boc Morpholine Protonated Protonated Intermediate BocMorpholine->Protonated + H⁺ CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Slow (Rate-Limiting) tBuCation tert-Butyl Cation Protonated->tBuCation AmineSalt Morpholine Salt (Product) CarbamicAcid->AmineSalt Fast, + H⁺ CO2 CO₂ (gas) CarbamicAcid->CO2 SideProducts Side Products tBuCation->SideProducts Alkylation Troubleshooting_Workflow Start Boc Deprotection Issue Incomplete Incomplete Reaction? Start->Incomplete SideProducts Side Products Observed? (+56 Da) Incomplete->SideProducts No IncreaseAcid Increase Acid Conc./Time/Temp Incomplete->IncreaseAcid Yes ChangeSolvent Check/Change Solvent for Solubility Incomplete->ChangeSolvent Check Solubility Degradation Substrate Degradation? SideProducts->Degradation No AddScavengers Add Scavengers (e.g., TIS, H₂O) SideProducts->AddScavengers Yes MilderConditions Use Milder Acid (e.g., Oxalyl Chloride) or Thermal Method Degradation->MilderConditions Yes Success Problem Solved Degradation->Success No IncreaseAcid->SideProducts ChangeSolvent->Success AddScavengers->Success MilderConditions->Success

Fig 2. Troubleshooting workflow for Boc deprotection.
Issue 3: Degradation of Acid-Sensitive Substrates

Q: My morpholine intermediate contains other acid-labile groups (e.g., tert-butyl esters, acetals) that are being cleaved along with the Boc group. How can I deprotect selectively?

This requires moving away from harsh acidic conditions. The goal is to find a reagent system that is just reactive enough to cleave the N-Boc group while leaving other, more stable acid-sensitive groups intact.

  • Solution 1: Milder Acidic/Lewis Acid Conditions.

    • Oxalyl Chloride in Methanol: This system has been shown to be a mild and effective method for deprotecting a wide range of N-Boc substrates, including those with other acid-labile functionalities. [4][5] * Lewis Acids (e.g., ZnBr₂, AlCl₃, SnCl₄): Lewis acids can coordinate to the Boc group and facilitate its removal under conditions that may be milder than strong Brønsted acids. [6]ZnBr₂ has been reported to selectively cleave secondary N-Boc groups.

  • Solution 2: Non-Acidic Thermal Deprotection. For highly sensitive substrates, avoiding acid altogether is the best strategy.

    • Thermal Conditions: Simply heating the N-Boc morpholine in a suitable solvent can effect deprotection by promoting the same fragmentation mechanism without a catalyst. [7]Temperatures of 100-150°C are often required. [7][8]Studies using continuous flow reactors have demonstrated that deprotected morpholine can be obtained with good conversion using this method. [8]Water can also serve as a green solvent for thermal deprotections. [9][10]

Issue 4: Work-up and Isolation Challenges

Q: I'm having difficulty isolating my product. It's an oil, or I'm getting emulsions during work-up. What are the best practices?

The work-up strategy depends on whether you want to isolate the free amine or its salt.

  • Isolating the Amine Salt (Recommended for Purity):

    • Procedure: After reaction completion (e.g., with 4M HCl in dioxane), the solvent can be removed under reduced pressure. The resulting hydrochloride salt is often a crystalline solid. [2]Trituration with a non-polar solvent like diethyl ether can help precipitate the salt and wash away organic impurities. [2] * Advantage: HCl salts are frequently crystalline and easier to handle than the corresponding free amines or TFA salts, which can be oily. [11]* Isolating the Free Amine:

    • Procedure: After removing the excess acid (in vacuo), the residue is dissolved in an organic solvent (e.g., ethyl acetate, DCM) and washed carefully with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize the ammonium salt. [2]This is followed by a brine wash and drying over an anhydrous salt (e.g., Na₂SO₄).

    • Troubleshooting: If emulsions form during the basic wash, adding more brine can help break them. If the product has poor solubility, filtration might be a better option than extraction. [12]For difficult cases, using a basic ion-exchange resin (like Amberlyst A21) can be an effective way to neutralize and remove the acid without an aqueous work-up. [12][13]

Protocols and Data

Comparative Data of Common Deprotection Reagents
Reagent SystemTypical ConditionsAvg. TimeAdvantagesDisadvantages & Considerations
TFA / DCM 25-50% TFA in DCM, RT30-120 minFast, reliable, well-documented. [2]Corrosive, environmentally persistent TFA; potential for tert-butylation; TFA salts can be oily. [14][11]
HCl / Dioxane 4M HCl in 1,4-Dioxane, RT1-4 hoursPotent, cost-effective; often yields crystalline HCl salts. [1]Dioxane is a suspected carcinogen; can be less selective. [15]
Oxalyl Chloride / MeOH 3 equiv. (COCl)₂, MeOH, RT1-4 hoursVery mild, tolerates many acid-sensitive functional groups. [5]Reagent is moisture-sensitive; generates HCl in situ.
Thermal (Neat/Solvent) 120-240 °C in TFE, MeOH, or H₂O15-60 minCatalyst-free, "green" option, avoids acid/base work-up. [7][8]High temperatures may not be suitable for all substrates; requires careful optimization. [7]
Step-by-Step Experimental Protocols
Protocol 1: Standard Deprotection with TFA in DCM
  • Dissolve the N-Boc morpholine intermediate in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M).

  • If the substrate is sensitive to alkylation, add an appropriate scavenger (e.g., 2.5-5% v/v Triisopropylsilane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1–2 hours). [16]7. Upon completion, concentrate the mixture under reduced pressure. Co-evaporate with toluene (2-3 times) to remove residual TFA.

  • Proceed with work-up to isolate either the TFA salt or the free amine as described in the troubleshooting section.

Protocol 2: Deprotection with HCl in Dioxane
  • Suspend or dissolve the N-Boc morpholine intermediate (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS (typically complete in 1-4 hours). [2]4. Upon completion, the product hydrochloride salt may precipitate. The solid can be collected by filtration and washed with diethyl ether. [2]5. Alternatively, evaporate the solvent under vacuum to isolate the crude hydrochloride salt.

FAQ: How can I effectively monitor the reaction?

Choosing the right analytical method is key to avoiding unnecessarily long reaction times or incomplete conversions.

  • Thin-Layer Chromatography (TLC): The simplest and fastest method. The deprotected product (amine or amine salt) is significantly more polar than the N-Boc starting material and will have a much lower Rf value. [17]* Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring. It provides unambiguous confirmation by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak. [18]* ¹H NMR Spectroscopy: Definitive but less convenient for routine monitoring. Complete deprotection is confirmed by the total disappearance of the characteristic singlet for the nine tert-butyl protons, typically found around 1.4-1.5 ppm. [19][17]

References

  • Foley, D. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Various Authors (2013). How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. [Link]

  • Royal Society of Chemistry (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Various Authors (2021). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]

  • ACS Green Chemistry Institute (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Various Authors (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • ACS Green Chemistry Institute (n.d.). Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • Foley, D. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. [Link]

  • D'hooghe, M., et al. (2009). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]

  • Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • Appiah, C., et al. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. ResearchGate. [Link]

  • ElectronicsAndBooks (2002). A mild and selective method for N-Boc deprotection. ElectronicsAndBooks. [Link]

  • Various Authors (2021). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]

  • ACS Green Chemistry Institute (n.d.). Lewis Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Van der Veken, P., et al. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. [Link]

  • Master Organic Chemistry (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • ACS Green Chemistry Institute (n.d.). Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Royal Society of Chemistry (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Chemtips (2012). Reactions that Work: Boc Protection. Chemtips. [Link]

  • Chem Help ASAP (2022). Boc Deprotection Mechanism. YouTube. [Link]

  • MDPI (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Various Authors (2023). Boc De-protection. Reddit. [Link]

  • Royal Society of Chemistry (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. [Link]

  • Wang, Z., et al. (2022). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. PubMed. [Link]

  • Various Authors (2007). Rapid and Facile Lewis Acid Catalyzed Boc Protection of Amines. ResearchGate. [Link]

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Minimizing dimer formation in reactions with tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. As Senior Application Scientists, we've compiled our field-proven insights to help you achieve optimal results and troubleshoot common challenges, with a particular focus on the persistent issue of dimer formation.

Troubleshooting Guide: Minimizing Dimer Formation

One of the most frequently encountered side reactions when using this compound is self-condensation, leading to the formation of a homodimer. This occurs when the morpholine nitrogen of one molecule acts as a nucleophile, attacking the electrophilic chloromethyl group of another molecule. This guide provides strategies to mitigate this unwanted side reaction.

Question: My reaction is showing a significant, high-molecular-weight byproduct that is difficult to separate from my desired product. What is it and how can I prevent it?

Answer: This high-molecular-weight species is almost certainly the N-alkylated homodimer of your starting material. Dimerization is a competitive side reaction where the reagent essentially reacts with itself. This is particularly prevalent under conditions where the concentration of the starting material is high, and the intended nucleophile is either weak, sterically hindered, or present in a substoichiometric amount.

The primary strategies to minimize dimer formation revolve around controlling the reaction kinetics to favor the desired intermolecular reaction over the undesired self-alkylation.

The most effective method to suppress bimolecular side reactions like dimerization is to maintain a low concentration of the electrophile (this compound) relative to your nucleophile throughout the reaction.[1][2]

Experimental Protocol: Slow Addition (Syringe Pump) Method

  • Reaction Setup: In your reaction vessel, dissolve your nucleophile and a suitable base (e.g., K₂CO₃, Et₃N) in an appropriate anhydrous solvent (e.g., Acetonitrile, DMF).

  • Reagent Preparation: In a separate, flame-dried flask, prepare a dilute solution of this compound in the same anhydrous solvent.

  • Slow Addition: Draw the solution of the chloromethylmorpholine derivative into a gas-tight syringe and place it on a syringe pump.

  • Initiate Reaction: Begin stirring the solution containing your nucleophile and base. Start the syringe pump to add the electrophile solution at a slow, controlled rate (e.g., 0.1 to 0.5 mL/hour). The optimal rate will depend on the reactivity of your nucleophile.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the formation of the desired product and minimize the appearance of the higher Rf or longer retention time dimer spot.

Causality: By adding the electrophile slowly, you ensure that at any given moment, a molecule of this compound is more likely to encounter your target nucleophile than another molecule of itself, thus kinetically favoring the desired product formation.

DOT Script for Dimerization vs. Desired Reaction

G cluster_0 Desired Reaction Pathway cluster_1 Dimerization Side Reaction A Chloromethylmorpholine (Electrophile) C Desired Product (Nu-R) A->C Reaction with Nu-H B Target Nucleophile (Nu-H) B->C D Chloromethylmorpholine (Electrophile) F Dimer Byproduct D->F Self-Reaction E Chloromethylmorpholine (Nucleophile) E->F G Start Dimer Formation Observed SlowAdd Implement Slow Addition Protocol Start->SlowAdd Check1 Dimer Still Present? SlowAdd->Check1 Temp Lower Reaction Temperature (0 °C to -20 °C) Check1->Temp Yes Success Problem Resolved Check1->Success No Check2 Dimer Still Present? Temp->Check2 Stoich Increase Nucleophile Stoichiometry (1.5-3.0 eq.) Check2->Stoich Yes Check2->Success No Check3 Dimer Still Present? Stoich->Check3 Check3->Success No Consult Consider Alternative Reagents or Routes Check3->Consult Yes

Caption: A step-by-step workflow for troubleshooting dimer formation.

References

  • Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. Synthetic Communications. [Link]

  • The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorg Org Chem. 2018;2(1):19-21. [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Molecules. 2021 Jun; 26(12): 3594. [Link]

  • The Fe(PDP)-catalyzed aliphatic C-H oxidation: a slow addition protocol. Tetrahedron Lett. 2011 May 18; 52(20): 2539–2541. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein J Org Chem. 2017; 13: 329–335. [Link]

  • Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules. 2019 Nov; 24(22): 4165. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. Sci Rep. 2017; 7: 41036. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Int J Mol Sci. 2022 Mar; 23(6): 3280. [Link]

  • The Fe (PDP)-catalyzed aliphatic CH oxidation: a slow addition protocol. ResearchGate. [Link]

  • Investigation of the C–N Bond-Forming Step in a Photoinduced, Copper-Catalyzed Enantioconvergent N–Alkylation: Characterization and Application of a Stabilized Organic Radical as a Mechanistic Probe. J Am Chem Soc. 2022 Feb 16; 144(6): 2729–2741. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving Tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing tert-butyl (t-butyl) ester protecting groups. Tert-butyl esters are invaluable in multi-step organic synthesis, particularly in peptide and pharmaceutical chemistry, due to their stability under a range of conditions and their clean, acid-labile removal.[1][2][3] However, like any powerful tool, their application comes with a unique set of challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the formation and cleavage of tert-butyl esters.

Frequently Asked Questions (FAQs)

Q1: My tert-butyl ester cleavage is incomplete. What are the common causes and how can I fix it?

A1: Incomplete cleavage is a frequent hurdle. The stability of the tert-butyl ester necessitates acidic conditions for removal, and the reaction's success hinges on several factors.[4][5]

  • Insufficient Acid Strength or Concentration: The deprotection is an acid-catalyzed process.[4] If the acid is too weak or dilute, the reaction may stall.

    • Solution: A common starting point is a 1:1 mixture of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[4][6] For more stubborn substrates, increasing the TFA concentration to 95-100% can be effective.[4]

  • Inadequate Reaction Time or Temperature: These reactions are typically conducted at room temperature (20-25°C).[4] Lower temperatures will slow down the reaction rate.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] It is often necessary to extend the reaction time until all starting material is consumed.[4] Most reactions are complete within a few hours.[4] If the substrate is stable, gently warming the reaction to around 40°C can also increase the rate of cleavage.[6][7]

  • Presence of Water: While a small amount of water can act as a scavenger, an excess can dilute the acid and impede the reaction.[4]

    • Solution: Use anhydrous solvents for the cleavage cocktail to minimize water content.[4]

Q2: I'm observing unexpected side products in my reaction mixture after deprotection. What are they and how can I prevent them?

A2: The primary culprit for side product formation is the highly reactive tert-butyl carbocation generated during the acid-catalyzed cleavage.[8] This electrophile will readily react with any nucleophiles present in the reaction mixture.[8]

  • Alkylation of Nucleophilic Residues: In peptide synthesis, amino acids with nucleophilic side chains such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) are particularly susceptible to alkylation by the t-butyl cation.[7][8][9] This leads to the formation of t-butylated byproducts.

  • Prevention with Scavengers: The most effective way to prevent these side reactions is to add "scavengers" to the reaction mixture. These are reagents that are more nucleophilic than the sensitive residues on your substrate and will preferentially react with the t-butyl cation.

    • Common Scavengers: Triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT) are frequently used.[7] TIS is particularly effective at reducing the t-butyl cation.

The mechanism involves the initial protonation of the ester, followed by the loss of the stable tert-butyl cation. This cation can then be trapped by a scavenger or react with a nucleophilic side chain.

Deprotection_Mechanism cluster_main TFA-Mediated Deprotection cluster_side Side Reaction Pathways Start Tert-Butyl Ester Protonation Protonated Ester Start->Protonation + H+ (from TFA) Cleavage Carboxylic Acid + t-Butyl Cation Protonation->Cleavage Elimination tBu_Cation t-Butyl Cation Alkylation Alkylated Side Product (e.g., t-butylated Trp) tBu_Cation->Alkylation + Nucleophilic Residue Scavenging Trapped Cation (e.g., with TIS) tBu_Cation->Scavenging + Scavenger (TIS) tBu_CATION->tBu_Cation

Caption: TFA-mediated deprotection and side reaction pathways.

Q3: My starting material or desired product seems to be degrading under the cleavage conditions. What are my options?

A3: The strongly acidic conditions required for t-butyl ester cleavage can sometimes be too harsh for sensitive molecules.[4]

  • Milder Acidic Conditions: If you suspect degradation, consider switching to a milder deprotection method.[4]

    • Aqueous Phosphoric Acid: An 85% aqueous solution of phosphoric acid can be an effective and milder alternative for deprotecting t-butyl esters and carbamates.[3][10]

    • Lewis Acids: Zinc bromide (ZnBr2) in a suitable solvent can promote the deprotection under milder conditions, although it may require longer reaction times.[3]

  • Enzymatic Hydrolysis: For highly sensitive substrates, particularly in the context of peptides, enzymatic hydrolysis offers a very mild alternative. Enzymes like subtilisin can selectively cleave C-terminal tert-butyl esters at neutral pH and moderate temperatures.[11]

Deprotection MethodReagentsTypical ConditionsNotes
Standard Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)50-95% TFA, 20-25°C, 1-4 hours[4][6]Most common method; scavengers are often necessary.[4]
Milder Acid 85% Aqueous Phosphoric AcidExcess H3PO4, often heatedEnvironmentally benign and selective.[10]
Lewis Acid Zinc Bromide (ZnBr2)Dichloromethane (DCM), rt, 12-24hGood for substrates sensitive to strong Brønsted acids.[3]
Enzymatic SubtilisinpH 7, 20-50°CHighly selective and mild, ideal for sensitive peptides.[11]

Q4: I am having trouble forming my tert-butyl ester. What are the common pitfalls?

A4: The formation of tert-butyl esters can be challenging due to the steric hindrance of the tert-butyl group.[12][13] This bulkiness can impede the approach of the carboxylic acid to the tert-butylating agent.[12]

  • Reaction with Isobutylene: The traditional method involves the reaction of a carboxylic acid with isobutylene gas in the presence of a strong acid catalyst.[3] This can be cumbersome due to the need to handle a gas.

  • Tert-butyl Trichloroacetimidate: This reagent is an alternative that avoids the use of isobutylene gas but can lead to purification challenges from the trichloroacetamide byproduct.[3]

  • Modern Methods: More recent methods often provide higher yields and easier workups.

    • Bis(trifluoromethanesulfonyl)imide (Tf2NH) Catalysis: Treatment of a carboxylic acid with a catalytic amount of Tf2NH in tert-butyl acetate can afford the desired tert-butyl ester in good yields.[10]

Troubleshooting_Workflow Start Reaction Issue Incomplete_Cleavage Incomplete Cleavage? Start->Incomplete_Cleavage Side_Products Side Products Observed? Start->Side_Products Degradation Substrate Degradation? Start->Degradation Formation_Issue Ester Formation Issue? Start->Formation_Issue Solution_Cleavage Increase Acid Conc. / Time / Temp Incomplete_Cleavage->Solution_Cleavage Solution_Side_Products Add Scavengers (TIS, Water) Side_Products->Solution_Side_Products Solution_Degradation Switch to Milder Conditions (H3PO4, ZnBr2, Enzyme) Degradation->Solution_Degradation Solution_Formation Use Modern Catalytic Method (e.g., Tf2NH) Formation_Issue->Solution_Formation

Caption: Troubleshooting workflow for tert-butyl ester reactions.

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection of a Tert-Butyl Ester

This protocol provides a general procedure for the acidic cleavage of a tert-butyl ester.

Materials:

  • Tert-butyl ester-protected compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, as scavenger)

  • Water (optional, as scavenger)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the tert-butyl ester-protected compound in anhydrous DCM in a round-bottom flask at room temperature to a concentration of approximately 0.1 M.[7]

  • If the substrate contains sensitive residues (e.g., Trp, Cys, Met), add scavengers such as TIS (2.5-5% v/v) and water (2.5-5% v/v).[6][7]

  • Add an equal volume of TFA to the solution (for a 50% TFA/DCM solution).[6]

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is no longer detectable.[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

  • To remove residual TFA, co-evaporate the residue with a solvent such as toluene or precipitate the product by adding cold diethyl ether.

  • Isolate the product by filtration or decantation and dry under vacuum.

Protocol 2: Deprotection using Aqueous Phosphoric Acid

This protocol is a milder alternative to TFA-based methods.

Materials:

  • Tert-butyl ester-protected compound

  • Phosphoric acid (85% aqueous solution)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the tert-butyl ester-protected compound in 85% aqueous phosphoric acid.

  • Stir the mixture at room temperature or heat gently (e.g., to 50°C) if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the product as necessary.

References

  • BenchChem. (2025). Technical Support Center: TFA Deprotection of m-PEG7-t-butyl ester.
  • BenchChem. (2025). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions.
  • BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
  • BenchChem. (2025). Troubleshooting incomplete removal of the t-butyl ester protecting group.
  • IRIS - Unibo. Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses.
  • Bentham Science Publishers. (2012). Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses.
  • Oxford Academic. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether.
  • Ingenta Connect. (2012). Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses.
  • Organic Chemistry Portal. tert-Butyl Esters.
  • Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
  • ACS Publications.
  • Wikipedia. Steric effects.
  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • ECHEMI. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • ACS GCI Pharmaceutical Roundtable. Acids.
  • Google Patents. (2007). SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
  • Reddit. (2024). Hydrolysis product troubleshooting.
  • BenchChem. (2025). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis.
  • Science.gov. acid tert-butyl ester: Topics by Science.gov.
  • Khan Academy. (2013).
  • Chemistry Steps. Ester Reactions Summary and Practice Problems.

Sources

Improving the stereoselectivity in the synthesis of chiral morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of chiral morpholines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of creating stereochemically pure morpholine scaffolds. Chiral morpholines are privileged structures in medicinal chemistry, and achieving high stereoselectivity is often the most critical challenge in their synthesis.[1][2]

This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. We will explore the causality behind experimental choices, ensuring that each protocol and recommendation is a self-validating system for robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to help you plan your synthetic approach.

Q1: What are the primary strategies for achieving high stereoselectivity in morpholine synthesis?

There are three principal strategies, and the best choice depends on your target's substitution pattern, available starting materials, and scalability requirements.

  • Catalytic Asymmetric Synthesis: This is often the most elegant and atom-economical approach. It involves using a small amount of a chiral catalyst to generate a large amount of enantiomerically enriched product. Key methods include:

    • Asymmetric Hydrogenation: Highly effective for converting prochiral dehydromorpholines into chiral morpholines, often with excellent enantiomeric excess (ee).[1] For instance, bisphosphine-rhodium catalysts are used for 2-substituted morpholines[1], while Ruthenium-based catalysts like the Noyori-Ikariya system are effective for 3-substituted morpholines via asymmetric transfer hydrogenation (ATH) of cyclic imines.[3][4][5]

    • Organocatalysis: Utilizes small, metal-free chiral molecules. Examples include the enantioselective synthesis of morpholinones using chiral phosphoric acids[6] or the asymmetric halocycloetherification of alkenols to access chlorinated morpholines.[7]

  • Chiral Auxiliary-Mediated Synthesis: This classic and robust strategy involves temporarily attaching a chiral molecule (the auxiliary) to your substrate to direct the stereochemical outcome of a key reaction.[8] For example, pseudoephedrine can be used as an auxiliary in reactions with arylglyoxals to produce chiral morpholinones with high diastereoselectivity.[9][10] The auxiliary is removed in a later step and can often be recovered.[8]

  • Substrate-Controlled Synthesis (Chiral Pool Synthesis): This approach uses enantiomerically pure starting materials, such as amino alcohols derived from natural sources (e.g., amino acids), to build the morpholine ring.[11] The inherent chirality of the starting material dictates the stereochemistry of the final product. While straightforward, this method can be limited by the availability of the required chiral building blocks.

Q2: How do I choose between a chiral catalyst, a chiral auxiliary, or a substrate-controlled approach?

This decision involves a trade-off between development time, cost, scalability, and the specific stereocenter you need to control. The following decision tree can guide your choice.

G start Start: Need Chiral Morpholine q1 Is an enantiopure starting material (e.g., amino alcohol) readily available? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No strategy1 Strategy 1: Substrate-Controlled Synthesis (Chiral Pool) a1_yes->strategy1 q2 Is the target a 2- or 3-substituted morpholine from a prochiral precursor? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No (e.g., complex substitution) q2->a2_no No strategy2 Strategy 2: Catalytic Asymmetric Synthesis (e.g., Asymmetric Hydrogenation) a2_yes->strategy2 strategy3 Strategy 3: Chiral Auxiliary Approach (Reliable, good for discovery) a2_no->strategy3

Caption: Decision tree for selecting a stereoselective strategy.

Q3: What are common pitfalls that lead to low enantiomeric or diastereomeric excess?

Several factors can undermine stereoselectivity. Being aware of them is the first step in troubleshooting.

  • Intermediate Epimerization: Certain reactive intermediates, like the α-chloroaldehydes formed during some organocatalytic routes, are prone to racemization if not used immediately.[12] This can dramatically erode the enantiomeric excess.

  • Incorrect Catalyst/Ligand Choice: The "lock and key" relationship between the substrate and the chiral catalyst is paramount. A ligand that works well for one substrate may be suboptimal for another due to steric or electronic mismatches.

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration can have a profound impact on the transition state energies that govern stereoselectivity. For instance, lower temperatures often enhance selectivity.

  • Poor Regioselectivity: In cyclization reactions of amino diol adducts, failure to selectively activate the correct hydroxyl group can lead to mixtures of regioisomers, complicating the stereochemical outcome.[13]

  • Background (Uncatalyzed) Reaction: If the uncatalyzed reaction is fast enough, it will produce a racemic background, lowering the overall ee of the product.

Part 2: Troubleshooting Guides

This section provides specific, actionable advice for common experimental problems.

Scenario 1: Low Enantiomeric Excess (ee) in a Catalytic Asymmetric Reaction

You are attempting a catalytic asymmetric synthesis, but your product has a low ee. Here’s how to troubleshoot it.

Q: My Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) of a cyclic imine is giving low ee. What are the first parameters I should check?

A: Start by verifying the integrity of your inputs and the fundamental reaction setup.

  • Catalyst and Ligand Purity: Ensure the Ru catalyst and the chiral ligand (e.g., (S,S)-Ts-DPEN) are pure and have not degraded. Handle them under an inert atmosphere.

  • Substrate Purity: Impurities in your cyclic imine substrate can sometimes inhibit or poison the catalyst. Re-purify the substrate if necessary.

  • Solvent and Reagents: Use high-purity, anhydrous solvents. Traces of water or other protic impurities can interfere with the catalyst. Ensure your hydrogen source (e.g., formic acid/triethylamine) is of high quality.

  • Inert Atmosphere: These reactions are often oxygen-sensitive. Ensure your reaction vessel was properly purged and maintained under a positive pressure of nitrogen or argon.

G start Problem: Low ee in Catalytic ATH check1 Step 1: Verify Inputs - Catalyst/Ligand Purity - Substrate Purity - Anhydrous Solvent - Inert Atmosphere start->check1 q1 Is ee still low? check1->q1 check2 Step 2: Optimize Conditions - Lower Temperature - Screen Solvents - Adjust Concentration q1->check2 Yes end Solution Found q1->end No q2 Is ee still low? check2->q2 check3 Step 3: Re-evaluate System - Screen Different Ligands - Check for Hydrogen Bonding - Consider Alternative Strategy q2->check3 Yes q2->end No

Caption: Workflow for troubleshooting low enantioselectivity.

Q: My ee is still low after checking the basics. How do mechanistic details, like hydrogen bonding, guide further optimization?

A: This is a crucial point. Mechanistic understanding is key to rational optimization. For the enantioselective synthesis of 3-substituted morpholines via ATH, studies have shown that hydrogen-bonding interactions between the substrate's ether oxygen and the N-H of the catalyst's Ts-DPEN ligand are critical for high stereoselectivity.[3][4][5]

  • Causality: This H-bond helps to lock the substrate into a specific conformation in the catalyst's chiral pocket, forcing the hydride transfer to occur preferentially to one face of the imine.

  • Troubleshooting Action:

    • Solvent Choice: Solvents that can compete for hydrogen bonding (like methanol) may disrupt this key interaction and lower the ee. Consider switching to less competitive solvents like dichloromethane (DCM) or aprotic polar solvents.

    • Substrate Modification: If your substrate lacks a hydrogen bond acceptor, the strategy may be inherently low-yielding in terms of ee. This mechanistic insight led to the successful extension of this method to piperazine synthesis, where a nitrogen atom serves the same H-bonding role.[3][4]

Scenario 2: Poor Diastereoselectivity in a Cyclization Reaction

You are synthesizing a 2,5-disubstituted morpholine from an amino diol, but you obtain a nearly 1:1 mixture of cis and trans diastereomers.

Q: How can I influence the diastereoselectivity of the ring-closing step?

A: Diastereoselectivity in cyclization is governed by the transition state leading to ring closure. You can influence this by controlling the reaction mechanism and steric environment.

  • Choice of Cyclization Strategy: The mechanism of ring closure is critical. For example, in copper-promoted oxyamination reactions to form 2,5-disubstituted morpholines, the reaction often proceeds with high diastereoselectivity, favoring the cis isomer.[14] This is because the stereochemistry is set during the initial intramolecular oxycupration of the alkene.

  • Steric Hindrance: The size of your substituents and protecting groups can dictate the lowest energy pathway.

    • Thermodynamic vs. Kinetic Control: Consider if your reaction is under kinetic or thermodynamic control. A bulky base might favor the kinetically formed product, while allowing the reaction to equilibrate at a higher temperature could favor the more stable thermodynamic product.

    • Protecting Groups: A bulky protecting group on the nitrogen or a hydroxyl group can sterically block one reaction pathway, favoring another. Experiment with different protecting groups (e.g., Boc vs. Cbz vs. a bulky sulfonyl group) to see how they influence the diastereomeric ratio (dr).

StrategyControlling FactorTypical OutcomeReference
Intramolecular Oxyamination Mechanism-controlled (e.g., cis-oxycupration)Often high diastereoselectivity (e.g., >20:1 dr for cis)Chemler, S. R. (2012)[14]
Hydroxyl Activation/Ring Closure Steric hindrance, reaction conditionsVariable dr, requires optimizationDavis, F. A., & Ramachandar, T. (2004)[13]
Reductive Amination/Cyclization Conformation of the intermediateCan be influenced by substituents and reagent choiceVarious

Caption: Comparison of strategies influencing diastereoselectivity.

Part 3: Key Experimental Protocols

These protocols are provided as detailed, self-validating methodologies grounded in authoritative literature.

Protocol 1: Enantioselective Synthesis of 3-Substituted Morpholines via Tandem Hydroamination/ATH

Based on the work of Schafer, L. L., et al. (2016). This one-pot tandem reaction provides excellent yields and ee's for a variety of substrates.[3][4][5]

Step 1: Intramolecular Hydroamination (Cyclic Imine Formation)

  • To an oven-dried Schlenk flask under an argon atmosphere, add the aminoalkyne substrate (1.0 equiv) and the Ti catalyst (e.g., commercially available bis(amidate)bis(amido)Ti, 5 mol%).

  • Add anhydrous toluene (to 0.2 M concentration).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature. The crude cyclic imine solution is used directly in the next step.

Step 2: Asymmetric Transfer Hydrogenation (ATH)

  • To the crude imine solution from Step 1, add the ATH catalyst, RuCl (1-2 mol%).

  • Add the hydrogen source, an azeotropic mixture of formic acid and triethylamine (HCOOH:NEt₃, 5:2 molar ratio), using 2.0-5.0 equivalents relative to the substrate.

  • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (% ee) by chiral HPLC or SFC analysis.

Expected Outcome: Chiral 3-substituted morpholines in good yield with >95% ee for many substrates.[5]

Protocol 2: Asymmetric Hydrogenation of Dehydromorpholines for 2-Substituted Morpholines

This protocol is based on a method developed for the challenging synthesis of 2-substituted chiral morpholines, which are important pharmaceutical intermediates.[1]

  • In a glovebox, charge a vial with the dehydromorpholine substrate (1.0 equiv) and the chiral catalyst (e.g., a SKP-Rh complex, 1 mol%).

  • Add degassed solvent (e.g., DCM or THF) to the desired concentration (e.g., 0.1 M).

  • Seal the vial, remove it from the glovebox, and place it in a high-pressure autoclave.

  • Purge the autoclave with H₂ gas three times, then pressurize to the desired pressure (e.g., 50 bar H₂).

  • Stir the reaction at the specified temperature (e.g., 50 °C) for 24 hours.

  • After cooling and carefully venting the H₂ gas, concentrate the reaction mixture in vacuo.

  • Purify the product by flash chromatography.

  • Determine the enantiomeric excess (% ee) by chiral HPLC.

Expected Outcome: Quantitative yields and excellent enantioselectivities (up to 99% ee) for a variety of 2-substituted chiral morpholines.[1]

References
  • Gnas, Y., & Glorius, F. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health. [Link]

  • Davis, F. A., & Ramachandar, T. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. PubMed. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Wang, D., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health. [Link]

  • Wang, Y., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ACS Publications. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]

  • Palchikov, V. A. (2014). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Wang, H., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. RSC Publishing. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. ACS Publications. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. UBC Chemistry. [Link]

  • Ortiz, K. G., et al. (2015). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Palchykov, V., & Kasyan, L. (2019). Recent progress in the synthesis of morpholines. Semantic Scholar. [Link]

  • Palchykov, V., & Kasyan, L. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. [Link]

  • Chemler, S. R., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. National Institutes of Health. [Link]

  • Kumar, R., et al. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Wikipedia. Chiral auxiliary. Wikipedia. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the ¹H NMR spectrum of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate. This document is designed for researchers, scientists, and professionals in drug development who rely on nuanced spectral interpretation for structural elucidation and quality control. We will move beyond a simple peak list to explore the causal relationships between the molecule's three-dimensional structure and its spectral output, providing a framework for analyzing this and similar morpholine derivatives.

Introduction: Why ¹H NMR of Substituted Morpholines Matters

The morpholine moiety is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties. The introduction of substituents, such as the chloromethyl group at the C2 position, creates a chiral center and introduces specific conformational constraints. ¹H NMR spectroscopy is an indispensable tool for verifying the successful synthesis and stereochemical integrity of such molecules. Understanding the nuances of the spectrum of this compound is therefore critical for its application in further synthetic steps.

This guide will provide a detailed predictive analysis of the ¹H NMR spectrum, drawing comparisons with structurally related compounds to substantiate our assignments. We will also outline a robust experimental protocol for acquiring high-quality data.

Predicted ¹H NMR Spectrum and Structural Correlation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the tert-butyl group, the chloromethyl group, and the morpholine ring. The chair conformation of the morpholine ring leads to a differentiation between axial and equatorial protons, resulting in complex splitting patterns.[1][2]

Molecular Structure and Proton Numbering

To facilitate our discussion, the protons in the molecule are numbered as follows:

Caption: Structure of this compound with key atoms labeled.

Comparative Data Analysis
Alternative 1: tert-Butyl morpholine-4-carboxylate

This parent compound provides the baseline chemical shifts for the N-Boc protected morpholine ring protons. In CDCl₃, the protons on C3 and C5 (adjacent to the oxygen) typically appear around 3.64 ppm, while the protons on C2 and C6 (adjacent to the nitrogen) are found at approximately 3.42 ppm.[3] The tert-butyl group gives a characteristic sharp singlet at around 1.47 ppm.[3]

Alternative 2: 2-(Chloromethyl)morpholine hydrochloride

This analog informs us about the electronic effect of the chloromethyl group on the adjacent protons. The electron-withdrawing chlorine atom will deshield the protons on the chloromethyl group and the proton on C2. While specific data for this hydrochloride salt is not fully detailed in the search results, its availability suggests that such derivatives are stable and characterizable.[4]

Alternative 3: tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

Replacing the chloro group with a hydroxyl group provides a useful comparison. The protons on the hydroxymethyl group and the C2 proton in this molecule will have chemical shifts that can be extrapolated to our target compound, expecting a further downfield shift for the chloromethyl analog due to the higher electronegativity of chlorine compared to oxygen.

Predicted ¹H NMR Chemical Shifts and Multiplicities

The following table summarizes the predicted ¹H NMR data for this compound, assuming the spectrum is acquired in CDCl₃ at 400 MHz.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Justification
tert-Butyl (9H)~1.48s-Characteristic singlet for the Boc protecting group, largely unaffected by substitution on the ring.[3]
H-2 (1H)~4.0 - 4.2m-Significantly deshielded by the adjacent nitrogen and the chloromethyl group. Expected to be a complex multiplet due to coupling with H-3ax, H-3eq, and the two H-1' protons.
H-1'a, H-1'b (2H)~3.6 - 3.8m-Protons of the chloromethyl group, deshielded by the chlorine atom. They are diastereotopic and will appear as a complex multiplet due to geminal coupling and coupling with H-2.
Morpholine Ring Protons (6H)~2.8 - 3.9m-The remaining six protons on the morpholine ring will appear as a series of overlapping multiplets. The protons on C-3 and C-5 (adjacent to oxygen) will be more deshielded than those on C-6 (adjacent to the Boc-protected nitrogen). The chair conformation leads to distinct axial and equatorial signals with characteristic geminal and vicinal couplings.[2][5]
Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.

Sample Preparation
  • Solvent Selection : Use deuterated chloroform (CDCl₃) as the solvent, as it is a common solvent for this class of compounds and generally provides good solubility.[6][7]

  • Concentration : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

  • Sample Filtration : If any solid particles are visible, filter the solution through a small plug of glass wool into a clean NMR tube to avoid line broadening.

Instrumental Parameters (400 MHz Spectrometer)
  • Spectrometer Frequency : 400 MHz

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ) : 3-4 seconds.

  • Relaxation Delay (D1) : 2-5 seconds. A longer delay ensures complete relaxation of all protons, leading to accurate integration.

  • Number of Scans (NS) : 8-16 scans. Adjust as needed to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW) : 12-16 ppm.

  • Temperature : Room temperature (e.g., 298 K).

Data Processing
  • Fourier Transformation : Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction : Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration.

  • Referencing : Reference the spectrum to the TMS signal at 0.00 ppm.

Caption: Experimental workflow for ¹H NMR data acquisition and processing.

Conclusion

The ¹H NMR spectrum of this compound is complex, reflecting the molecule's stereochemistry and conformational rigidity. By leveraging data from structurally similar compounds, a detailed and reliable prediction of the spectrum can be constructed. The protons of the chloromethyl group and the adjacent C2 proton are expected to be the most downfield signals in the aliphatic region, apart from the morpholine protons next to the ring oxygen. A systematic experimental approach is crucial for obtaining a high-quality spectrum that allows for unambiguous structural confirmation. This guide provides the predictive framework and practical steps necessary for researchers working with this and related N-Boc protected morpholine derivatives.

References
  • Supporting Information for a relevant chemical synthesis.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]

  • Anet, F. A. L., & Yavari, I. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(10), 855-858.
  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum. Retrieved from [Link]

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Mass Spectrometric Analysis of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development and synthetic chemistry, the precise structural elucidation and purity assessment of intermediates is a cornerstone of successful research. tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate, a versatile building block, is no exception. This guide provides an in-depth comparison of the mass spectrometric behavior of this compound and its brominated analogue, offering insights into their fragmentation patterns and the influence of the halogen substituent on their mass spectra. This analysis is critical for reaction monitoring, quality control, and the confident identification of these compounds in complex matrices.

Introduction to the Analysis of Halogenated Morpholine Derivatives

This compound and its analogues are key intermediates in the synthesis of a wide range of biologically active molecules. Their structure incorporates a morpholine scaffold, a reactive chloromethyl group, and a bulky tert-butyloxycarbonyl (Boc) protecting group. Mass spectrometry is an indispensable tool for the characterization of these molecules, providing not only the molecular weight but also crucial structural information through fragmentation analysis.

This guide will focus on the interpretation of mass spectra for this compound and will draw a direct comparison with its brominated counterpart, (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate. The objective is to provide a clear understanding of their expected mass spectral features, aiding in their unambiguous identification.

Predicted Mass Spectrum of this compound

While a publicly available, fully annotated mass spectrum of this compound is not readily accessible, we can confidently predict its fragmentation pattern based on the well-established behavior of its constituent functional groups.

Molecular Ion Peak: The molecular formula of the compound is C10H18ClNO3, with a molecular weight of 235.71 g/mol .[1] In high-resolution mass spectrometry (HRMS), the protonated molecule ([M+H]⁺) is expected at an m/z of 236.11. A key feature to anticipate is the isotopic pattern of chlorine. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, the molecular ion region will exhibit two peaks: the [M+H]⁺ peak and an [M+2+H]⁺ peak with an intensity ratio of approximately 3:1.[2][3][4]

Key Fragmentation Pathways: The fragmentation of the protonated molecule is expected to be dominated by the lability of the Boc protecting group and the chloromethyl moiety.

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted major fragmentation pathways for protonated this compound.

M [M+H]⁺ m/z 236.11 F1 Loss of Isobutylene (-56 Da) [M+H-C₄H₈]⁺ m/z 180.05 M->F1 - C₄H₈ F2 Loss of Boc group (-100 Da) [M+H-C₅H₉O₂]⁺ m/z 136.05 M->F2 - C₅H₈O₂ F3 Loss of HCl (-36 Da) [M+H-HCl]⁺ m/z 200.12 M->F3 - HCl F4 Loss of CH₂Cl (-49 Da) [M+H-CH₂Cl]⁺ m/z 187.12 M->F4 - •CH₂Cl

Caption: Predicted Fragmentation of this compound.

Comparative Analysis: The Impact of the Halogen Substituent

To understand the influence of the halogen on the mass spectrum, we will compare the predicted data for the chloro- derivative with its bromo- analogue, (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate.

FeatureThis compound(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
Molecular Formula C10H18ClNO3C10H18BrNO3
Molecular Weight 235.71 g/mol [1]280.16 g/mol [5][6]
[M+H]⁺ (m/z) 236.11280.06 / 282.06
Isotopic Pattern M+ and M+2 peaks in a ~3:1 ratio[2][3][4]M+ and M+2 peaks in a ~1:1 ratio[3][4]
Predicted Major Fragments (from [M+H]⁺) m/z 180 (loss of isobutylene), m/z 136 (loss of Boc)m/z 224/226 (loss of isobutylene), m/z 180 (loss of Boc)

The most striking difference in the mass spectra of these two compounds will be the isotopic pattern of the molecular ion and any fragments containing the halogen. The near equal abundance of the ⁷⁹Br and ⁸¹Br isotopes results in a characteristic 1:1 ratio for the M+ and M+2 peaks in the brominated compound, which is a definitive diagnostic feature.[3][4]

Experimental Protocol for Mass Spectrometric Analysis

The following is a generalized protocol for the analysis of these compounds using Electrospray Ionization Mass Spectrometry (ESI-MS), a common technique for the analysis of moderately polar, thermally labile molecules.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the same solvent.

  • Acidification (Optional but Recommended): To promote protonation and enhance the signal in positive ion mode ESI, add 0.1% (v/v) of formic acid to the final working solution.

Visualizing the Analytical Workflow

The diagram below outlines the key steps in the ESI-MS analysis of the target compounds.

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Prep1 Dissolve in Methanol/Acetonitrile Prep2 Dilute to 1-10 µg/mL Prep1->Prep2 Prep3 Acidify with 0.1% Formic Acid Prep2->Prep3 Ana1 Infuse into ESI Source Prep3->Ana1 Ana2 Acquire Full Scan MS Data (Positive Ion Mode) Ana1->Ana2 Ana3 Perform MS/MS on [M+H]⁺ Ion Ana2->Ana3 Data1 Identify [M+H]⁺ and Isotopic Pattern Ana3->Data1 Data2 Analyze Fragmentation Pattern Data1->Data2 Data3 Compare with Predicted Fragments and Analogue Data2->Data3

Caption: Workflow for ESI-MS Analysis of Morpholine Derivatives.

Mass Spectrometer Parameters (Illustrative)
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (Optimize for minimal in-source fragmentation)

  • Desolvation Gas (N₂) Flow: 600 - 800 L/hr

  • Desolvation Temperature: 350 - 450 °C

  • Source Temperature: 120 - 150 °C

  • Mass Range: m/z 50 - 500

  • Collision Gas (for MS/MS): Argon

  • Collision Energy (for MS/MS): 10 - 30 eV (Ramp to observe different fragmentation pathways)

Conclusion

The mass spectrometric analysis of this compound and its analogues is a powerful method for their structural confirmation and purity assessment. By understanding the characteristic fragmentation patterns, particularly the losses associated with the Boc-protecting group, and the distinct isotopic signatures of chlorine and bromine, researchers can confidently identify these important synthetic intermediates. This comparative guide provides a foundational understanding for the interpretation of their mass spectra, enabling more efficient and accurate chemical synthesis and drug development.

References

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A Comparative Guide to the Reactivity and Application of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate and its Bromo-Analog

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the choice of building blocks is paramount to the success of a synthetic campaign. The tert-butyl 2-(halomethyl)morpholine-4-carboxylate scaffold is a valuable synthon, offering a protected morpholine moiety with a reactive handle for the introduction of diverse functionalities. This guide provides an in-depth, objective comparison of two key analogs: tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate and its corresponding bromo-derivative. By examining their synthesis, physicochemical properties, and, most critically, their comparative reactivity through experimental insights, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic strategies.

Introduction: The Versatile Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable properties, including metabolic stability, aqueous solubility, and its ability to act as a hydrogen bond acceptor, make it an attractive moiety for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The N-Boc protected 2-(halomethyl)morpholine derivatives are particularly useful as they allow for the controlled introduction of the morpholine unit via nucleophilic substitution reactions, with the Boc-protecting group being readily removable under acidic conditions for further synthetic elaboration.[1]

This guide focuses on the practical differences arising from the seemingly subtle change of a single halogen atom – from chlorine to bromine – on the 2-methyl position of the morpholine ring. This choice has significant implications for reaction kinetics, yields, and the overall efficiency of a synthetic route.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of these reagents is essential for their proper handling, storage, and application in synthesis. The following table summarizes the key physicochemical parameters for both the chloro- and bromo-analogs.

PropertyThis compoundtert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
Molecular Formula C₁₀H₁₈ClNO₃C₁₀H₁₈BrNO₃
Molecular Weight 235.71 g/mol 280.16 g/mol
CAS Number 650579-38-7 (racemic)[2], 1260611-32-2 ((S)-enantiomer)[3]919286-71-8 ((S)-enantiomer)[4]
Appearance Typically an oil or low-melting solidTypically an oil or low-melting solid
Storage Conditions 2-8°C, under inert atmosphere2-8°C, under inert atmosphere

The most apparent difference is the higher molecular weight of the bromo-analog due to the greater atomic mass of bromine compared to chlorine. Both compounds are typically supplied as oils or low-melting solids and require refrigerated storage to maintain their stability.

Synthesis of the Halomethyl Analogs

The most common and efficient route to both this compound and its bromo-analog begins with the commercially available precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[5][6] The choice of halogenating agent dictates the final product.

General Synthetic Workflow

The transformation of the primary alcohol to the corresponding alkyl halide is a well-established process in organic synthesis. The following diagram illustrates the general synthetic pathway.

Synthesis_Workflow cluster_start Starting Material cluster_chloro Chlorination cluster_bromo Bromination A tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate Reagent_Cl SOCl₂ or (COCl)₂ A->Reagent_Cl Chlorinating Agent (e.g., Thionyl chloride) Reagent_Br PBr₃ or CBr₄/PPh₃ A->Reagent_Br Brominating Agent (e.g., Phosphorus tribromide) B This compound Reagent_Cl->B C tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate Reagent_Br->C

Caption: General synthetic routes to the chloro- and bromo-analogs.

Comparative Reactivity in Nucleophilic Substitution (Sₙ2) Reactions

The primary utility of these halomethyl morpholine derivatives lies in their ability to undergo nucleophilic substitution reactions, predominantly following an Sₙ2 mechanism. The core principle governing the comparative reactivity of the chloro- and bromo-analogs is the leaving group ability of the halide.

The Role of the Leaving Group

In an Sₙ2 reaction, the rate-determining step involves the simultaneous formation of a new bond with the nucleophile and the cleavage of the bond to the leaving group. A good leaving group is one that can stabilize the negative charge it accepts upon bond cleavage. For the halogens, the leaving group ability increases down the group in the periodic table.[7][8]

Reactivity Order: I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is directly correlated with the acidity of the corresponding hydrohalic acids (HI > HBr > HCl > HF). Bromide (Br⁻) is a weaker base and therefore a better leaving group than chloride (Cl⁻). Consequently, the carbon-bromine (C-Br) bond is weaker and more easily broken than the carbon-chlorine (C-Cl) bond.

This fundamental principle dictates that tert-butyl 2-(bromomethyl)morpholine-4-carboxylate is inherently more reactive than its chloro-analog in Sₙ2 reactions. [9] This increased reactivity translates to several practical advantages in a laboratory setting:

  • Faster Reaction Times: Reactions with the bromo-analog typically proceed to completion more rapidly.

  • Milder Reaction Conditions: The higher reactivity of the bromide allows for the use of lower temperatures and less reactive nucleophiles.

  • Higher Yields: The faster and more efficient reaction often leads to higher isolated yields of the desired product.

The following diagram illustrates the Sₙ2 reaction mechanism and the relative activation energies for the chloro- and bromo-analogs.

SN2_Comparison cluster_reaction Sₙ2 Reaction Profile cluster_energy R Reactants (Halomethyl morpholine + Nu⁻) TS_Cl Transition State (Cl) R->TS_Cl Higher Ea TS_Br Transition State (Br) R->TS_Br Lower Ea P Product (Substituted morpholine + X⁻) TS_Cl->P TS_Br->P Ea_Cl Ea (Chloro) Ea_Br Ea (Bromo)

Caption: Energy profile of an Sₙ2 reaction for chloro- vs. bromo-analogs.

Experimental Protocols: A Comparative Synthesis of tert-Butyl 2-(azidomethyl)morpholine-4-carboxylate

To provide a practical illustration of the reactivity differences, this section outlines a comparative protocol for the synthesis of tert-butyl 2-(azidomethyl)morpholine-4-carboxylate, a versatile intermediate for the introduction of an amino group via Staudinger reduction.

Materials
  • This compound or tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol for the Bromo-Analog (Higher Reactivity)
  • To a solution of tert-butyl 2-(bromomethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous DMF, add sodium azide (1.2 eq).

  • Stir the reaction mixture at room temperature (20-25°C) for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography on silica gel, if necessary.

Protocol for the Chloro-Analog (Lower Reactivity)
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

  • Heat the reaction mixture to 50-60°C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography on silica gel, if necessary.

Causality behind Experimental Choices:

  • Increased Stoichiometry and Temperature for the Chloro-Analog: The less reactive nature of the chloro-analog necessitates more forcing conditions to achieve a comparable reaction rate to the bromo-analog. This includes a higher stoichiometry of the nucleophile and elevated temperatures to overcome the higher activation energy of the C-Cl bond cleavage.

  • DMF as Solvent: DMF is a polar aprotic solvent that is well-suited for Sₙ2 reactions. It effectively solvates the sodium cation, leaving the azide anion "naked" and more nucleophilic.[8]

Conclusion and Recommendations

The choice between this compound and its bromo-analog is a classic example of the trade-off between cost and reactivity in chemical synthesis.

  • tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate is the superior choice when high reactivity, mild reaction conditions, and rapid reaction times are desired. Its use can lead to higher yields and a more efficient synthetic route, which is often critical in the later stages of drug development where material throughput is essential.

  • This compound may be a more cost-effective option for large-scale synthesis, provided that the downstream synthetic steps can tolerate the more forcing conditions required for its reaction. However, the potential for lower yields and longer reaction times should be carefully considered.

For research and development purposes, where efficiency and the rapid generation of analogs are often prioritized, the bromo-analog is generally the recommended starting material. Its predictable and robust reactivity makes it a more reliable building block for the synthesis of complex morpholine-containing molecules.

References

  • (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate. ShiJiaZhuang Smo Chemical Technology Co.,LTD. [Link]

  • (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS No. 1260611-32-2) Suppliers. ChemicalRegister.com. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Alkyl halides: Factors affecting SN2 versus SN1 reactions. BrainKart. [Link]

  • tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. PubChem. [Link]

  • 2-(Hydroxymethyl)morpholine-4-carboxylic acid (R)-tert-butyl ester. ChemBK. [Link]

  • Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

  • Sn2 Reaction Rate Comparison. YouTube. [Link]

Sources

A Comparative Guide to the Reactivity of Chloromethyl vs. Bromomethyl Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. N-halomethylmorpholine derivatives are versatile building blocks, serving as effective morpholinomethylating agents. This guide provides an in-depth comparative analysis of the reactivity of N-chloromethylmorpholine and N-bromomethylmorpholine, offering a predictive framework grounded in established principles of physical organic chemistry. While direct comparative kinetic data for these specific substrates is not extensively published, this guide synthesizes theoretical knowledge with data from analogous systems to empower you in making informed decisions for your research.

Theoretical Framework: The Decisive Role of the Halogen Leaving Group

The reactivity of N-chloromethylmorpholine and N-bromomethylmorpholine in nucleophilic substitution reactions is primarily dictated by the nature of the carbon-halogen bond. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of an SN2 reaction is described by the second-order rate law: Rate = k[Substrate][Nucleophile]. The rate constant, k, is highly sensitive to the identity of the leaving group.

A good leaving group is a species that is stable on its own after departing with the electron pair from the bond it shared with the electrophilic carbon.[1] Generally, weaker bases are better leaving groups as they are less likely to share their electrons.[1] When comparing the halide ions, their basicity decreases down the group: F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻.[1]

Several key factors contribute to the superior leaving group ability of bromide over chloride:

  • Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. A weaker bond requires less energy to break, thus lowering the activation energy of the reaction.

  • Polarizability: The bromide ion is larger, and its electron cloud is more diffuse and polarizable than that of the chloride ion. In the SN2 transition state, the developing negative charge on the leaving group is better stabilized by the more polarizable bromide, which lowers the energy of the transition state and accelerates the reaction.

  • Basicity: As mentioned, bromide is a weaker base than chloride. This translates to a greater stability of the bromide anion in solution compared to the chloride anion, making it a more favorable leaving group.[1]

Comparative Reactivity Analysis

Based on the fundamental principles outlined above, N-bromomethylmorpholine is anticipated to be a significantly more reactive alkylating agent than N-chloromethylmorpholine in SN2 reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion.

The practical implication of this difference in reactivity is that reactions with N-bromomethylmorpholine can often be conducted under milder conditions (e.g., lower temperatures, shorter reaction times) and may provide higher yields compared to those with its chloro-analogue. This can be particularly advantageous when working with sensitive substrates that are prone to degradation under harsh conditions.

Data Presentation: A Quantitative Comparison
FeatureN-ChloromethylmorpholineN-BromomethylmorpholineRationale
Relative Reactivity LowerHigherBromide is a better leaving group than chloride.
Estimated Relative Rate 1~40-60Based on data for analogous primary alkyl halides.
Reaction Conditions Typically requires more forcing conditions (higher temperature, longer reaction time).Can often be reacted under milder conditions.Lower activation energy due to the weaker C-Br bond and better leaving group.
Potential Yields May be lower due to side reactions or incomplete conversion.Often higher due to more efficient conversion.Faster reaction kinetics can outcompete decomposition pathways.
Cost Generally lower.Generally higher.Brominated reagents are often more expensive to produce.
Stability Generally more stable.Generally less stable; more susceptible to decomposition.The weaker C-Br bond makes the compound more labile.

Disclaimer: The relative rate is an estimation based on general principles and data from analogous systems. The actual relative reactivity may vary depending on the specific nucleophile, solvent, and reaction conditions.

Synthesis and Stability

Synthesis of N-Chloromethylmorpholine

N-Chloromethylmorpholine can be synthesized through several established methods:

  • Direct Chloromethylation: This foundational approach involves the direct chloromethylation of morpholine.[2]

  • Reaction with Chloromethyl Methyl Ether: Morpholine can be derivatized using chloromethyl methyl ether.[2]

  • Two-Step, One-Pot Operation: This refined method involves the formation of a stable N-(hydroxymethyl)morpholine intermediate from morpholine and formaldehyde, followed by chlorination in the same reaction vessel. This approach allows for better control and optimization of each step.[2]

Representative Synthesis of N-Bromomethylmorpholine

While a specific, detailed protocol for the synthesis of N-bromomethylmorpholine is not widely published, a common method for the preparation of α-bromoamines involves the reaction of the corresponding amine with formaldehyde and hydrogen bromide. The following is a representative, theoretical protocol.

Experimental Protocol: Representative Synthesis of N-Bromomethylmorpholine

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and an ice bath, add morpholine (1.0 eq) and a suitable solvent such as diethyl ether.

  • Addition of Reagents: Cool the solution to 0 °C. To this, slowly and sequentially add an aqueous solution of formaldehyde (1.1 eq) and hydrobromic acid (1.1 eq).

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.

  • Work-up: Quench the reaction with a cold, saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-bromomethylmorpholine. Further purification can be achieved by distillation or chromatography if necessary.

Note: This is a representative protocol and should be optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling formaldehyde and hydrobromic acid.

Stability and Handling

N-halomethylamines are reactive compounds and should be handled with care in a well-ventilated fume hood.

  • N-Chloromethylmorpholine: Generally considered to be more stable than its bromo-counterpart. It can undergo β-elimination to form 2-methylidenemorpholine.[2]

  • N-Bromomethylmorpholine: Due to the weaker C-Br bond, it is expected to be less stable and more susceptible to decomposition, especially in the presence of moisture or nucleophiles. It is advisable to use this reagent fresh or store it under an inert atmosphere at low temperatures.

Experimental Design: A Comparative Kinetic Study

To empirically determine the relative reactivity of N-chloromethylmorpholine and N-bromomethylmorpholine, a comparative kinetic study can be designed. The following protocol outlines a general approach for comparing their reaction rates with a model nucleophile.

Objective: To compare the relative rates of reaction of N-chloromethylmorpholine and N-bromomethylmorpholine with a common nucleophile, such as sodium azide.

Materials:

  • N-Chloromethylmorpholine

  • N-Bromomethylmorpholine

  • Sodium azide

  • A suitable solvent (e.g., acetonitrile)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Experimental Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of known concentrations for N-chloromethylmorpholine, N-bromomethylmorpholine, sodium azide, and the internal standard in the chosen solvent.

  • Reaction Setup: In two separate, temperature-controlled reaction vessels, place the sodium azide solution and the internal standard.

  • Initiation of Reaction: At time zero, add the N-chloromethylmorpholine stock solution to one vessel and the N-bromomethylmorpholine stock solution to the other. Ensure identical initial concentrations and conditions in both reactions.

  • Monitoring the Reaction: At regular time intervals, withdraw an aliquot from each reaction mixture, quench the reaction (e.g., by dilution with cold water), and extract the organic components.

  • Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining N-halomethylmorpholine relative to the internal standard.

  • Data Analysis: Plot the concentration of the N-halomethylmorpholine derivative versus time for each reaction. The initial rates can be determined from the slopes of these plots. The ratio of the initial rates will provide the relative reactivity.

Visualization of Key Concepts

SN2 Reaction Mechanism

Workflow A Prepare Stock Solutions (Substrates, Nucleophile, Internal Std.) B Set up Parallel Reactions (Identical Conditions) A->B C Initiate Reactions at Time Zero B->C D Withdraw & Quench Aliquots at Timed Intervals C->D E Analyze by GC or HPLC D->E F Plot [Substrate] vs. Time E->F G Determine Initial Rates & Compare F->G

Caption: Experimental workflow for the comparative kinetic study.

Conclusion and Recommendations

Choose N-chloromethylmorpholine when:

  • Cost is a primary concern.

  • A milder, less reactive alkylating agent is required to avoid side reactions with highly sensitive substrates.

  • Long-term storage and stability are important.

Choose N-bromomethylmorpholine when:

  • Higher reactivity is needed to drive a reaction to completion.

  • Milder reaction conditions (lower temperature, shorter time) are desired.

  • Working with less reactive nucleophiles.

  • Maximizing yield is the primary objective.

By understanding the inherent differences in reactivity, stability, and cost, researchers can make a more strategic selection of the appropriate N-halomethylmorpholine derivative to achieve their synthetic goals efficiently and effectively.

References

  • Manifold @CUNY. (n.d.). 7.3 Other Factors that Affect SN2 Reactions | Organic Chemistry I. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation of a primary synthetic route to tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate, a critical building block for drug discovery. We will dissect the mechanistic underpinnings of the principal manufacturing process, offer a detailed experimental protocol, and conduct a rigorous comparison with viable alternative methodologies. The objective is to equip researchers, medicinal chemists, and process development scientists with the necessary data and logical framework to make informed decisions for their specific synthetic challenges.

The Strategic Value of a Key Morpholine Intermediate

The morpholine heterocycle is a ubiquitous and highly valued scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and overall pharmacological profile. The title compound, this compound, serves as a versatile synthon, featuring a reactive chloromethyl group for nucleophilic displacement and a Boc-protecting group that allows for controlled, late-stage derivatization of the morpholine nitrogen. The selection of an efficient, scalable, and robust synthetic route to this intermediate is therefore a critical consideration in any drug development program that utilizes it.

Primary Synthetic Route: Chlorination of N-Boc-2-morpholinemethanol

The most established and industrially favored route for the preparation of this compound involves the direct chlorination of its corresponding alcohol, N-Boc-2-morpholinemethanol. This pathway is lauded for its high efficiency, cost-effectiveness, and straightforward execution.

Mechanistic Rationale

The conversion of a primary alcohol to an alkyl chloride is efficiently achieved using thionyl chloride (SOCl₂). The reaction mechanism is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of thionyl chloride.[1] This forms a key intermediate, an alkyl chlorosulfite.

The pathway then diverges depending on the reaction conditions. In the absence of a base, the reaction can proceed through an Sₙi (internal nucleophilic substitution) mechanism, where the chloride from the chlorosulfite is delivered to the same face from which the leaving group departs, resulting in retention of configuration.[2] However, the inclusion of a non-nucleophilic base, such as pyridine or triethylamine (Et₃N), is standard practice. The base serves two crucial functions: it neutralizes the hydrogen chloride (HCl) byproduct, preventing potential acid-catalyzed side reactions, and it facilitates a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][3] The chloride ion, liberated in the formation of the alkyl chlorosulfite, is freed to perform a backside attack on the carbon center, leading to a clean inversion of stereochemistry and formation of the desired alkyl chloride.[2][3] The gaseous byproducts, sulfur dioxide (SO₂) and HCl (which is sequestered by the base), conveniently exit the reaction mixture, driving the equilibrium towards the product.[3][4]

Experimental Protocol

Synthesis of this compound

  • Charge a dry, inerted reaction vessel with N-Boc-2-morpholinemethanol (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 10 volumes).

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.2 eq.) dropwise to the stirred solution, ensuring the internal temperature remains below 5 °C.

  • Slowly add thionyl chloride (1.1 eq.) via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Vigorous gas evolution (SO₂ and HCl) will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, cold (0 °C) saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The resulting crude oil is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound as a clear oil.

G cluster_0 Reaction cluster_1 Workup & Purification Start N-Boc-2-morpholinemethanol in DCM Reagents 1. Et3N, 0 °C 2. SOCl2, 0 °C Start->Reagents Stir Warm to RT Stir 4-6h Reagents->Stir Product_crude Crude Reaction Mixture Stir->Product_crude Quench Aqueous NaHCO3 Quench Product_crude->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product_final Pure Product Purify->Product_final

Caption: Workflow for the synthesis of the target compound via thionyl chloride.

Alternative Synthetic Routes: A Comparative Analysis

While the thionyl chloride method is robust, certain substrates may be sensitive to the reaction conditions, or alternative byproduct profiles may be desirable. Here, we evaluate two common alternatives: the Appel and Mitsunobu reactions.

Alternative 1: The Appel Reaction

The Appel reaction converts alcohols to alkyl chlorides using a combination of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) under mild, neutral conditions.[5][6]

  • Mechanistic Insight: The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[5] The process begins with the formation of a phosphonium salt from PPh₃ and CCl₄. The alcohol is deprotonated, and the resulting alkoxide attacks the phosphonium species. A subsequent Sₙ2 displacement by the chloride ion yields the inverted alkyl chloride and TPPO.[7][8] This method avoids the generation of strong acids.

Alternative 2: The Mitsunobu Reaction

The Mitsunobu reaction is renowned for its mildness and stereochemical reliability, achieving a clean inversion of the alcohol's configuration.[9][10] It requires a phosphine (typically PPh₃), an azodicarboxylate (like DEAD or DIAD), and a suitable nucleophile.

  • Mechanistic Insight: In this context, a chloride salt (e.g., lithium chloride) would serve as the nucleophile. PPh₃ and the azodicarboxylate combine to form a betaine, which activates the alcohol by forming an oxyphosphonium salt—an excellent leaving group.[10][11] The chloride nucleophile then displaces this group in an Sₙ2 fashion.[11] The reaction is versatile but generates stoichiometric amounts of both TPPO and a hydrazine dicarboxylate byproduct.

Performance and Process Data Comparison

The selection of a synthetic route is a multifactorial decision. The table below provides a comparative summary of the key performance and process parameters for the three discussed methods.

ParameterPrimary Route (SOCl₂)Alternative 1 (Appel Reaction)Alternative 2 (Mitsunobu Reaction)
Typical Yield 85-95%75-90%70-85%
Stereocontrol Inversion (with base)[2]Inversion[8]Inversion[10][11]
Reaction Conditions 0 °C to RT, acidic byproductNeutral, mildNeutral, mild
Key Reagents SOCl₂, Et₃NPPh₃, CCl₄PPh₃, DEAD/DIAD, LiCl
Stoichiometric Byproducts SO₂, Et₃N·HCl (gaseous/salt)[4]Triphenylphosphine oxide (TPPO)[5]TPPO, Hydrazine derivative
Purification Challenge Low (byproducts are volatile or salts)High (TPPO removal can be difficult)High (two major byproducts to remove)
Reagent Cost LowModerateHigh
Scalability ExcellentModeratePoor to Moderate

Decision Framework for Route Selection

The optimal synthetic strategy depends on the specific project goals, including scale, cost, and substrate sensitivity. The following logical diagram illustrates a decision-making framework.

G Start Select Synthesis Route Q_Scale Large Scale & Cost-Driven? Start->Q_Scale R_SOCl2 Primary Route (SOCl₂) Q_Scale->R_SOCl2 Yes Q_Acid Substrate Acid-Sensitive? Q_Scale->Q_Acid No End Proceed with Synthesis R_SOCl2->End R_Appel Appel Reaction Q_Acid->R_Appel Yes, TPPO removal is acceptable R_Mitsunobu Mitsunobu Reaction Q_Acid->R_Mitsunobu Yes, and mildest conditions required R_Appel->End R_Mitsunobu->End

Caption: A logical decision tree for selecting the appropriate synthetic method.

Conclusion and Expert Recommendation

The direct chlorination of N-Boc-2-morpholinemethanol using thionyl chloride in the presence of a base stands as the superior and most validated route for producing this compound for most applications. Its high yield, use of inexpensive reagents, and the generation of easily removable byproducts make it exceptionally well-suited for large-scale production.

The Appel and Mitsunobu reactions are valuable tools in the synthetic chemist's arsenal, offering milder conditions that are ideal for small-scale synthesis of delicate or acid-sensitive analogs. However, their utility at scale is hampered by higher costs and significant challenges associated with byproduct removal. For process development and manufacturing campaigns, optimization of the thionyl chloride route remains the most pragmatic and economically sound strategy.

References

  • Title: 10.9 Reactions of Alcohols with Thionyl Chloride Source: Chemistry LibreTexts URL: [Link]

  • Title: Alcohol + SOCl2 Source: ReactionWeb.io URL: [Link]

  • Title: Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds Source: Canadian Science Publishing URL: [Link]

  • Title: SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi Source: Master Organic Chemistry URL: [Link]

  • Title: Appel reaction Source: Wikipedia URL: [Link]

  • Title: Alternatives to Thionyl Chloride Source: Reddit r/OrganicChemistry URL: [Link]

  • Title: Appel Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Alcohol to Chloride - Common Conditions Source: organic-reaction.com URL: [Link]

  • Title: Mitsunobu Reaction Source: organic-chemistry.org URL: [Link]

  • Title: Mitsunobu Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Recyclable catalysts for chlorination of organic acids and alcohols Source: Google Patents URL
  • Title: Appel Reaction Source: J&K Scientific LLC URL: [Link]

  • Title: Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol? Source: Yufeng URL: [Link]

  • Title: Appel Reaction: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications Source: ResearchGate URL: [Link]

  • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review Source: National Institutes of Health (NIH) URL: [Link]

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The Analytical Challenge: Why Substituted Morpholines Require a Multi-faceted Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Analytical Characterization of Substituted Morpholines

Introduction

Substituted morpholines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs, including the antibiotic linezolid and the antidepressant reboxetine. Their unique physicochemical properties—imparted by the saturated heterocyclic motif containing both an ether and a secondary amine—make them valuable scaffolds for modulating biological activity and improving pharmacokinetic profiles. However, the very structural subtleties that make these compounds effective also present significant analytical challenges. The precise substitution pattern, stereochemistry, and purity of these molecules are critical determinants of their efficacy and safety.

This guide provides a comprehensive comparison of the primary analytical methods for the characterization of substituted morpholines. It is designed for researchers, analytical chemists, and drug development professionals who require robust, reliable, and well-understood methodologies. We will move beyond simple protocol listings to explore the causality behind experimental choices, empowering you to select and implement the most appropriate techniques for your specific analytical objective.

Characterizing a substituted morpholine is not a monolithic task. It involves a series of questions that must be answered to build a complete profile of the molecule:

  • Identity & Structure: Has the correct molecule been synthesized? What is its exact covalent structure and stereochemistry?

  • Purity: How pure is the sample? What are the identities and quantities of any impurities (e.g., starting materials, byproducts, isomers)?

  • Quantification: What is the exact concentration of the morpholine derivative in a given matrix (e.g., a reaction mixture, a final drug product)?

No single technique can answer all these questions. Therefore, a multi-modal approach, combining both chromatographic and spectroscopic methods, is essential. This guide will explore the primary tools in the analytical chemist's arsenal: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Chromatographic Techniques: The Power of Separation

Chromatography is the bedrock of purity assessment and quantification. Its power lies in its ability to separate the target molecule from a complex mixture, allowing for the individual detection and measurement of each component.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely used technique for the analysis of substituted morpholines, which are often non-volatile and possess a range of polarities.

  • Expertise & Experience: The choice of HPLC method is dictated by the polarity of the analyte. For most substituted morpholines, which contain polar heteroatoms, Reversed-Phase HPLC (RP-HPLC) is the method of choice. A C18 (octadecylsilyl) stationary phase provides a nonpolar surface that retains the analyte, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) is used for elution. The inclusion of a modifier like trifluoroacetic acid (TFA) or formic acid in the mobile phase is often critical. These agents protonate the basic nitrogen atom of the morpholine ring, ensuring a consistent charge state and preventing peak tailing, a common issue with basic compounds that leads to poor peak shape and inaccurate quantification.

  • Trustworthiness & Self-Validation: A robust HPLC protocol is validated by its system suitability parameters. Before any sample analysis, a standard injection should be performed to verify:

    • Tailing Factor: Should be between 0.9 and 1.5 for symmetrical peaks.

    • Theoretical Plates (N): A high plate count (>2000) indicates good column efficiency.

    • Repeatability: Multiple injections of the same standard should yield a relative standard deviation (RSD) of <1% for peak area and retention time.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV-Vis Diode Array Detector (DAD) at 254 nm (or the λmax of the analyte).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 A:B) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Substituted Morpholine Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler/Injector Filter->Injector Inject Column C18 Column Injector->Column Detector UV-Vis Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Integrate Peaks Chromatogram->Integration Report Calculate % Purity Integration->Report Analytical_Strategy Start New Substituted Morpholine Sample Purity Is the sample pure? Start->Purity Structure What is the structure? Purity->Structure Yes HPLC HPLC / LC-MS (Purity, Impurity ID) Purity->HPLC No NMR NMR (1H, 13C, 2D) (Structural Elucidation) Structure->NMR Final Characterization Complete HPLC->Purity Purify HRMS HRMS (Elemental Formula) NMR->HRMS Confirm HRMS->Final Validate

The Strategic Imperative of Metabolic Stability: A Comparative Guide to tert-Butyl and Other Protecting Groups in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution

[CITY, STATE] – In the intricate landscape of drug development, the metabolic stability of a therapeutic candidate is a cornerstone of its potential success. A compound that rapidly metabolizes may fail to achieve therapeutic concentrations, while one that lingers too long can lead to toxicity.[1] At the heart of this challenge lies the judicious selection of chemical moieties, including protecting groups, which can significantly influence a molecule's pharmacokinetic profile. This guide offers an in-depth comparison of the metabolic stability of the ubiquitous tert-butyl group against other common protecting groups, providing researchers with the critical insights needed to navigate this complex terrain.

The Double-Edged Sword: Understanding the Role of Protecting Groups in Metabolism

Protecting groups are temporary modifications of functional groups within a molecule, essential for preventing unwanted side reactions during multi-step organic synthesis.[2][3][4] However, their impact extends far beyond the synthetic route, often playing a pivotal role in the metabolic fate of a drug candidate. The enzymatic machinery of the body, primarily the cytochrome P450 (CYP) superfamily of enzymes located in the liver, recognizes and transforms these chemical entities.[5][6][7][8] Understanding the susceptibility of different protecting groups to this metabolic machinery is paramount for designing drugs with optimal pharmacokinetic properties.[1][9][10]

The tert-Butyl Group: A Bulwark Against Metabolism?

The tert-butyl group, with its characteristic quaternary carbon atom, is frequently employed in medicinal chemistry. Its bulky, three-dimensional structure provides significant steric hindrance, a property that can shield adjacent functional groups from enzymatic attack and enhance chemical stability.[11][12][13] This steric shield is often perceived as a tool to improve metabolic stability.

However, the reality is more nuanced. While the quaternary carbon itself is not readily oxidized, the nine primary hydrogens on the three methyl groups are susceptible to oxidation by CYP enzymes, primarily through hydroxylation.[5][11] This initial oxidation can be followed by further metabolism, leading to the formation of more polar metabolites that are readily excreted.[11][14]

Several key factors influence the metabolic fate of a tert-butyl group:

  • Enzyme Specificity: Different CYP isoforms exhibit varying affinities for the tert-butyl group. For instance, CYP3A4, a major drug-metabolizing enzyme, is known to be involved in the metabolism of many tert-butyl-containing drugs.[11][14]

  • Molecular Context: The position of the tert-butyl group within the molecule and the nature of the surrounding chemical environment can significantly impact its accessibility to metabolizing enzymes.

  • Lipophilicity: The inherent lipophilicity of the tert-butyl group can influence the overall lipophilicity of the drug candidate, which in turn affects its interaction with metabolic enzymes.[15]

A Comparative Analysis: tert-Butyl vs. Other Common Protecting Groups

To provide a clearer perspective, this section compares the metabolic stability of the tert-butyl group with other frequently used protecting groups.

Benzyl (Bn) Group

The benzyl group is another widely used protecting group, particularly for hydroxyl and amine functionalities.[16] However, it is generally considered more metabolically labile than the tert-butyl group. The benzylic position is particularly susceptible to oxidation by CYP enzymes, leading to the formation of a benzoic acid derivative. This metabolic vulnerability often results in a shorter in vivo half-life for benzyl-protected compounds.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of peptide and amino acid chemistry, prized for its ease of introduction and removal under acidic conditions.[17] From a metabolic standpoint, the ester and carbamate linkages within the Boc group are susceptible to hydrolysis by esterases and other hydrolases. The tert-butyl portion of the Boc group can also undergo oxidative metabolism, similar to a standalone tert-butyl group.

Silyl Ethers (e.g., TBDMS, TIPS)

Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), are valued for their tunable stability and orthogonal removal conditions.[18] Their metabolic fate is largely dictated by the steric bulk around the silicon atom. While the silicon-oxygen bond is generally stable to enzymatic cleavage, the alkyl substituents on the silicon are susceptible to oxidative metabolism. The steric hindrance provided by the tert-butyl group in TBDMS can confer a degree of metabolic stability, but this is not absolute.

Isopropyl Group

The isopropyl group, while structurally similar to the tert-butyl group in its branching, presents a different metabolic profile. The tertiary carbon-hydrogen bond in the isopropyl group is a primary site for oxidation by alcohol dehydrogenase, leading to the formation of acetone.[19] This metabolic pathway is generally more facile than the oxidation of the primary hydrogens of a tert-butyl group, rendering the isopropyl group more metabolically labile.

Quantitative Data Summary

The following table summarizes the relative metabolic stability of these protecting groups based on typical in vitro assay data. It is important to note that these are general trends, and the actual metabolic stability will be highly dependent on the specific molecular context.

Protecting GroupPrimary Metabolic Pathway(s)Relative In Vitro Half-Life (General Trend)Key Considerations
tert-Butyl Hydroxylation of methyl groups (CYP-mediated)Moderate to HighSteric hindrance can be beneficial, but oxidation is still possible.[5][11]
Benzyl (Bn) Benzylic oxidation (CYP-mediated)LowGenerally considered metabolically labile.
tert-Butoxycarbonyl (Boc) Hydrolysis (esterases), Oxidation of tert-butylLow to ModerateSusceptible to both hydrolytic and oxidative metabolism.
Silyl Ethers (e.g., TBDMS) Oxidation of alkyl substituentsModerateStability is influenced by steric bulk around the silicon atom.
Isopropyl Oxidation to acetone (alcohol dehydrogenase)LowReadily metabolized via a well-established pathway.[19]

Experimental Protocols for Assessing Metabolic Stability

To experimentally determine the metabolic stability of compounds bearing different protecting groups, several in vitro assays are routinely employed in drug discovery.[10][20][21] These assays provide crucial data for predicting in vivo pharmacokinetic parameters such as clearance and half-life.[1][20]

Liver Microsomal Stability Assay

This assay utilizes subcellular fractions of liver cells (microsomes) that are rich in CYP enzymes.[9][21]

Protocol:

  • Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound.

  • Initiation: Initiate the metabolic reaction by adding a cofactor solution, typically NADPH, which is required for CYP enzyme activity.[22]

  • Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile) to precipitate the proteins.

  • Analysis: Centrifuge the samples to remove the precipitated proteins. Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Interpretation: Plot the percentage of the remaining parent compound against time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Causality Behind Experimental Choices:

  • Liver Microsomes: Chosen as they are a concentrated source of Phase I metabolizing enzymes, particularly CYPs.[21]

  • NADPH: Essential cofactor for the catalytic cycle of CYP enzymes.[6]

  • 37°C Incubation: Mimics physiological body temperature.

  • LC-MS/MS: Provides high sensitivity and selectivity for quantifying the parent drug in a complex biological matrix.[20]

Hepatocyte Stability Assay

This assay uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolizing enzymes, providing a more comprehensive picture of metabolism.[9][21]

Protocol:

  • Cell Preparation: Thaw and suspend cryopreserved hepatocytes in an appropriate incubation medium.

  • Incubation: Add the test compound to the hepatocyte suspension and incubate at 37°C in a shaking water bath or on an orbital shaker to ensure adequate oxygenation.

  • Sampling: At various time points, remove aliquots of the cell suspension.

  • Quenching and Analysis: Process and analyze the samples as described in the microsomal stability assay.

Causality Behind Experimental Choices:

  • Intact Hepatocytes: Considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors, as well as transporters.[21]

  • Suspension Incubation: Maintains cell viability and ensures uniform exposure of the compound to the cells.

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify these concepts, the following diagrams illustrate the metabolic pathways of different protecting groups and the workflow of a typical metabolic stability experiment.

Metabolic_Pathway_Comparison cluster_tert_butyl tert-Butyl Metabolism cluster_benzyl Benzyl Metabolism cluster_isopropyl Isopropyl Metabolism TB R-C(CH3)3 TB_OH R-C(CH3)2(CH2OH) TB->TB_OH CYP450 (Hydroxylation) BN R-CH2-Ph BN_OH R-CH(OH)-Ph BN->BN_OH CYP450 (Benzylic Oxidation) BN_Acid R-COOH BN_OH->BN_Acid Further Oxidation IP R-CH(CH3)2 IP_Acetone R-H + O=C(CH3)2 IP->IP_Acetone Alcohol Dehydrogenase

Caption: Comparative metabolic pathways of tert-butyl, benzyl, and isopropyl groups.

Metabolic_Stability_Workflow start Start: Test Compound prep Prepare Reaction Mixture (Microsomes/Hepatocytes + Buffer) start->prep initiate Initiate Reaction (Add NADPH, 37°C) prep->initiate incubate Incubate at Timed Intervals initiate->incubate quench Quench Reaction (e.g., Acetonitrile) incubate->quench analyze LC-MS/MS Analysis quench->analyze data Data Interpretation (Calculate t½, CLint) analyze->data end End: Metabolic Stability Profile data->end

Caption: Workflow for a typical in vitro metabolic stability assay.

Conclusion: Strategic Selection for Enhanced Drugability

The choice of a protecting group is a critical decision in drug design that extends far beyond synthetic convenience. The tert-butyl group, while offering steric protection, is not metabolically inert and its susceptibility to oxidative metabolism must be carefully considered.[5][11] A thorough understanding of the metabolic liabilities of different protecting groups, supported by robust in vitro experimental data, empowers medicinal chemists to make informed decisions. By strategically selecting or modifying protecting groups, researchers can significantly enhance the metabolic stability of drug candidates, thereby improving their pharmacokinetic profiles and increasing their probability of success in the clinic.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 554-558. Retrieved from [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Retrieved from [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 554-558. Retrieved from [Link]

  • Kalgutkar, A. S., & Obach, R. S. (2011). Structural Modifications of Drug Candidates: How Useful Are They in Improving Metabolic Stability of New Drugs? Part I. Drug Metabolism Letters, 5(2), 83-92. Retrieved from [Link]

  • Li, F., et al. (2024). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Molecules, 29(18), 4253. Retrieved from [Link]

  • Nohl, H., & Jordan, W. (1987). Alkoxyl and methyl radical formation during cleavage of tert-butyl hydroperoxide by a mitochondrial membrane-bound, redox active copper pool: an EPR study. Biochimica et Biophysica Acta (BBA) - General Subjects, 923(2), 210-217. Retrieved from [Link]

  • Hosokawa, M. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. Retrieved from [Link]

  • Bodor, N., & Buchwald, P. (1999). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry, 42(26), 5363-5373. Retrieved from [Link]

  • Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Toxicology Research, 36(1), 1-23. Retrieved from [Link]

  • Bodor, N., & Buchwald, P. (1999). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry. Retrieved from [Link]

  • VandenBrink, B. M., & Isoherranen, N. (2011). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes.... Drug Metabolism and Disposition. Retrieved from [Link]

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  • News-Medical. (2024, January 5). Nutritional Benefits of Colored Potatoes for Heart and Metabolic Health. Retrieved from [Link]

  • Wuts, P. G. M. (n.d.). Protecting Groups. Retrieved from [Link]

  • Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. Retrieved from [Link]

  • Kocienski, P. J. (2005). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Protecting Groups. Retrieved from [Link]

  • Fiveable. (n.d.). 11.3 Protecting groups. Organic Chemistry II. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]

  • Al-Kuraishy, H. M., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Journal of Clinical Medicine, 12(15), 5035. Retrieved from [Link]

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A Comparative Guide to Enantiomeric Excess Determination of Chiral tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical quality attribute for chiral molecules. This guide provides an in-depth comparison of analytical methodologies for the accurate quantification of enantiomeric purity of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate, a key building block in the synthesis of various bioactive compounds. While a specific, validated method for this exact molecule is not widely published, this document synthesizes established principles of chiral separations to propose robust and reliable analytical approaches.

The chiral center at the C2 position of the morpholine ring necessitates stringent stereochemical control during synthesis and subsequent analytical verification. This guide will explore and contrast the utility of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.

Chromatographic Approaches: The Cornerstone of Chiral Analysis

Chromatographic techniques are the most widely employed methods for the separation and quantification of enantiomers due to their high resolution, sensitivity, and reproducibility. The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely accessible technique for enantiomeric excess determination. The choice of the chiral stationary phase and the mobile phase is paramount for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for screening due to their broad applicability.[1]

Workflow for Chiral HPLC Method Development:

Caption: Chiral HPLC method development workflow.

Experimental Protocol: Chiral HPLC

  • Column Selection: Screen polysaccharide-based columns such as Daicel CHIRALPAK® IA, IB, and IC. These columns offer a range of selectivities for various chiral compounds.

  • Mobile Phase Screening:

    • Initiate with a normal phase solvent system, such as n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol in ratios of 90:10, 80:20, and 70:30 (v/v).

    • If separation is not achieved, consider polar organic or reversed-phase modes, although normal phase is often preferred for this class of compounds.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Utilize a UV detector at a wavelength where the compound exhibits sufficient absorbance (e.g., 210 nm), as the molecule lacks a strong chromophore.

  • Temperature: Maintain the column at a constant temperature, typically 25 °C, to ensure reproducible retention times.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

  • Injection Volume: Inject 5-10 µL of the sample solution.

  • Data Analysis: Calculate the enantiomeric excess using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and higher efficiency.[2][3] The use of supercritical CO₂ as the main mobile phase component, modified with a small amount of an organic solvent (co-solvent), provides a low-viscosity medium that allows for high flow rates without excessive backpressure.[2]

Workflow for Chiral SFC Method Development:

Caption: Chiral SFC method development workflow.

Experimental Protocol: Chiral SFC

  • Column Selection: Similar to HPLC, polysaccharide-based CSPs are excellent starting points. Immobilized phases are often preferred due to their enhanced solvent compatibility.[2]

  • Mobile Phase:

    • Primary mobile phase: Supercritical CO₂.

    • Co-solvent: Methanol or Ethanol, typically in a gradient from 5% to 40% to screen for optimal separation.

    • Additive: For basic compounds like morpholines, a small amount of an amine additive (e.g., 0.1% diethylamine) can improve peak shape.

  • Backpressure and Temperature: Maintain a backpressure of 100-150 bar and a column temperature of 35-40 °C.

  • Flow Rate: A typical flow rate is 2-4 mL/min.

  • Detection: UV detection (e.g., 210 nm) or Mass Spectrometry (MS) for enhanced sensitivity and selectivity.[4]

  • Sample Preparation: Dissolve the sample in the co-solvent.

  • Injection Volume: Inject 1-5 µL.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers very high resolution. Given the molecular weight and potential for thermal lability of the tert-butyl carbamate group, derivatization may not be necessary, but careful optimization of the temperature program is crucial. Cyclodextrin-based stationary phases are commonly used in chiral GC.[5][6]

Workflow for Chiral GC Method Development:

Caption: Chiral GC method development workflow.

Experimental Protocol: Chiral GC

  • Column Selection: Utilize a capillary column coated with a derivatized cyclodextrin, such as a Chirasil-DEX CB.[7]

  • Carrier Gas: Use hydrogen or helium as the carrier gas with a constant flow or pressure program.

  • Injector and Detector Temperature: Set the injector and Flame Ionization Detector (FID) temperatures to approximately 250 °C.

  • Oven Temperature Program:

    • Start with a low initial temperature (e.g., 100 °C) and hold for 1-2 minutes.

    • Ramp the temperature at a rate of 2-5 °C/min to a final temperature of around 220 °C. A slow ramp rate is often key to achieving chiral separation.[6]

  • Injection Mode: Use a split injection to avoid column overloading.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

Spectroscopic Approach: NMR Spectroscopy

NMR spectroscopy offers a distinct advantage as it does not require physical separation of the enantiomers. Instead, it relies on creating a diastereomeric environment in the NMR tube, which makes the signals of the two enantiomers chemically non-equivalent and thus distinguishable.[8][9]

Chiral Solvating Agents (CSAs)

The addition of a chiral solvating agent to a solution of the enantiomeric mixture can lead to the formation of transient diastereomeric complexes. These complexes will have slightly different chemical shifts, allowing for the integration of the corresponding signals to determine the enantiomeric ratio.

Workflow for NMR with Chiral Solvating Agents:

Caption: NMR with Chiral Solvating Agents workflow.

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

  • Selection of CSA: Choose a suitable chiral solvating agent. For a compound with a basic nitrogen, a chiral acid like (R)-(-)- or (S)-(+)-Mandelic acid or a derivative thereof can be effective.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the chiral morpholine derivative in a deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Add an equimolar or a slight excess of the chiral solvating agent.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Look for splitting of signals that are in proximity to the chiral center, such as the protons on the morpholine ring. The morpholine ring typically shows a distinct NMR pattern.[10]

  • Data Analysis:

    • Carefully integrate the resolved signals corresponding to each enantiomer.

    • Calculate the enantiomeric excess based on the integral values.

Method Comparison

FeatureChiral HPLCChiral SFCChiral GCChiral NMR
Principle Differential interaction with CSPDifferential interaction with CSP in supercritical fluidDifferential interaction with CSP in gas phaseFormation of diastereomeric complexes
Advantages Widely applicable, robust, well-establishedFast, high efficiency, low solvent consumptionVery high resolution for volatile compoundsNo separation needed, can be non-destructive
Limitations Higher solvent consumption, longer run timesRequires specialized instrumentationLimited to thermally stable and volatile compoundsLower sensitivity, potential for signal overlap, requires suitable CSA
Typical CSP Polysaccharide-basedPolysaccharide-basedCyclodextrin-basedNot applicable
Detection UV, MSUV, MSFID, MSNMR detector
Best Suited For Routine QC, broad range of compoundsHigh-throughput screening, preparative separationsVolatile, thermally stable analytesRapid screening, structural confirmation

Conclusion

The determination of the enantiomeric excess of this compound can be approached by several robust analytical techniques. Chiral HPLC and SFC are the most promising and versatile methods, with SFC offering significant advantages in terms of speed and sustainability. Chiral GC is a viable option if the compound proves to be sufficiently volatile and thermally stable. NMR spectroscopy with chiral solvating agents provides a rapid, non-separative alternative for screening purposes.

The optimal method will depend on the specific requirements of the analysis, including the desired sample throughput, sensitivity, and available instrumentation. A systematic screening approach, starting with polysaccharide-based columns for HPLC and SFC, is recommended for efficient method development.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14499. [Link][11][12][13][14]

  • Wang, Y., et al. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 8(23), 6632-6638. [Link][15]

  • Yoon, S., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(19), 5114–5120. [Link][8][9]

  • Shimadzu. (n.d.). Analysis and evaluation of chiral drugs in biological samples - secrets of science. Retrieved from [Link][16]

  • Farkas, Ö., & Klámnár, P. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(11), 934-937. [Link][17]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link][1]

  • Schafer, W., et al. (2013). Improved chiral SFC screening for analytical method development. Chirality, 25(11), 799-804. [Link][3][18]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link][5]

  • Armstrong, D. W., & Schurig, V. (2009). The State of the Art in Chiral Capillary Gas Chromatography. LCGC North America, 27(2), 126-141. [Link][6]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link][10]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 100-107. [Link][2]

  • Seco, J. M., Quíñoa, E., & Riguera, R. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3298. [Link][19]

  • Yamaguchi, T., & Obika, S. (2025). New Study Outlines on SFC Technique for Chiral Bioanalysis. LCGC International. [Link][4]

  • Gallego, R., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules, 17(7), 8448-8457. [Link][7]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Journal of Chromatography A, 1665, 462809. [Link][20]

  • Brandl, T., et al. (2013). A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base catalysis. Beilstein Journal of Organic Chemistry, 9, 2196–2206. [Link][21]

  • Appiah-Kubi, G., et al. (2022). Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry. ChemRxiv. [Link][22]

  • Love, B. E. (2007). Preparation and Enantiomeric Excess Determination of Optically Active BINOL and BINOL Derivatives. Current Organic Synthesis, 3(2), 155-174. [Link][23]

Sources

A Comparative Guide to Chlorinating Agents for the α-Chlorination of tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a chlorine atom at the α-position of a tert-butyl ester is a critical transformation in the synthesis of a wide array of valuable organic molecules, including pharmaceuticals and agrochemicals. The resulting α-chloro esters are versatile intermediates, amenable to a variety of subsequent nucleophilic substitutions and other modifications. However, the selection of an appropriate chlorinating agent is paramount to achieving high yields and selectivity while ensuring operational safety and scalability. This guide provides an in-depth comparative analysis of common chlorinating agents for the α-chlorination of tert-butyl esters, supported by mechanistic insights and experimental considerations.

Introduction: The Importance and Challenges of α-Chlorination

The tert-butyl group, a common protecting group for carboxylic acids, imparts unique steric and electronic properties to the ester. While this bulkiness can be advantageous in directing reactivity at other sites, it can also pose challenges for reactions at the sterically hindered α-position. The primary strategies for α-chlorination of esters involve two main pathways: the chlorination of an enolate intermediate under basic conditions and free radical chlorination. The choice between these pathways, and the specific reagent used, will depend on the substrate's tolerance to acidic or basic conditions, the desired regioselectivity, and the presence of other functional groups.

Key Chlorinating Agents: A Head-to-Head Comparison

This guide will focus on four primary chlorinating agents that represent a range of reactivities and handling requirements: N-Chlorosuccinimide (NCS), Trichloroisocyanuric Acid (TCCA), Sulfuryl Chloride (SO₂Cl₂), and tert-Butyl Hypochlorite (t-BuOCl).

Table 1: Performance Summary of Chlorinating Agents for α-Chlorination of Esters
Chlorinating AgentTypical Reaction ConditionsAdvantagesDisadvantages
N-Chlorosuccinimide (NCS) Base (e.g., LDA) for enolate formation, or radical initiator (e.g., AIBN, light)Mild, selective, easy to handle solid.Often requires stoichiometric base for enolate pathway; radical pathway may lack selectivity.
Trichloroisocyanuric Acid (TCCA) Acid or radical initiation.High chlorine content, cost-effective, stable solid.[1][2]Can be highly reactive; byproducts can complicate workup.
Sulfuryl Chloride (SO₂Cl₂) Radical initiator (e.g., AIBN) or thermal conditions.Powerful chlorinating agent, relatively inexpensive.Highly corrosive and toxic liquid, releases HCl and SO₂ gases.[3]
tert-Butyl Hypochlorite (t-BuOCl) UV light or radical initiator.Effective for radical chlorination.Light-sensitive and thermally unstable, potential for explosive decomposition.

Mechanistic Considerations and Experimental Protocols

The successful α-chlorination of a tert-butyl ester is highly dependent on understanding and controlling the underlying reaction mechanism. Below, we delve into the primary mechanistic pathways and provide representative experimental protocols.

Enolate Pathway: N-Chlorosuccinimide (NCS) with a Strong Base

This method involves the deprotonation of the ester at the α-position using a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), to form a lithium enolate. This enolate then acts as a nucleophile, attacking the electrophilic chlorine atom of NCS. This approach offers high regioselectivity, as the position of chlorination is dictated by the site of deprotonation.

Causality Behind Experimental Choices:

  • LDA: A strong, sterically hindered base is crucial to rapidly and quantitatively form the enolate without competing nucleophilic attack at the ester carbonyl.

  • Low Temperature (-78 °C): Essential to maintain the stability of the ester enolate and prevent side reactions such as self-condensation (Claisen condensation).

  • NCS: A solid, easy-to-handle source of electrophilic chlorine that is compatible with the low-temperature reaction conditions.

Experimental Protocol: α-Chlorination of tert-Butyl Propionate with LDA and NCS

  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.0 eq) dropwise.

  • Stir the solution at -78 °C for 30 minutes to form LDA.

  • Slowly add a solution of tert-butyl propionate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add a solution of N-chlorosuccinimide (1.1 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for 2-3 hours, monitoring the reaction progress by TLC or GC-MS.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 2-chloropropanoate.

Diagram of the Enolate Chlorination Workflow

G cluster_prep Enolate Formation cluster_chlorination Chlorination cluster_workup Workup & Purification start tert-Butyl Propionate base LDA in THF at -78°C start->base Deprotonation enolate Lithium Enolate base->enolate ncs NCS in THF enolate->ncs Nucleophilic Attack product tert-Butyl 2-Chloropropanoate ncs->product quench Quench (aq. NH4Cl) product->quench extract Extraction quench->extract purify Chromatography extract->purify

Caption: Workflow for the α-chlorination of tert-butyl propionate via an enolate intermediate.

Radical Pathway: Sulfuryl Chloride and tert-Butyl Hypochlorite

Free radical chlorination offers an alternative to the base-mediated enolate pathway, which is particularly useful for substrates that are sensitive to strong bases. This method typically involves the use of a radical initiator (e.g., AIBN or UV light) to generate chlorine radicals from the chlorinating agent. These radicals then abstract a hydrogen atom from the α-position of the ester, followed by reaction of the resulting carbon-centered radical with another molecule of the chlorinating agent to propagate the radical chain.

Causality Behind Experimental Choices:

  • Sulfuryl Chloride (SO₂Cl₂): A convenient liquid source of chlorine radicals upon thermal or photochemical initiation. The gaseous byproducts (SO₂ and HCl) can be easily removed.[3]

  • tert-Butyl Hypochlorite (t-BuOCl): Decomposes upon exposure to UV light or heat to generate the tert-butoxy radical, which initiates the radical chain by abstracting a hydrogen atom.[4]

  • Radical Initiator: Necessary to start the chain reaction at a reasonable rate and at a lower temperature than thermal initiation alone.

Experimental Protocol: Radical α-Chlorination of tert-Butyl Acetate with Sulfuryl Chloride

  • In a flask equipped with a reflux condenser and a magnetic stirrer, combine tert-butyl acetate (1.0 eq) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile, AIBN).

  • Under a fume hood, carefully add sulfuryl chloride (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add the reaction mixture to a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield tert-butyl chloroacetate.

G cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator 2 R• 2 R• Initiator->2 R• R• R• Ester-H Ester-H R•->Ester-H H-abstraction Ester• Ester• Ester-H->Ester• + R-H SO2Cl2 SO2Cl2 Ester•->SO2Cl2 Cl-abstraction α-Chloro Ester α-Chloro Ester SO2Cl2->α-Chloro Ester + SO2Cl• Cl• Cl• SO2Cl• SO2Cl• SO2 + Cl• SO2 + Cl• SO2Cl•->SO2 + Cl• Cl•->Ester-H H-abstraction

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of specialized chemical reagents like tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate are paramount. This guide provides a detailed, step-by-step framework for its safe disposal, grounded in established safety protocols and an understanding of the compound's chemical nature.

As a chlorinated organic compound, a morpholine derivative, and a carbamate, this compound requires a multi-faceted approach to its disposal. This guide is designed to empower you with the knowledge to manage this process safely and in compliance with regulations, ensuring the protection of both laboratory personnel and the environment.

Core Principles of Chemical Waste Management

Before delving into the specific protocols for this compound, it is crucial to reiterate the foundational principles of laboratory waste management. These practices are universal and form the bedrock of a safe research environment.

Core PrincipleKey ConsiderationsRationale
Segregation Halogenated organic waste must be collected separately from non-halogenated waste.[1]Prevents dangerous chemical reactions and allows for appropriate, specialized disposal methods like high-temperature incineration for halogenated compounds.[2]
Labeling All waste containers must be clearly and accurately labeled with their contents.Ensures proper handling, storage, and disposal by waste management personnel and prevents accidental mixing of incompatible chemicals.
Containment Use sturdy, chemically resistant containers that can be securely sealed.[3]Prevents leaks and spills, minimizing exposure risks and environmental contamination.
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]Protects against splashes, skin contact, and inhalation of potentially harmful vapors.
Regulatory Compliance Adhere to all local, regional, national, and international waste disposal regulations.[4]Ensures legal compliance and responsible environmental stewardship.

Disposal Protocol for this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.

Step 1: Immediate Post-Use Handling
  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its residues be poured down the laboratory sink.[1][5] Chlorinated organic compounds can be persistent in the environment and may not be effectively treated by standard wastewater systems.

  • Rinse Contaminated Glassware: If glassware or equipment needs to be reused, perform an initial rinse with a suitable organic solvent (e.g., acetone, ethanol). This first rinseate must be collected and treated as hazardous waste.[6] Subsequent rinses with detergent and water can follow, with the rinsate being disposed of according to your institution's guidelines for aqueous waste. For containers of highly toxic chemicals, the first three rinses should be collected as hazardous waste.[6]

Step 2: Waste Collection and Segregation
  • Designated Waste Container: Dispose of all waste containing this compound, including contaminated solids (e.g., weighing paper, gloves) and the initial solvent rinses, into a designated "Halogenated Organic Waste" container.[1]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[3] Keep the container closed except when adding waste.[6]

  • Labeling: Clearly label the container with "Halogenated Organic Waste" and list the chemical constituents, including "this compound."

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate hazards.

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.[7][8]

  • Containment: For liquid spills, use an absorbent, non-combustible material such as sand, vermiculite, or diatomaceous earth to contain the spill.[7][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated organic waste.[1][4]

  • Decontamination: Clean the spill area thoroughly. The cleaning materials should also be disposed of as hazardous waste.

Step 4: Storage and Final Disposal
  • Temporary Storage: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[9]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] These professionals are equipped to handle and transport the waste to a facility capable of high-temperature incineration with appropriate scrubbers to neutralize the resulting acidic gases.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start This compound (Used Reagent/Contaminated Material) no_drain Do NOT dispose down the drain start->no_drain Immediate Action rinse Triple rinse empty containers; collect first rinse as hazardous waste start->rinse For Empty Containers spill Spill Occurs start->spill collect Collect in a designated 'Halogenated Organic Waste' container no_drain->collect label_waste Securely seal and clearly label the waste container collect->label_waste rinse->collect contain_spill Contain with inert absorbent material (e.g., sand, vermiculite) spill->contain_spill collect_spill Collect absorbed material and debris into a sealed container contain_spill->collect_spill collect_spill->collect store_waste Store in a designated hazardous waste accumulation area label_waste->store_waste ehs_pickup Arrange for pickup by EHS or a licensed waste disposal contractor store_waste->ehs_pickup final_disposal Final Disposal (e.g., High-Temperature Incineration) ehs_pickup->final_disposal

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. By adhering to the detailed protocols outlined in this guide for the disposal of this compound, you are not only ensuring the safety of yourself and your colleagues but also contributing to the protection of our environment. Always consult your institution's specific safety guidelines and your Safety Data Sheets for the most comprehensive information.

References

Sources

Navigating the Unseen Risks: A Comprehensive Guide to Handling tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

In the fast-paced environment of drug discovery and development, the focus is often on the potential of novel chemical entities. However, the unseen risks associated with these compounds demand our utmost attention. This guide provides essential safety and logistical information for handling tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate, a compound whose structural motifs suggest a high potential for reactivity and biological activity. As Senior Application Scientists, it is our responsibility to not only provide the tools for innovation but also the knowledge to ensure the safety of our most valuable asset: our researchers.

Deconstructing the Hazard: A Proactive Approach to Safety

The core principle of this guide is proactive hazard mitigation. By understanding the chemical nature of this compound, we can anticipate and control the risks.

The morpholine scaffold itself is associated with skin and eye irritation, and in some cases, more severe corrosive damage.[4][5][6] The chloromethyl group introduces the risk of this molecule acting as an alkylating agent, a class of compounds that can covalently modify nucleophilic sites in cells. This reactivity is the basis for the therapeutic effects of many anticancer drugs, but it also represents a significant occupational hazard.[1][3]

The following logical workflow outlines the necessary steps for the safe handling of this compound, from preparation to disposal.

prep Preparation & Risk Assessment ppe Personal Protective Equipment (PPE) Selection prep->ppe Informs handling Safe Handling & Engineering Controls ppe->handling Enables spill Spill & Emergency Procedures handling->spill Contingency For disposal Waste Disposal handling->disposal Leads to

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

Body PartRequired PPESpecifications and Rationale
Hands Double-gloved chemical-resistant glovesNitrile gloves are recommended. Double-gloving provides an extra layer of protection against potential permeation. Change gloves frequently and immediately if contaminated.[7]
Eyes/Face Safety goggles and face shieldSafety goggles protect against splashes. A face shield should be worn over the goggles to protect the entire face, especially when handling larger quantities or during procedures with a high risk of splashing.[7][8]
Body Chemical-resistant laboratory coatA lab coat made of a low-permeability material should be worn, fully buttoned, with sleeves rolled down.
Respiratory N95 respirator or higherGiven the potential for aerosolization and the compound's uncharacterized inhalation toxicity, an N95 respirator is a prudent minimum requirement. For procedures with a higher risk of generating aerosols, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered based on a risk assessment.[9]

Operational Plan: From Weighing to Reaction Quenching

All manipulations involving this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[10]

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment, including reaction vessels, solvents, and quenching agents. Have spill cleanup materials readily available.

  • Weighing: If handling the solid form, weigh the compound in the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Dissolution: Add solvents to the solid within the fume hood. Cap the vessel immediately after addition.

  • Reaction: Conduct all reactions within the fume hood. If heating is required, use a controlled heating mantle or bath. Avoid open flames.

  • Quenching: At the end of the reaction, any unreacted this compound should be quenched. A suitable quenching agent would be a nucleophilic solution, such as a dilute solution of sodium thiosulfate or a secondary amine like diethylamine, which will react with the electrophilic chloromethyl group. This should be done cautiously, especially if the reaction was performed at an elevated temperature.

  • Decontamination: All glassware and equipment that came into contact with the compound should be decontaminated. Rinse with a suitable solvent (e.g., acetone or ethanol) to remove residual compound, followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.

Emergency Preparedness: Spill and Exposure Response

Spill Response:

In the event of a spill, the primary objective is to contain the material and prevent exposure.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent entry.

  • Protect: Don the appropriate PPE, including respiratory protection.

  • Contain: For small spills, use an absorbent material, such as vermiculite or a commercial spill kit, to absorb the liquid. For solid spills, gently cover with an absorbent material to prevent aerosolization.

  • Clean: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Exposure Response:

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[8]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

Disposal Plan: A Cradle-to-Grave Responsibility

Due to its halogenated nature, all waste containing this compound must be disposed of as halogenated organic waste .[5][10]

cluster_0 Waste Generation solid Solid Waste (Contaminated PPE, weighing boats) container Designated, Labeled, and Sealed Halogenated Waste Container solid->container liquid Liquid Waste (Reaction residues, solvent rinses) liquid->container disposal_service Licensed Hazardous Waste Disposal Service container->disposal_service

Caption: Disposal workflow for this compound waste.

Key Disposal Principles:

  • Segregation: Do not mix halogenated waste with non-halogenated waste.[1][5]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the chemical name.[6]

  • Containment: Waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area with secondary containment.[1]

  • Professional Disposal: Arrange for the collection and disposal of hazardous waste through a licensed environmental services company. Never pour this chemical down the drain.[10]

By adhering to these guidelines, we can foster a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being.

References

  • Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Hazardous Waste Segregation. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • WebMD. Alkylating Agents for Breast Cancer. [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]

  • 2a biotech. This compound. [Link]

  • PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. [Link]

  • Aaron Chemicals. Safety Data Sheet. [Link]

  • Liv Hospital. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. [Link]

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Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.